1-Ethynyl-4-pentylbenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-ethynyl-4-pentylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16/c1-3-5-6-7-13-10-8-12(4-2)9-11-13/h2,8-11H,3,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGNXGIUUTWIRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379403 | |
| Record name | 1-Ethynyl-4-pentylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79887-10-8 | |
| Record name | 4-Pentylphenylacetylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79887-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethynyl-4-pentylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Pent-1-yl)phenylacetylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Ethynyl-4-pentylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-ethynyl-4-pentylbenzene, a key intermediate in the development of liquid crystals and novel therapeutics.[1] The methodologies presented are based on established and reliable chemical literature, with a focus on providing detailed experimental protocols and quantitative data to facilitate replication and further research.
Introduction
This compound, also known as 4-pentylphenylacetylene, is a disubstituted benzene (B151609) derivative with a terminal alkyne and a pentyl group. Its rigid, linear structure makes it a valuable building block in materials science, particularly for the synthesis of liquid crystals. Additionally, it serves as an intermediate in the preparation of various organic compounds, including new acid ceramidase-targeted acyclic 5-alkynyl and 5-heteroaryl uracil (B121893) nucleosides.[1] This guide details the most common and efficient synthetic routes to this compound, focusing on the Sonogashira coupling reaction.
Primary Synthesis Pathway: Sonogashira Coupling and Deprotection
The most prevalent and high-yielding method for the synthesis of this compound involves a two-step process:
-
Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction between a 4-pentyl-substituted aryl halide (iodide or bromide) and a protected acetylene, typically trimethylsilylacetylene.[2] This reaction forms the C(sp)-C(sp²) bond.[3][4]
-
Deprotection: Removal of the silyl (B83357) protecting group from the resulting trimethyl((4-pentylphenyl)ethynyl)silane (B178591) to yield the terminal alkyne.[1][2]
This strategy is favored due to its mild reaction conditions, high functional group tolerance, and consistently high yields.[4]
Logical Workflow of the Synthesis
The overall synthetic strategy can be visualized as a straightforward, two-step sequence.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the synthesis of this compound.
Protocol 1: Synthesis from 4-Pentylbromobenzene
This protocol is adapted from a patented method and offers a high overall yield.[2]
Step 1: Synthesis of trimethyl((4-pentylphenyl)ethynyl)silane
-
Reaction Scheme:
-
Reagents:
-
4-Pentylbromobenzene (80 g, 0.352 mol)
-
Trimethylsilylacetylene (60 mL)
-
Bis(triphenylphosphine)palladium(II) chloride (0.392 g, 0.56 mmol)
-
Triphenylphosphine (1.144 g, 4.4 mmol)
-
Copper(I) iodide (0.308 g, 1.6 mmol)
-
Triethylamine (B128534) (440 mL)
-
-
Procedure:
-
In a suitable reaction vessel, dissolve 4-pentylbromobenzene, trimethylsilylacetylene, bis(triphenylphosphine)palladium(II) chloride, triphenylphosphine, and CuI in triethylamine.
-
Evacuate the vessel and backfill with nitrogen three times to ensure an inert atmosphere.
-
Heat the reaction mixture to approximately 50°C and stir for 12 hours. Monitor the reaction progress by HPLC.
-
After completion, cool the mixture to room temperature.
-
Add dilute hydrochloric acid, which will result in the formation of a solid (triethylamine hydrochloride).
-
Filter the mixture. To the filtrate, add 500 mL of ethyl acetate (B1210297) and 500 mL of water.
-
Separate the layers and wash the aqueous phase twice with ethyl acetate.
-
Combine the organic phases, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the intermediate product.
-
Step 2: Synthesis of this compound
-
Reaction Scheme:
-
Reagents:
-
trimethyl((4-pentylphenyl)ethynyl)silane (80 g, 0.37 mol)
-
Methanol (B129727) (160 mL)
-
Potassium carbonate (370 g, 0.27 mol)
-
-
Procedure:
-
In a single-neck flask, combine the intermediate product from Step 1, methanol, and potassium carbonate.
-
Stir the mixture at room temperature for 2 hours. Monitor the reaction completion by TLC.
-
Filter the mixture and remove the methanol by concentration.
-
To the residue, add dichloromethane (B109758) (200 mL) and water (200 mL) for extraction.
-
Extract the aqueous phase three times with dichloromethane.
-
Combine the organic phases, dry with anhydrous magnesium sulfate, and concentrate under vacuum to obtain the final product.
-
Protocol 2: Synthesis from 4-Pentyliodobenzene
This protocol utilizes 4-pentyliodobenzene as the starting material, which can be more reactive in Sonogashira couplings.[2]
Step 1: Synthesis of trimethyl((4-pentylphenyl)ethynyl)silane
-
Procedure:
-
Under an argon atmosphere, dissolve 27.4 g of 4-pentyliodobenzene in 500 mL of triethylamine.
-
Add 19.6 g of trimethylsilylacetylene.
-
Add 0.16 g of bis(triphenylphosphine)palladium(II) chloride and 0.08 g of cuprous iodide.
-
Stir the mixture at 30°C for 15 hours.
-
Step 2: Synthesis of this compound
-
Procedure:
-
Remove the triethylamine solvent by vacuum distillation.
-
Dissolve the residue in a mixed solvent of 75 mL of tetrahydrofuran (B95107) and 75 mL of methanol.
-
Add 41.4 g of potassium carbonate and stir at 20°C for 3 hours.
-
Remove the tetrahydrofuran and methanol.
-
Purify the crude product by column chromatography using hexane (B92381) as the eluent to yield the final product.
-
Protocol 3: Deprotection using Tetrabutylammonium Fluoride (TBAF)
This method offers an alternative deprotection step using a fluoride source, which is highly efficient for cleaving silicon-carbon bonds.[1]
-
Procedure:
-
To a solution of trimethyl((4-pentylphenyl)ethynyl)silane (900 mg, 3.68 mmol) in tetrahydrofuran (THF, 6 mL), add a 1.0 M solution of tetra-n-butylammonium fluoride (n-Bu4NF) in THF (0.37 mL).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Upon completion, remove the solvent by rotary evaporation.
-
Purify the resulting residue by silica (B1680970) gel column chromatography using hexane as the eluent to afford 4-pentylphenylacetylene.
-
Quantitative Data Summary
The following tables summarize the quantitative data from the described protocols.
Table 1: Reagents and Conditions for Sonogashira Coupling
| Starting Material | Acetylene Source | Catalyst System | Base | Solvent | Temp. | Time (h) |
| 4-Pentylbromobenzene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI, PPh₃ | Triethylamine | Triethylamine | 50°C | 12 |
| 4-Pentyliodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI | Triethylamine | Triethylamine | 30°C | 15 |
Table 2: Deprotection Methods and Yields
| Deprotection Reagent | Solvent | Temp. | Time (h) | Intermediate Yield | Final Product Yield | Overall Yield |
| K₂CO₃ | Methanol | Room Temp. | 2 | 95.6%[2] | 99.4%[2] | ~95.0% |
| K₂CO₃ | THF/Methanol | 20°C | 3 | Not specified | 94.5%[2] | Not specified |
| n-Bu₄NF | THF | Room Temp. | 1 | Not specified | 97%[1] | Not specified |
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆ | |
| Molecular Weight | 172.27 g/mol | |
| Boiling Point | 172 °C | [1] |
| Density | 0.885 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.523 | [1] |
| Appearance | Colorless to yellow liquid | [1] |
Signaling Pathway Diagram: Sonogashira Catalytic Cycle
The Sonogashira coupling proceeds via a complex catalytic cycle involving both palladium and copper. The simplified diagram below illustrates the key steps.
Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.
Conclusion
The synthesis of this compound is reliably achieved through a two-step sequence involving a Sonogashira coupling followed by deprotection. The choice of starting material (4-pentylbromobenzene or 4-pentyliodobenzene) and deprotection method (potassium carbonate or TBAF) can be adapted based on reagent availability, cost, and desired purity. The protocols and data presented in this guide provide a solid foundation for researchers to produce this valuable compound for applications in materials science and drug discovery.
References
An In-depth Technical Guide to the Physicochemical Properties of 1-Ethynyl-4-pentylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethynyl-4-pentylbenzene is a monosubstituted benzene (B151609) derivative that serves as a crucial building block in the synthesis of a variety of organic materials. Its unique structure, featuring a terminal alkyne group and a lipophilic pentyl chain, makes it a versatile intermediate in the fields of materials science and medicinal chemistry. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a representative synthetic workflow illustrating its application. The information presented herein is intended to support researchers, scientists, and drug development professionals in the effective utilization of this compound.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below. These values are critical for predicting its behavior in chemical reactions, designing experimental setups, and ensuring safe handling and storage.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆ | [1][2] |
| Molecular Weight | 172.27 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid/oil | [3][4] |
| Boiling Point | 172 °C (at 760 mmHg) | [1][3] |
| Density | 0.885 g/mL at 25 °C | [1][3] |
| Refractive Index (n₂₀/D) | 1.523 | [1][3] |
Table 2: Safety and Handling Properties
| Property | Value | Reference |
| Flash Point | 103.00 °C (217.4 °F) - closed cup | [1] |
| Storage Class | 10 - Combustible liquids | [1] |
| Personal Protective Equipment (PPE) | Eyeshields, Gloves | [1] |
| Hazard Statements | May cause skin irritation, serious eye irritation, and respiratory irritation. | [3][5] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties of this compound are provided below. These protocols are based on standard laboratory practices and can be adapted for specific equipment and conditions.
Determination of Boiling Point (Thiele Tube Method)
The boiling point of this compound can be accurately determined using the Thiele tube method, which requires a small sample volume.
-
Apparatus: Thiele tube, thermometer (calibrated), small test tube (e.g., Durham tube), capillary tube (sealed at one end), rubber band, heating source (e.g., Bunsen burner or hot plate), and heat-transfer fluid (e.g., mineral oil).
-
Procedure:
-
Fill the Thiele tube with a suitable heat-transfer fluid to a level above the side-arm.
-
Attach the small test tube containing approximately 0.5 mL of this compound to the thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.
-
Place a capillary tube, with the sealed end up, into the test tube containing the sample.
-
Immerse the thermometer and the attached test tube into the Thiele tube, ensuring the sample is below the oil level.
-
Gently heat the side arm of the Thiele tube. Convection will circulate the heated oil.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a continuous and rapid stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[6][7]
-
Record the temperature. For high accuracy, correct the observed boiling point to standard pressure if necessary.
-
Determination of Density (Pycnometer Method)
The density of liquid this compound can be precisely measured using a pycnometer.
-
Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance, and a constant temperature water bath.
-
Procedure:
-
Thoroughly clean and dry the pycnometer.
-
Determine and record the mass of the empty, dry pycnometer.
-
Fill the pycnometer with this compound, ensuring no air bubbles are trapped.
-
Insert the stopper and place the pycnometer in a constant temperature water bath (e.g., 25 °C) until the liquid level in the capillary remains constant.
-
Remove the pycnometer from the bath, carefully wipe the exterior dry, and record its mass.
-
Empty and clean the pycnometer. Fill it with a reference liquid of known density (e.g., deionized water) and repeat steps 4 and 5.
-
The density of this compound is calculated using the following formula: ρ_sample = (m_sample / m_reference) * ρ_reference where:
-
ρ_sample is the density of the sample.
-
m_sample is the mass of the sample.
-
m_reference is the mass of the reference liquid.
-
ρ_reference is the known density of the reference liquid at the measurement temperature.
-
-
Determination of Refractive Index (Abbe Refractometer)
The refractive index, a measure of how light propagates through the substance, can be determined using an Abbe refractometer.
-
Apparatus: Abbe refractometer, constant temperature water bath, and a light source (typically a sodium lamp, D-line at 589 nm).
-
Procedure:
-
Ensure the prisms of the Abbe refractometer are clean and dry.
-
Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).
-
Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature (e.g., 20 °C).
-
Place a few drops of this compound onto the surface of the measuring prism.
-
Close the prisms and allow a few minutes for the sample to reach thermal equilibrium.
-
Adjust the light source and the refractometer's eyepiece to bring the dividing line between the light and dark fields into sharp focus.
-
Rotate the prism assembly until the dividing line is centered on the crosshairs in the eyepiece.
-
Read the refractive index value from the instrument's scale.
-
Clean the prisms thoroughly after the measurement.
-
Synthetic Workflow: Application in Liquid Crystal Synthesis
This compound is a key precursor in the synthesis of various liquid crystals due to its rigid rod-like structure when coupled with other aromatic moieties. A common synthetic route involves the Sonogashira cross-coupling reaction. The following workflow illustrates the synthesis of a tolane-based liquid crystal.
Caption: Synthetic workflow for a tolane-based liquid crystal via Sonogashira coupling.
Experimental Protocol for the Synthesis of 4-((4-Pentylphenyl)ethynyl)benzonitrile
This protocol details the Sonogashira cross-coupling of this compound with an aryl halide to produce a liquid crystalline compound.
-
Materials: this compound, 4-Iodobenzonitrile, Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂], Copper(I) iodide (CuI), Triethylamine (anhydrous), and appropriate solvents for work-up and chromatography (e.g., dichloromethane, hexane (B92381), ethyl acetate).
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), 4-Iodobenzonitrile (1.05 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous triethylamine via syringe.
-
Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir for a designated time (e.g., 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the triethylamine hydrohalide salt and catalyst residues.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure liquid crystal product, 4-((4-pentylphenyl)ethynyl)benzonitrile.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
The following diagram illustrates the logical flow of the characterization process for the synthesized liquid crystal.
Caption: Logical workflow for the characterization of the synthesized liquid crystal.
Conclusion
This compound is a valuable and versatile chemical intermediate with well-defined physicochemical properties. This guide has provided a detailed summary of these properties, along with robust experimental protocols for their measurement and a practical example of its application in the synthesis of advanced materials. The information and workflows presented are intended to facilitate further research and development in the fields of materials science and medicinal chemistry, enabling the creation of novel and functional molecules.
References
An In-depth Technical Guide to 1-Ethynyl-4-pentylbenzene (CAS: 79887-10-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Ethynyl-4-pentylbenzene, a versatile organic intermediate. The document details its physicochemical properties, synthesis protocols, and key applications in the development of liquid crystals and biologically active nucleoside analogues.
Core Compound Data
This compound, also known as 4-pentylphenylacetylene, is an aromatic hydrocarbon featuring a terminal alkyne group and a pentyl chain substituent on a benzene (B151609) ring.[1][2] This structure makes it a valuable building block in organic synthesis, particularly for constructing larger conjugated systems.
Physicochemical and Safety Information
A summary of the key physical, chemical, and safety data for this compound is presented in the tables below. This information has been aggregated from various chemical suppliers and databases.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 79887-10-8 | [3][4] |
| Molecular Formula | C₁₃H₁₆ | [2][4] |
| Molecular Weight | 172.27 g/mol | [1][2][3][4] |
| Appearance | Colorless to yellow liquid | [5][6] |
| Boiling Point | 172 °C (lit.) | [3][5] |
| Density | 0.885 g/mL at 25 °C (lit.) | [3][5] |
| Refractive Index (n20/D) | 1.523 (lit.) | [3][5] |
| Flash Point | 103 °C (217.4 °F) - closed cup | [3] |
Table 2: Safety and Handling Information
| Hazard Statement | Precautionary Statement | Storage |
| Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1] | Wash hands thoroughly after handling, Wear protective gloves/protective clothing/eye protection/face protection, IF ON SKIN: wash with plenty of soap and water, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] | Keep in a dark place, Sealed in dry, Room Temperature.[4] |
Synthesis of this compound
The most common and efficient method for synthesizing this compound is through a Sonogashira coupling reaction, followed by a desilylation step.[7] This two-step process offers high yields and purity.
Experimental Protocol: Two-Step Synthesis
Step 1: Sonogashira Coupling of p-Pentylbromobenzene with Trimethylsilylacetylene (B32187)
This initial step involves the palladium-catalyzed coupling of an aryl halide with a protected acetylene.
-
Materials:
-
p-Pentylbromobenzene
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) chloride
-
Triphenylphosphine
-
Copper(I) iodide (CuI)
-
Dilute Hydrochloric Acid
-
Ethyl Acetate (B1210297)
-
Anhydrous Magnesium Sulfate
-
-
Procedure:
-
In a reaction vessel, dissolve p-pentylbromobenzene, bis(triphenylphosphine)palladium(II) chloride, triphenylphosphine, and CuI in triethylamine.[7]
-
Add trimethylsilylacetylene to the mixture.[7]
-
Apply a vacuum and backfill with nitrogen three times to ensure an inert atmosphere.[7]
-
Heat the reaction mixture to approximately 50°C and stir for 12 hours.[7] Monitor the reaction progress using HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add dilute hydrochloric acid, which will result in the formation of triethylamine hydrochloride as a solid precipitate.[7]
-
Filter the mixture to remove the solid.
-
To the filtrate, add ethyl acetate and water and perform a liquid-liquid extraction. Wash the aqueous phase twice with ethyl acetate.[7]
-
Combine the organic phases and dry over anhydrous magnesium sulfate.[7]
-
Concentrate the solution under reduced pressure to obtain the intermediate product, trimethyl((4-pentylphenyl)ethynyl)silane.[7]
-
Step 2: Desilylation to Yield this compound
The protecting trimethylsilyl (B98337) (TMS) group is removed to yield the terminal alkyne.
-
Materials:
-
Trimethyl((4-pentylphenyl)ethynyl)silane (from Step 1)
-
Methanol (B129727) (MeOH)
-
Potassium Carbonate (K₂CO₃)
-
Water
-
Anhydrous Magnesium Sulfate
-
-
Procedure:
-
In a single-neck flask, dissolve the intermediate product from Step 1 in methanol.[7]
-
Add potassium carbonate to the solution and stir at room temperature for 2 hours.[7] Monitor the reaction completion by TLC.
-
Filter the mixture and remove the methanol by concentration.[7]
-
Extract the residue with dichloromethane and water. The aqueous phase should be extracted three times with dichloromethane.[7]
-
Combine the organic phases and dry with anhydrous magnesium sulfate.[7]
-
Concentrate the solution under vacuum to yield the final product, this compound.[7]
-
Applications in Material Science: Liquid Crystal Synthesis
This compound is a key precursor in the synthesis of tolane-based liquid crystals.[8] The rigid rod-like structure imparted by the phenylacetylene (B144264) unit is crucial for the formation of mesophases. The following is a representative protocol for the synthesis of a tolane liquid crystal, adaptable from methodologies for similar compounds.
Experimental Protocol: Synthesis of a Tolane-Based Liquid Crystal
This protocol describes the Sonogashira coupling of this compound with an aryl halide, a common strategy for creating the core structure of tolane liquid crystals.
-
Materials:
-
This compound
-
4-Iodobenzonitrile (B145841) (or other suitable aryl halide)
-
Palladium(II) acetate
-
Triphenylphosphine
-
Copper(I) iodide (CuI)
-
Triethylamine
-
10% Hydrochloric Acid
-
Ethanol (B145695) (for recrystallization)
-
-
Procedure:
-
In a septa-capped vial under a nitrogen atmosphere, combine this compound (1 mmol), 4-iodobenzonitrile (1 mmol), palladium acetate, triphenylphosphine, and CuI.
-
Add a mixture of triethylamine and acetonitrile as the solvent.
-
Heat the reaction mixture to 100°C for 24 hours.
-
After cooling, quench the solid mass with 10% HCl.
-
Collect the insoluble solid by vacuum filtration.
-
Purify the crude product by recrystallization from absolute ethanol to yield the tolane liquid crystal.
-
Applications in Drug Development: Synthesis of Nucleoside Analogues
This compound serves as a synthon for introducing lipophilic side chains into biologically active molecules. One notable application is in the synthesis of 5-alkynyl-2'-deoxyuridines, which have been evaluated for their cytotoxic activity against cancer cell lines.[3][4]
Experimental Protocol: Synthesis of 5-(4-pentylphenylethynyl)-2'-deoxyuridine
This procedure is adapted from the work of Meneni et al. (2007) and describes the Sonogashira coupling of 5-iodo-2'-deoxyuridine with this compound.
-
Materials:
-
5-Iodo-2'-deoxyuridine
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Combine 5-iodo-2'-deoxyuridine, this compound (4.0 equiv), Pd(PPh₃)₄ (0.1 equiv), CuI (0.1 equiv), and Et₃N (2.0 equiv) in DMF.[3]
-
Heat the mixture to 55°C and stir for 17 hours under an inert atmosphere.[3]
-
Monitor the reaction progress by ¹H NMR, observing the shift of the H-6 signal of the uracil (B121893) ring.[3]
-
Upon completion, follow a simplified isolation protocol which may involve precipitation and washing to obtain the product without the need for column chromatography.[3][4]
-
Biological Activity and Potential Signaling Pathway
The resulting nucleoside analogue, 5-(4-pentylphenylethynyl)-2'-deoxyuridine, has been shown to exhibit cytotoxic activity against human breast cancer cell lines, MCF-7 and MDA-MB-231.[3][4] While the precise mechanism of action is not fully elucidated, it is hypothesized that as a thymidine (B127349) analogue, it can be incorporated into DNA during replication.[3] This incorporation can lead to DNA damage, cell cycle arrest, and ultimately, apoptosis.
References
- 1. US4271299A - Process for the production of 2-alkoxy-4,6-dichloro-s-triazines - Google Patents [patents.google.com]
- 2. Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. real.mtak.hu [real.mtak.hu]
- 5. tandfonline.com [tandfonline.com]
- 6. "Synthesis of terminally substituted stilbene-tolane liquid crystals" [stars.library.ucf.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. redalyc.org [redalyc.org]
Spectral Analysis of 1-Ethynyl-4-pentylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the aromatic hydrocarbon 1-Ethynyl-4-pentylbenzene, a compound of interest in materials science and as a building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and chemical properties.
Spectroscopic Data Summary
The spectral data for this compound (CAS No: 79887-10-8, Molecular Formula: C₁₃H₁₆, Molecular Weight: 172.27 g/mol ) are summarized in the tables below. This information is crucial for the identification and characterization of this compound in various experimental settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |
| 7.42 | d | 2H | Ar-H | 8.3 |
| 7.14 | d | 2H | Ar-H | 8.3 |
| 3.04 | s | 1H | ≡C-H | |
| 2.61 | t | 2H | Ar-CH₂ | 7.8 |
| 1.65-1.57 | m | 2H | -CH₂- | |
| 1.36-1.26 | m | 4H | -(CH₂)₂- | |
| 0.90 | t | 3H | -CH₃ | 6.6 |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~140-145 | Quaternary Ar-C (attached to pentyl group) |
| ~130-135 | Ar-C-H |
| ~125-130 | Ar-C-H |
| ~120-125 | Quaternary Ar-C (attached to ethynyl (B1212043) group) |
| ~80-85 | -C≡ |
| ~75-80 | ≡C-H |
| ~35-40 | Ar-CH₂ |
| ~30-35 | -CH₂- |
| ~20-25 | -CH₂- |
| ~10-15 | -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the following key absorption bands. Data is available on SpectraBase.[2]
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 | ≡C-H stretch (strong, sharp) |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2950-2850 | C-H stretch (aliphatic) |
| ~2100 | C≡C stretch (weak to medium) |
| ~1600, ~1500, ~1450 | C=C stretch (aromatic ring) |
| ~800-850 | C-H bend (para-disubstituted aromatic) |
Mass Spectrometry (MS)
A detailed experimental mass spectrum for this compound with assigned fragments is not publicly available. However, based on the fragmentation patterns of similar alkylbenzenes, the following key fragments are expected in an electron ionization (EI) mass spectrum:
| m/z | Proposed Fragment |
| 172 | [M]⁺ (Molecular Ion) |
| 157 | [M-CH₃]⁺ |
| 143 | [M-C₂H₅]⁺ |
| 129 | [M-C₃H₇]⁺ |
| 115 | [M-C₄H₉]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion, characteristic for alkylbenzenes) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. The specific parameters for the acquisition of the data for this compound may vary.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. The sample is dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). Data is processed using appropriate software to perform Fourier transformation of the free induction decay (FID) signal.
Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared spectra are commonly obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr), or analyzed using an Attenuated Total Reflectance (ATR) accessory. A background spectrum of the empty sample holder is first recorded and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
For mass analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for volatile compounds like this compound. The sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.
Visualizations
To aid in the understanding of the processes and the molecular structure, the following diagrams have been generated.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Ethynyl-4-pentylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, conformational properties, and synthesis of 1-Ethynyl-4-pentylbenzene (also known as 4-pentylphenylacetylene). This document collates available physicochemical data, details experimental protocols for its synthesis and characterization, and explores its potential applications, particularly in materials science and as an intermediate in medicinal chemistry. While specific conformational analyses and biological pathway interactions of this molecule are not extensively documented in current literature, this guide provides a foundational understanding based on the analysis of its constituent parts and related compounds.
Molecular Structure and Physicochemical Properties
This compound is an organic compound featuring a benzene (B151609) ring substituted with an ethynyl (B1212043) group (-C≡CH) and a pentyl group (-CH₂CH₂CH₂CH₂CH₃) at the para positions. This structure imparts a combination of rigidity from the phenylacetylene (B144264) core and flexibility from the alkyl chain.
General Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₆ | [1][2] |
| Molecular Weight | 172.27 g/mol | [1][2] |
| CAS Number | 79887-10-8 | [1][2] |
| Appearance | Colorless to yellow liquid | [3][4] |
| Boiling Point | 172 °C (lit.) | [2][3] |
| Density | 0.885 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n20/D) | 1.523 (lit.) | [2] |
| SMILES | CCCCCc1ccc(cc1)C#C | [2] |
| InChI | 1S/C13H16/c1-3-5-6-7-13-10-8-12(4-2)9-11-13/h2,8-11H,3,5-7H2,1H3 | [2] |
| InChIKey | APGNXGIUUTWIRE-UHFFFAOYSA-N | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and structural elucidation of this compound. Key data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are summarized below.
1.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The reported chemical shifts (δ) in CDCl₃ are presented in Table 2.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.42 | d, J=8.3 Hz | 2H | Aromatic protons ortho to the ethynyl group |
| 7.14 | d, J=8.3 Hz | 2H | Aromatic protons ortho to the pentyl group |
| 3.04 | s | 1H | Acetylenic proton |
| 2.61 | t, J=7.8 Hz | 2H | Methylene protons adjacent to the benzene ring (-CH₂-) |
| 1.65-1.57 | m | 2H | Methylene protons (-CH₂-) |
| 1.36-1.26 | m | 4H | Methylene protons (-CH₂CH₂-) |
| 0.90 | t, J=6.6 Hz | 3H | Methyl protons (-CH₃) |
1.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The available data is presented in Table 3.[5]
| Chemical Shift (ppm) | Assignment |
| 144.3 | Aromatic C (quaternary, attached to pentyl group) |
| 132.3 | Aromatic CH |
| 128.7 | Aromatic CH |
| 120.3 | Aromatic C (quaternary, attached to ethynyl group) |
| 83.8 | Acetylenic C (-C≡CH) |
| 77.2 | Acetylenic C (-C≡CH) |
| 35.8 | Methylene C (-CH₂-) |
| 31.5 | Methylene C (-CH₂-) |
| 31.0 | Methylene C (-CH₂-) |
| 22.5 | Methylene C (-CH₂-) |
| 14.0 | Methyl C (-CH₃) |
1.2.3. Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of specific functional groups. Key vibrational frequencies for this compound are listed in Table 4.
| Frequency (cm⁻¹) | Vibration |
| ~3300 | ≡C-H stretch (strong, sharp) |
| ~2950-2850 | C-H stretch (alkyl) |
| ~2100 | C≡C stretch (weak) |
| ~1600, 1500 | C=C stretch (aromatic) |
Molecular Conformation
The conformation of this compound is determined by the rotational freedom around the single bonds of the pentyl chain and the bond connecting the pentyl group to the benzene ring.
Conformational Flexibility of the Pentyl Group
The five-carbon alkyl chain can adopt numerous conformations due to rotation around its C-C single bonds. The most stable conformation for an unbranched alkyl chain is the all-staggered, anti-periplanar arrangement, which minimizes steric hindrance. However, in the liquid state, a dynamic equilibrium of various gauche and anti conformers will exist. The energy barriers for these rotations are typically low, in the range of a few kcal/mol.[6]
Rotation of the Pentyl Group Relative to the Phenyl Ring
The rotation of the pentyl group around the C(phenyl)-C(alkyl) bond also contributes to the overall conformational landscape. Theoretical studies on similar n-alkylbenzenes suggest that the rotational barrier is relatively low.[7] The preferred orientation will be a balance between steric interactions of the alkyl chain with the ortho-hydrogens of the benzene ring and electronic effects.
Due to the lack of specific experimental or computational studies on this compound, a detailed quantitative analysis of its conformational preferences is not possible at this time. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and computational methods like Density Functional Theory (DFT) would be required to elucidate the predominant conformers and the energy barriers between them.[8][9][10]
Experimental Protocols
Synthesis via Sonogashira Coupling
This compound can be synthesized via a Sonogashira cross-coupling reaction.[11][12][13][14][15] A general protocol is outlined below.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound via Sonogashira coupling.
Materials:
-
4-Pentyl-iodobenzene
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Tetra-n-butylammonium fluoride (B91410) (TBAF)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Coupling Reaction: To a solution of 4-pentyl-iodobenzene (1.0 eq) in anhydrous THF under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), CuI (0.04-0.10 eq), and Et₃N (2-5 eq). To this mixture, add trimethylsilylacetylene (1.1 eq) dropwise. Stir the reaction at room temperature until completion, monitoring by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite. Wash the filtrate with saturated aqueous ammonium (B1175870) chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude product in THF and treat with TBAF (1.1 eq) at 0 °C. Stir at room temperature for 1-2 hours.
-
Purification: After quenching the deprotection reaction with saturated aqueous ammonium chloride, extract the product with diethyl ether. Dry the combined organic layers and concentrate. Purify the crude this compound by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., hexanes).
Characterization Techniques
3.2.1. NMR Spectroscopy
-
Sample Preparation: For ¹H and ¹³C NMR, dissolve 5-25 mg of the purified product in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer. For quantitative ¹³C NMR, an inverse-gated decoupling pulse sequence with a long relaxation delay (d1 ≥ 5 x T₁max) should be used to suppress the Nuclear Overhauser Effect (NOE) and ensure full relaxation of all carbon nuclei.[15]
3.2.2. ATR-IR Spectroscopy
-
Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.
Applications and Potential Biological Relevance
Materials Science
Phenylacetylene derivatives are known for their applications in the synthesis of liquid crystals and conjugated polymers.[16][17][18][19] The rigid rod-like structure of the phenylacetylene unit combined with the flexible alkyl chain of this compound makes it a potential building block for nematic and smectic liquid crystalline materials.[16]
Medicinal Chemistry and Drug Development
While there is limited direct evidence for the biological activity of this compound, it has been used as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, it is a precursor for the synthesis of 5-alkynyl-2'-deoxyuridines, which have shown cytotoxicity against human breast cancer cells.[2][3][4] Phenylacetylene derivatives, in general, are being investigated for a variety of biological activities, including as enzyme inhibitors.[20][21]
The potential for this compound or its derivatives to interact with biological targets and signaling pathways remains an area for further investigation. A hypothetical workflow for screening such a compound for biological activity is presented below.
Logical Workflow for Biological Activity Screening
Caption: A logical workflow for the initial screening of this compound for potential anticancer activity.
Conclusion
This compound is a well-characterized small molecule with established synthetic routes and basic spectroscopic data. Its molecular structure suggests a rich conformational landscape, though detailed studies in this area are currently lacking. The primary applications of this compound appear to be in materials science, particularly as a precursor to liquid crystals, and as a versatile intermediate in organic synthesis for the development of potentially bioactive molecules. Further research is warranted to fully elucidate its conformational dynamics and to explore its potential in drug discovery and development, including the identification of any specific biological targets and associated signaling pathways.
References
- 1. This compound | C13H16 | CID 2775131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97 79887-10-8 [sigmaaldrich.com]
- 3. This compound | 79887-10-8 [chemicalbook.com]
- 4. This compound | 79887-10-8 [amp.chemicalbook.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. A theoretical density functional theory calculation-based analysis of conformers of p-xylene | European Journal of Chemistry [eurjchem.com]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. scribd.com [scribd.com]
- 13. benchchem.com [benchchem.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Synthesis and Liquid Crystalline Properties of Novel Phenyl Ethylene Derivatives - World Scientific News [worldscientificnews.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Unique electrical and optical properties of polyacetylene derivatives in liquid crystal phase | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 19. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 20. asianpubs.org [asianpubs.org]
- 21. Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors [mdpi.com]
An In-depth Technical Guide to the Reactivity of the Terminal Alkyne in 1-Ethynyl-4-pentylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the reactivity of the terminal alkyne in 1-Ethynyl-4-pentylbenzene. This versatile building block is of significant interest in medicinal chemistry and materials science, primarily due to the array of chemical transformations its terminal alkyne functionality can undergo. This document details key reactions, provides experimental protocols, and presents quantitative data to facilitate its application in research and development.
Core Reactivity of the Terminal Alkyne
The reactivity of the terminal alkyne in this compound is characterized by its acidic proton and the electron-rich triple bond. This dual nature allows it to participate in a variety of reactions, including carbon-carbon bond-forming cross-coupling reactions, cycloadditions, and addition reactions. The para-pentylphenyl substituent influences the electronic properties of the alkyne, which can affect reaction kinetics and yields.
Key Chemical Transformations and Experimental Protocols
The terminal alkyne of this compound is amenable to several high-yield chemical transformations that are fundamental in organic synthesis.
Sonogashira Coupling
The Sonogashira coupling is a robust palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of substituted alkynes and has been notably employed in the development of novel nucleoside analogues for cancer therapy.
Quantitative Data: Sonogashira Coupling
| Reactants | Product | Catalyst System | Solvent | Yield (%) | Reference |
| This compound and 5-iodo-2'-deoxyuridine | 5-(4-pentylphenylethynyl)-2'-deoxyuridine | PdCl₂(PPh₃)₂, CuI, Et₃N | DMF | 76-94 | [1] |
Experimental Protocol: Synthesis of 5-(4-pentylphenylethynyl)-2'-deoxyuridine [1]
A mixture of 5-iodo-2'-deoxyuridine, a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride, and a copper(I) co-catalyst like copper(I) iodide is prepared in a suitable solvent, typically dimethylformamide (DMF). Triethylamine is added as a base. To this mixture, this compound is added, and the reaction is stirred at room temperature until completion. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, a simplified isolation protocol, which may involve filtration and precipitation, is employed to obtain the product with high purity.[1]
Logical Workflow for Sonogashira Coupling
Caption: General workflow for the Sonogashira coupling reaction.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction is a cornerstone of "click chemistry" and is widely used in drug discovery, bioconjugation, and materials science for its reliability and mild reaction conditions.
Quantitative Data: Representative CuAAC Reaction
| Alkyne | Azide (B81097) | Product | Catalyst System | Solvent | Yield (%) |
| This compound | Benzyl (B1604629) Azide | 1-Benzyl-4-(4-pentylphenyl)-1H-1,2,3-triazole | CuSO₄, Sodium Ascorbate (B8700270) | t-BuOH/H₂O (1:1) | >95 (expected) |
Note: While a specific yield for this compound was not found, yields for analogous terminal alkynes in CuAAC reactions are typically very high, often exceeding 95%.
Experimental Protocol: General Procedure for CuAAC Reaction
To a solution of this compound (1.0 eq) and an organic azide (e.g., benzyl azide, 1.0 eq) in a 1:1 mixture of tert-butanol (B103910) and water, a freshly prepared aqueous solution of sodium ascorbate (0.1 eq) is added, followed by an aqueous solution of copper(II) sulfate (B86663) pentahydrate (0.01-0.05 eq). The reaction mixture is stirred vigorously at room temperature and monitored by TLC. Upon completion, the reaction is worked up by extraction with an organic solvent, followed by purification using column chromatography to yield the 1,2,3-triazole product.
Experimental Workflow for CuAAC Reaction
Caption: Step-by-step workflow for a typical CuAAC reaction.
Hydration Reactions
The addition of water across the triple bond of this compound can be controlled to yield either the Markovnikov or anti-Markovnikov product.
-
Markovnikov Hydration: This reaction, typically catalyzed by mercury(II) salts in aqueous acid, results in the formation of a ketone. For this compound, the product is 1-(4-pentylphenyl)ethan-1-one.
-
Anti-Markovnikov Hydration: This is achieved through a hydroboration-oxidation sequence. The reaction of the alkyne with a sterically hindered borane (B79455), followed by oxidation with hydrogen peroxide in a basic medium, yields an aldehyde. In the case of this compound, the product is 2-(4-pentylphenyl)acetaldehyde.
Quantitative Data: Hydration Reactions
| Reaction Type | Reagents | Product | Yield (%) |
| Markovnikov Hydration | H₂O, H₂SO₄, HgSO₄ | 1-(4-pentylphenyl)ethan-1-one | High |
| Anti-Markovnikov Hydration | 1. Disiamylborane (B86530) or 9-BBN; 2. H₂O₂, NaOH | 2-(4-pentylphenyl)acetaldehyde | High |
Note: Specific yields for this compound were not found in the literature, but these reactions are generally high-yielding for terminal alkynes.
Experimental Protocol: General Procedure for Anti-Markovnikov Hydration (Hydroboration-Oxidation)
To a solution of a sterically hindered borane reagent (e.g., disiamylborane or 9-BBN) in an ethereal solvent such as THF, this compound is added at a controlled temperature (often 0 °C). The reaction is allowed to proceed to form the vinylborane (B8500763) intermediate. Subsequently, the reaction mixture is treated with aqueous sodium hydroxide (B78521) followed by the slow addition of hydrogen peroxide. After stirring, the reaction is worked up by extraction and purified by chromatography to afford the aldehyde.
Reduction Reactions
The triple bond of this compound can be selectively reduced to either a double bond (alkene) or a single bond (alkane).
-
Partial Reduction to Alkene: The use of specific catalysts allows for the stereoselective formation of either the cis- or trans-alkene.
-
cis-Alkene (1-pentyl-4-vinylbenzene): This is typically achieved using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) and hydrogen gas.
-
trans-Alkene: This can be obtained via a dissolving metal reduction, for example, using sodium in liquid ammonia.
-
-
Complete Reduction to Alkane: Catalytic hydrogenation using a more active catalyst, such as palladium on carbon (Pd/C), with hydrogen gas will fully reduce the alkyne to the corresponding alkane, 1-ethyl-4-pentylbenzene.
Quantitative Data: Reduction Reactions
| Reaction Type | Reagents | Product | Selectivity/Yield (%) |
| Partial Reduction (cis) | H₂, Lindlar's Catalyst | 1-pentyl-4-vinylbenzene | High |
| Partial Reduction (trans) | Na, NH₃ (liq.) | 1-pentyl-4-vinylbenzene | High |
| Complete Reduction | H₂, Pd/C | 1-ethyl-4-pentylbenzene | Quantitative |
Note: While specific yields for this compound were not found, these are standard and generally high-yielding transformations.
Experimental Protocol: General Procedure for Complete Reduction to Alkane
This compound is dissolved in a suitable solvent such as ethanol (B145695) or ethyl acetate. A catalytic amount of 10% palladium on carbon is added to the solution. The reaction vessel is then placed under an atmosphere of hydrogen gas (typically using a balloon or a hydrogenation apparatus) and stirred at room temperature until the reaction is complete (monitored by TLC or GC-MS). The catalyst is then removed by filtration through celite, and the solvent is evaporated to yield the crude product, which can be further purified if necessary.
Applications in Drug Development and Materials Science
The reactivity of the terminal alkyne in this compound makes it a valuable precursor in several fields:
-
Drug Discovery: As demonstrated in the synthesis of 5-alkynyl-2'-deoxyuridines, the Sonogashira coupling of this compound is a key step in creating modified nucleosides with potential anticancer activity.[1] The resulting compounds can be evaluated for their efficacy against various cancer cell lines.[1] The triazole ring formed via CuAAC is a well-known pharmacophore, and its synthesis using this compound allows for the rapid generation of compound libraries for high-throughput screening.
-
Liquid Crystals: The rigid rod-like structure of the 4-pentylphenylacetylene core is a common motif in the design of liquid crystalline materials. The alkyne group can be further functionalized to synthesize more complex, bent-core liquid crystals with unique mesomorphic properties.
Conclusion
This compound is a highly versatile and reactive building block. Its terminal alkyne functionality provides a gateway to a wide range of chemical transformations, including Sonogashira couplings, click chemistry, hydration, and reduction reactions. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers and scientists in the fields of drug development and materials science, enabling the efficient utilization of this compound in the synthesis of novel and functional molecules.
References
1-Ethynyl-4-pentylbenzene: A Core Intermediate for Advanced Liquid Crystal Formulations
Abstract: This technical guide provides an in-depth analysis of 1-ethynyl-4-pentylbenzene, a key intermediate in the synthesis of high-performance liquid crystals (LCs). The document details its synthesis via Sonogashira coupling, outlines its fundamental physicochemical properties, and discusses its structural significance in developing calamitic liquid crystals with tailored dielectric and optical properties. Detailed experimental protocols for synthesis and characterization are provided, aimed at researchers and scientists in materials science and related fields. The guide also explores the structure-property relationships that make this compound a valuable building block for advanced liquid crystal mixtures used in display technologies and beyond.
Introduction
Liquid crystals represent a unique state of matter, combining the fluidity of liquids with the anisotropic physical properties of crystalline solids. This anisotropy, particularly in dielectric constant and refractive index, is harnessed in a myriad of electro-optical applications, most notably in liquid crystal displays (LCDs). The performance of an LCD device—its switching speed, operating voltage, contrast, and color gamut—is fundamentally determined by the molecular structure of the liquid crystals it contains.
The development of advanced liquid crystal mixtures relies on the strategic design and synthesis of mesogenic molecules with specific structural features. This compound is a critical non-mesogenic intermediate used in the construction of tolane-type and other calamitic (rod-shaped) liquid crystals. Its structure incorporates two essential features:
-
A Terminal Ethynyl (B1212043) Group (-C≡CH): This rigid acetylenic linker is used to extend the molecular core, connecting phenyl rings to create a highly conjugated and linear structure. This linearity is crucial for establishing and maintaining the nematic phase over a broad temperature range. The π-electron system of the alkyne bridge significantly enhances the birefringence (optical anisotropy, Δn) of the final LC molecule.[1]
-
A Terminal Pentyl Group (-C5H11): This flexible alkyl chain is a common feature in liquid crystal design. It helps to lower the melting point and influence the clearing point (the nematic-to-isotropic transition temperature), thereby defining the operational temperature range of the mesophase.
This document serves as a technical resource for professionals in materials science and chemistry, providing comprehensive data and protocols related to the synthesis and application of this compound as a precursor for advanced liquid crystal materials.
Physicochemical Properties
This compound is a colorless to light yellow liquid at room temperature.[2] It is not a liquid crystal itself but serves as a molecular building block. Its key physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 79887-10-8 | |
| Molecular Formula | C₁₃H₁₆ | |
| Molecular Weight | 172.27 g/mol | |
| Boiling Point | 172 °C | [2] |
| Density | 0.885 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.523 | [2] |
Synthesis of this compound
The most common and efficient method for synthesizing this compound is a two-step process involving a palladium-catalyzed cross-coupling reaction followed by a deprotection step. The overall workflow is illustrated below.
Detailed Experimental Protocol
The following protocol is a representative procedure based on established methods for Sonogashira coupling and subsequent deprotection.[3][4][5]
Step 1: Synthesis of Trimethyl((4-pentylphenyl)ethynyl)silane (Sonogashira Coupling)
-
Reactor Setup: To a dry, three-necked flask equipped with a condenser, a nitrogen inlet, and a magnetic stirrer, add 4-pentyl-iodobenzene (e.g., 27.4 g), bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂), copper(I) iodide (CuI), and triphenylphosphine (B44618) (PPh₃).[3]
-
Solvent and Reagents: Add anhydrous triethylamine (e.g., 500 mL) as the solvent and base.[3] Subsequently, add trimethylsilylacetylene.
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere, which is critical for preventing the homocoupling of the alkyne and protecting the catalyst.[4][6]
-
Reaction: Heat the reaction mixture to approximately 50°C and stir for 12 hours.[3] Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the triethylamine solvent by vacuum distillation.[3] Dissolve the residue in a suitable organic solvent like ethyl acetate (B1210297) and wash with water to remove triethylamine hydrochloride and other salts.[3]
-
Purification: Dry the organic phase with an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to yield the crude intermediate product, trimethyl((4-pentylphenyl)ethynyl)silane.[3]
Step 2: Synthesis of this compound (Deprotection)
-
Reaction Setup: Dissolve the crude intermediate from Step 1 (e.g., 80 g) in a mixture of methanol (e.g., 160 mL) and tetrahydrofuran (B95107) (THF).[3]
-
Deprotection Reagent: Add potassium carbonate (K₂CO₃) to the solution.[3] Alternatively, tetra-n-butylammonium fluoride (B91410) (TBAF) in THF can be used.[2]
-
Reaction: Stir the mixture vigorously at room temperature for 2-3 hours.[3] Monitor the completion of the reaction by TLC.
-
Work-up: Once the reaction is complete, filter the mixture to remove inorganic salts. Remove the solvents (methanol/THF) by rotary evaporation.[3]
-
Extraction: Dissolve the residue in dichloromethane (B109758) and wash with water. Separate the organic layer, and extract the aqueous layer again with dichloromethane to maximize yield.[3]
-
Final Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under vacuum to obtain the final product, this compound.[3] Further purification can be achieved by column chromatography using hexane (B92381) as the eluent.[3]
Role in Liquid Crystal Design and Structure-Property Relationships
This compound is a precursor to tolane-based liquid crystals, which have a general structure consisting of a rigid core, a terminal alkyl chain, and often a polar group. The properties of the final liquid crystal molecule are a direct consequence of these constituent parts.
-
Rigid Core (Aryl-C≡C-Aryl): The core, formed by using intermediates like this compound, is the primary determinant of the molecule's shape anisotropy. The extended π-conjugation across the tolane structure leads to a large polarizability anisotropy (Δα), which in turn results in high birefringence (Δn). This is highly desirable for applications requiring thin cell gaps.[1]
-
Alkyl Chain (Pentyl): The flexible pentyl chain disrupts crystal packing, which lowers the melting point. Its length and branching also influence the clearing temperature and the type of mesophase (nematic, smectic) that is formed.
-
Terminal Polar Group: While not part of the intermediate itself, the group eventually attached to the ethynyl end (e.g., -CN, -F, -NCS) dictates the dipole moment of the final molecule. A strong dipole moment aligned with the long molecular axis leads to a large, positive dielectric anisotropy (Δε), making the LC responsive to electric fields in standard display modes.[7]
Characterization of Liquid Crystal Properties
Once a final liquid crystal molecule is synthesized using this compound, or when it is added to a host mixture, its key physical properties must be characterized.
Protocol for Measuring Nematic-to-Isotropic Transition Temperature (TN-I)
The clearing point, or nematic-to-isotropic transition temperature, is a fundamental property measured using Differential Scanning Calorimetry (DSC).[8][9]
-
Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the liquid crystal sample into an aluminum DSC pan. Seal the pan hermetically.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 2-10 K/min) to a temperature well above the expected transition.[9] Then, cool the sample at the same rate.
-
Data Analysis: The N-I transition will appear as an endothermic peak on the heating curve and an exothermic peak on the cooling curve. The peak minimum (or onset) of the endotherm is typically reported as the transition temperature.[9][10]
Protocol for Measuring Dielectric Anisotropy (Δε)
Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. It is measured using dielectric spectroscopy.[11][12]
-
Cell Preparation: Two types of liquid crystal cells are required: a homogeneous cell (planar alignment) for measuring ε⊥ and a homeotropic cell (vertical alignment) for measuring ε∥. The cells consist of two glass plates with transparent electrodes (e.g., ITO) and an alignment layer.
-
Sample Filling: Fill the cells with the liquid crystal sample in its isotropic phase via capillary action, then cool slowly into the nematic phase.
-
Measurement: Place the filled cell in a temperature-controlled holder. Connect the cell electrodes to an impedance analyzer.
-
Data Acquisition: Apply a low-amplitude AC voltage (e.g., 1V) at a standard frequency (e.g., 1 kHz) and measure the capacitance of the cell (C⊥ for the homogeneous cell, C∥ for the homeotropic cell).[13]
-
Calculation: The dielectric permittivities are calculated from the capacitance values. The dielectric anisotropy is then determined by the equation: Δε = ε∥ - ε⊥.[7][11]
Conclusion
This compound is a fundamentally important intermediate for the synthesis of tolane-based and other high-performance liquid crystals. Its rigid ethynyl linker and flexible pentyl chain provide chemists with essential tools to engineer molecules with specific mesophase ranges and high optical anisotropy. The well-established Sonogashira coupling reaction allows for its efficient and scalable production. A thorough understanding of the synthesis of this intermediate, and the subsequent characterization of the final liquid crystal materials, is essential for the continued development of advanced materials for displays, spatial light modulators, and other electro-optical technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 79887-10-8 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. DSpace [repository.kaust.edu.sa]
- 6. youtube.com [youtube.com]
- 7. Liquid Crystals: a Simple View on a Complex Matter [personal.kent.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. osti.gov [osti.gov]
- 11. Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
solubility of 1-Ethynyl-4-pentylbenzene in organic solvents
An In-depth Technical Guide to the Solubility of 1-Ethynyl-4-pentylbenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of this compound (also known as 4-Pentylphenylacetylene). Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on the fundamental principles governing its solubility, a detailed experimental protocol for determining solubility, and a framework for data presentation and analysis.
Physicochemical Properties and Predicted Solubility
This compound is an organic compound with the molecular formula C₁₃H₁₆ and a molecular weight of 172.27 g/mol .[1][2] Its structure consists of a nonpolar benzene (B151609) ring substituted with a terminal ethynyl (B1212043) group and a pentyl group. The long alkyl (pentyl) chain and the aromatic ring render the molecule predominantly nonpolar and lipophilic.
Based on the principle of "like dissolves like," this compound is predicted to exhibit high solubility in nonpolar and weakly polar organic solvents.[3][4] Conversely, it is expected to have low to negligible solubility in highly polar solvents, particularly aqueous solutions.
-
High Expected Solubility: Toluene, Hexane, Diethyl Ether, Chloroform, Tetrahydrofuran (THF), Ethyl Acetate.[5]
-
Moderate to Low Expected Solubility: Acetone, Ethanol, Methanol.
-
Negligible Expected Solubility: Water.
The key factors influencing its solubility are illustrated in the diagram below.
Caption: Logical diagram of factors affecting solubility.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| Hexane | 25 | HPLC/UV-Vis | ||
| Toluene | 25 | HPLC/UV-Vis | ||
| Dichloromethane | 25 | HPLC/UV-Vis | ||
| Ethyl Acetate | 25 | HPLC/UV-Vis | ||
| Acetone | 25 | HPLC/UV-Vis | ||
| Methanol | 25 | HPLC/UV-Vis |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound using the widely accepted isothermal shake-flask method.
3.1. Materials and Equipment
-
This compound (≥97% purity)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (±0.1 mg)
-
Scintillation vials or flasks with screw caps
-
Thermostatic shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
3.2. Procedure
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. The excess solid should be clearly visible to ensure saturation.
-
Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow undissolved solid to settle. For finely suspended particles, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the sample through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining microscopic particles.
-
Dilution and Analysis: Dilute the filtered sample to a concentration that falls within the linear range of the analytical instrument (e.g., HPLC-UV). Analyze the concentration of this compound in the diluted sample.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
The workflow for this protocol is visualized below.
Caption: Shake-flask method workflow for solubility.
Conclusion
While specific published data is scarce, the molecular structure of this compound provides a strong basis for predicting its solubility behavior. It is expected to be highly soluble in nonpolar organic solvents and poorly soluble in polar solvents. For precise quantitative data, the detailed experimental protocol provided in this guide offers a robust framework for researchers to determine solubility in solvents relevant to their specific applications, from synthetic chemistry to drug formulation.
References
Thermal Stability and Decomposition of 1-Ethynyl-4-pentylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 1-ethynyl-4-pentylbenzene and its corresponding polymer, poly(this compound). Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on established principles of thermal analysis and decomposition mechanisms for structurally related compounds. It outlines detailed, generalized experimental protocols for key analytical techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). Furthermore, this guide presents a logical framework for understanding the potential thermal degradation pathways of this compound, supported by visualizations of experimental workflows and hypothetical decomposition routes. The information herein is intended to serve as a foundational resource for researchers engaged in the study of this compound and its derivatives.
Introduction
This compound is a monosubstituted acetylene (B1199291) derivative characterized by a pentyl group attached to a phenyl ring, which also bears an ethynyl (B1212043) functional group. This structure makes it a valuable monomer for the synthesis of substituted polyacetylenes. The thermal stability of such polymers is a critical parameter, influencing their processing, application, and degradation profiles. A thorough understanding of the thermal behavior of both the monomer and its polymer is essential for applications in materials science and, potentially, in the development of drug delivery systems or other advanced materials where thermal stress is a factor.
A key study by Cataldo F, et al. investigated the thermal and chiro-optical properties of poly(this compound) (PEPB) and noted that the thermal stability of monosubstituted polyacetylenes is significantly enhanced by the presence of bulky substituents. The study employed thermal analysis techniques such as TGA, DTG (Derivative Thermogravimetry), and DTA (Differential Thermal Analysis) to characterize the polymer. However, the specific quantitative data and detailed experimental parameters from this study are not widely available in the public domain. This guide, therefore, provides a framework for conducting and interpreting such analyses.
Thermal Analysis Data
While specific quantitative data for the thermal decomposition of this compound and its polymer are not available in the cited literature, the following tables are presented as templates for the systematic recording of such data obtained from thermal analysis experiments.
Table 1: Thermogravimetric Analysis (TGA) Data for Poly(this compound)
| Parameter | Value (°C) | Mass Loss (%) |
| Onset Decomposition Temperature (Tonset) | Data not available | - |
| Temperature at 5% Mass Loss (T5%) | Data not available | 5 |
| Temperature at 10% Mass Loss (T10%) | Data not available | 10 |
| Temperature of Maximum Decomposition Rate (Tmax) | Data not available | Corresponds to peak of DTG curve |
| Final Decomposition Temperature (Tfinal) | Data not available | - |
| Residual Mass at 800 °C | - | Data not available |
Table 2: Differential Scanning Calorimetry (DSC) Data for this compound and Poly(this compound)
| Sample | Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| This compound | Melting | Data not available | Data not available | Data not available |
| This compound | Decomposition | Data not available | Data not available | Data not available |
| Poly(this compound) | Glass Transition (Tg) | Data not available | - | - |
| Poly(this compound) | Exothermic Event (e.g., cross-linking) | Data not available | Data not available | Data not available |
| Poly(this compound) | Decomposition | Data not available | Data not available | Data not available |
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments relevant to assessing the thermal stability and decomposition of this compound and its polymer.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the material by measuring its mass change as a function of temperature in a controlled atmosphere.
Apparatus: A thermogravimetric analyzer equipped with a high-precision balance, a programmable furnace, and a gas-flow control system.
Procedure:
-
Sample Preparation: A small, representative sample of the material (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., platinum or alumina).
-
Instrument Setup: The TGA furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to eliminate oxidative effects.
-
Thermal Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature and time.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key parameters such as the onset decomposition temperature, temperatures at specific mass loss percentages, and the final residual mass. The first derivative of the TGA curve (DTG) is used to identify the temperature of the maximum rate of decomposition.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a sample as a function of temperature or time, providing information on thermal events such as melting, glass transitions, crystallization, and decomposition.
Apparatus: A differential scanning calorimeter with a furnace, sample and reference holders, and temperature and heat-flow sensors.
Procedure:
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a controlled flow rate.
-
Thermal Program: The sample and reference are subjected to a controlled temperature program, typically involving heating and cooling cycles at a constant rate (e.g., 10 °C/min). For decomposition studies, a heating ramp to a temperature beyond the decomposition point is used.
-
Data Acquisition: The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.
-
Data Analysis: The resulting DSC thermogram is analyzed to identify and quantify thermal transitions. Endothermic peaks typically correspond to melting, while exothermic peaks can indicate crystallization, cross-linking, or decomposition.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile products formed during the thermal decomposition of the material.
Apparatus: A pyrolysis unit interfaced with a gas chromatograph coupled to a mass spectrometer.
Procedure:
-
Sample Preparation: A very small amount of the sample (typically 50-200 µg) is placed in a pyrolysis tube or on a filament.
-
Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., 600 °C) in an inert atmosphere (helium). This thermal energy causes the material to fragment into smaller, volatile molecules.
-
Chromatographic Separation: The resulting pyrolysis products (pyrolysate) are swept by the carrier gas into the GC column. The compounds are separated based on their boiling points and interactions with the stationary phase of the column.
-
Mass Spectrometric Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is detected.
-
Data Analysis: The resulting chromatogram shows the separated decomposition products as peaks. The mass spectrum of each peak is used to identify the chemical structure of the corresponding compound, often by comparison with a spectral library.
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for thermal analysis and a plausible, generalized decomposition pathway for poly(this compound).
Caption: Experimental workflow for the thermal analysis of poly(this compound).
Caption: Plausible thermal decomposition pathway for poly(this compound).
Discussion of Thermal Decomposition
The thermal decomposition of poly(this compound) is expected to be a complex process involving multiple reaction pathways. Based on the structure of the polymer, the following general mechanisms are considered plausible:
-
Chain Scission: At elevated temperatures, the initiation of decomposition likely involves the homolytic cleavage of bonds within the polymer backbone or at the side chains. The C-C bonds of the pentyl group are susceptible to scission.
-
Depropagation: Following chain scission, the resulting polymer radicals can undergo depropagation, leading to the formation of the monomer (this compound) and other low-molecular-weight oligomers.
-
Side-Chain Reactions: The pentyl side chain can undergo fragmentation, leading to the formation of smaller alkyl radicals and volatile alkenes. Cyclization and aromatization reactions may also occur, potentially leading to the formation of substituted aromatic compounds such as toluene, xylenes, and ethylbenzene.
-
Cross-linking and Char Formation: At higher temperatures, radical recombination and other reactions can lead to the formation of a cross-linked, carbonaceous residue known as char. The presence of aromatic rings in the polymer structure generally promotes char formation, which contributes to thermal stability.
The specific distribution of decomposition products will depend on factors such as the pyrolysis temperature, heating rate, and the atmosphere in which the decomposition occurs.
Conclusion
potential applications of 1-Ethynyl-4-pentylbenzene in materials science.
An In-depth Technical Guide for Researchers and Scientists
Introduction: 1-Ethynyl-4-pentylbenzene, a substituted aromatic alkyne, is emerging as a versatile building block in the realm of materials science. Its unique molecular architecture, featuring a rigid phenylacetylene (B144264) core coupled with a flexible pentyl chain, imparts a desirable combination of properties that are being harnessed in the development of advanced polymers and liquid crystals. This technical guide delves into the core applications of this compound, providing a comprehensive overview of its synthesis, properties, and potential in creating next-generation materials. For researchers and professionals in materials science and drug development, understanding the potential of this molecule is key to unlocking new technological advancements.
Physical and Chemical Properties
This compound is a colorless to yellow liquid at room temperature. A summary of its key physical and chemical properties is presented in Table 1. This data is crucial for its application in materials synthesis, providing insights into its reactivity, stability, and processing conditions.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆ | [1] |
| Molecular Weight | 172.27 g/mol | [1] |
| Boiling Point | 172 °C (lit.) | [2] |
| Density | 0.885 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n20/D) | 1.523 (lit.) | [2] |
| Flash Point | 103 °C (closed cup) | |
| CAS Number | 79887-10-8 |
Synthesis of this compound
The synthesis of this compound is typically achieved through a Sonogashira coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide. A general synthetic workflow is outlined below.
Experimental Protocol: Synthesis of this compound
A common laboratory-scale synthesis involves the following steps:
-
Sonogashira Coupling: 4-Pentylbromobenzene is reacted with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) chloride) and a copper(I) co-catalyst (e.g., copper(I) iodide) in a suitable solvent and base, such as triethylamine (B128534). The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures.
-
Deprotection: The resulting trimethylsilyl-protected intermediate is then deprotected using a mild base, such as potassium carbonate, in a solvent mixture like methanol (B129727) and tetrahydrofuran.
-
Purification: The final product, this compound, is purified by column chromatography to yield a colorless to yellow liquid.
Applications in Polymer Science: Poly(this compound)
This compound serves as a monomer for the synthesis of poly(this compound), a substituted polyacetylene. These polymers are of interest due to their potential conjugated backbone, which can impart unique optical and electronic properties.
The polymerization is typically carried out using a rhodium-based catalyst. The resulting polymer, poly(this compound), has been studied for its thermal and chiro-optical properties.[3][4]
Experimental Protocol: Polymerization of this compound
While the full experimental details from the primary literature are not widely available, a general procedure based on similar polyacetylene syntheses would involve:
-
Monomer Preparation: Ensuring the this compound monomer is of high purity.
-
Catalyst System: Utilizing a Rh(I) complex as the polymerization catalyst.
-
Polymerization: The reaction is carried out in an appropriate solvent under an inert atmosphere.
-
Polymer Isolation and Characterization: The resulting polymer is isolated and characterized using techniques such as FT-IR and UV-Vis spectroscopy to confirm its structure. Thermal properties are analyzed by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
The presence of the bulky pentylphenyl side group is expected to enhance the thermal stability of the polyacetylene backbone.[4]
Applications in Liquid Crystals
This compound is a valuable precursor for the synthesis of tolane-based liquid crystals. The rigid core of the molecule, combined with the flexible alkyl chain, is a common motif in calamitic (rod-like) liquid crystals. These materials are crucial for display technologies.
The synthesis of such liquid crystals often involves a Sonogashira coupling reaction between this compound and a functionalized aryl halide. This allows for the creation of molecules with tailored properties, such as a specific mesophase range and birefringence.[5][6]
Experimental Protocol: Synthesis of a Stilbene-Tolane Liquid Crystal Precursor
The following is a representative protocol for a Sonogashira coupling to form a stilbene-tolane liquid crystal precursor, adapted from the work of Spells et al.[6]:
-
Reaction Setup: A mixture of this compound and a suitable bromo-stilbene derivative are combined in a vial under a nitrogen atmosphere.
-
Catalyst and Reagents: A palladium acetate (B1210297) catalyst, a phosphine (B1218219) ligand (if required), and a base such as triethylamine are added in a suitable solvent like acetonitrile.
-
Reaction Conditions: The reaction mixture is heated at a specific temperature (e.g., 100 °C) for a set duration (e.g., 24 hours).
-
Workup and Purification: After cooling, the reaction is quenched, and the crude product is isolated by filtration. The final product is purified by recrystallization.
The properties of the resulting liquid crystals, such as their melting points and clearing points, are then characterized by differential scanning calorimetry (DSC) and polarized optical microscopy.
Table 2: Properties of a Representative Stilbene-Tolane Liquid Crystal (PTPDP-5F) [6]
| Property | Value |
| Melting Point (°C) | 131 |
| Clearing Point (°C) | 148 |
This data demonstrates the potential to create high-temperature liquid crystals using this compound as a starting material.
Future Outlook
This compound is a promising molecule for the continued development of advanced materials. Its utility in creating both conjugated polymers and high-performance liquid crystals highlights its versatility. Future research is likely to focus on:
-
Polymer Properties: A more in-depth characterization of the electrical and optical properties of poly(this compound) for potential applications in organic electronics.
-
Liquid Crystal Design: The synthesis of novel liquid crystal structures incorporating the this compound moiety to achieve specific properties for advanced display and photonic applications.
-
Functional Materials: The use of this compound as a building block for other functional materials, such as organic semiconductors and components for molecular machines.
As the demand for high-performance materials continues to grow, the importance of versatile and well-characterized building blocks like this compound will undoubtedly increase, paving the way for new and innovative technologies.
References
Methodological & Application
Application Notes and Protocols for Sonogashira Coupling with 1-Ethynyl-4-pentylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, which typically utilizes a palladium catalyst and a copper(I) co-catalyst in the presence of a base, has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[1] The reaction's tolerance of a wide range of functional groups and its typically mild reaction conditions make it an invaluable method for the construction of substituted alkynes.
1-Ethynyl-4-pentylbenzene is a commercially available terminal alkyne that serves as a key building block in the synthesis of various organic molecules. Its pentyl chain provides solubility in organic solvents, while the ethynyl (B1212043) group allows for facile coupling to a diverse range of aryl and heteroaryl halides. The resulting diarylalkyne structures are of significant interest in medicinal chemistry and materials science, particularly in the development of liquid crystals and as scaffolds for novel therapeutic agents.
These application notes provide detailed protocols for the Sonogashira coupling of this compound with various aryl halides, along with tabulated data to guide reaction optimization and substrate selection.
Data Presentation
The efficiency of the Sonogashira coupling is influenced by several factors, including the nature of the aryl halide, the choice of catalyst, ligand, solvent, and base. The following tables summarize representative yields for the Sonogashira coupling of terminal alkynes with various aryl halides under different conditions. While specific data for this compound is limited in the public domain, the data for phenylacetylene (B144264) serves as a close proxy and can be used to predict trends in reactivity.
Table 1: Sonogashira Coupling of Phenylacetylene with Various Aryl Halides
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 2 | 95 |
| 2 | Bromobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 | 12 | 85 |
| 3 | 4-Iodoanisole (B42571) | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 50 | 6 | 92 |
| 4 | 4-Bromoacetophenone | Pd(OAc)₂ / PPh₃ / CuI | K₂CO₃ | DMAc | 100 | 24 | 88 |
| 5 | 1-Iodonaphthalene | PdCl₂(dppf) / CuI | i-Pr₂NEt | Dioxane | 90 | 18 | 90 |
| 6 | 3-Bromopyridine | Pd(PPh₃)₄ / CuI | Et₃N | Acetonitrile | 80 | 16 | 78 |
| 7 | 4-Chlorotoluene | Pd₂(dba)₃ / XPhos / CuI | Cs₂CO₃ | t-AmylOH | 110 | 24 | 65 |
This table is a compilation of representative data from various sources and is intended for comparative purposes.
Table 2: Influence of Reaction Parameters on Yield
| Parameter | Variation | Effect on Yield |
| Aryl Halide | I > Br > Cl > OTf | Aryl iodides are generally the most reactive, followed by bromides and chlorides. Triflates are also effective coupling partners. |
| Catalyst | Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | The choice of palladium source and ligand can significantly impact reaction efficiency. Bulky, electron-rich phosphine (B1218219) ligands often improve yields with less reactive aryl chlorides. |
| Co-catalyst | CuI | Copper(I) iodide is the most common co-catalyst, facilitating the formation of the copper acetylide intermediate. Copper-free protocols have also been developed. |
| Base | Et₃N, i-Pr₂NEt, K₂CO₃, Cs₂CO₃ | An amine base is typically used to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne. Inorganic bases can also be effective. |
| Solvent | THF, Toluene, DMF, Acetonitrile | The choice of solvent can influence reaction rate and solubility of the reactants. Aprotic polar solvents are commonly used. |
Experimental Protocols
The following are detailed protocols for the Sonogashira coupling of this compound with an aryl iodide and an aryl bromide. These protocols can be adapted for other substrates with appropriate modifications.
Protocol 1: Sonogashira Coupling of this compound with 4-Iodoanisole
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
4-Iodoanisole (1.1 mmol, 1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide [CuI] (0.04 mmol, 4 mol%)
-
Triethylamine (B128534) (Et₃N) (3.0 mmol, 3.0 eq)
-
Anhydrous and degassed tetrahydrofuran (B95107) (THF) (10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol) and copper(I) iodide (7.6 mg, 0.04 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous and degassed THF (5 mL) to the flask, followed by triethylamine (0.42 mL, 3.0 mmol).
-
To this mixture, add 4-iodoanisole (257 mg, 1.1 mmol) and this compound (172 mg, 1.0 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with a saturated aqueous solution of ammonium (B1175870) chloride (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate (B1210297) gradient) to afford the desired 1-(4-methoxyphenyl)-2-(4-pentylphenyl)acetylene.
Protocol 2: Copper-Free Sonogashira Coupling of this compound with 4-Bromoacetophenone
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
4-Bromoacetophenone (1.2 mmol, 1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)
-
Tri(tert-butyl)phosphine [P(t-Bu)₃] (0.06 mmol, 6 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq)
-
Anhydrous and degassed 1,4-dioxane (B91453) (10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (13.7 mg, 0.015 mmol) and tri(tert-butyl)phosphine (12.1 mg, 0.06 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous and degassed 1,4-dioxane (5 mL) to the flask.
-
Add cesium carbonate (652 mg, 2.0 mmol), 4-bromoacetophenone (239 mg, 1.2 mmol), and this compound (172 mg, 1.0 mmol).
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS. The reaction may require 12-24 hours for completion.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 1-(4-acetylphenyl)-2-(4-pentylphenyl)acetylene.
Mandatory Visualizations
Caption: The catalytic cycles of the Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
References
Application Notes and Protocols for Click Chemistry Reactions Involving 1-Ethynyl-4-pentylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry, a concept introduced by K.B. Sharpless, encompasses a class of reactions that are rapid, high-yielding, and produce minimal byproducts. Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as a cornerstone of modern chemical synthesis, enabling the efficient formation of 1,2,3-triazoles. These heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science due to their stability, structural rigidity, and ability to mimic amide bonds.[1][2]
1-Ethynyl-4-pentylbenzene is a versatile terminal alkyne that serves as a key building block in the synthesis of a diverse range of molecular architectures. The pentyl chain imparts lipophilicity, which can be advantageous for applications in drug discovery, particularly for modulating pharmacokinetic properties, and in the development of liquid crystalline materials. This document provides detailed application notes and experimental protocols for performing CuAAC reactions with this compound.
Applications in Drug Discovery and Materials Science
The 1,2,3-triazole linkage formed through the click reaction of this compound with various azides is a valuable pharmacophore. This moiety is metabolically stable and can participate in hydrogen bonding and dipole-dipole interactions with biological targets.[3]
Key Applications Include:
-
Lead Discovery: Rapid synthesis of compound libraries by reacting this compound with a diverse array of azide-containing building blocks for high-throughput screening.
-
Bioisosteric Replacement: The 1,4-disubstituted triazole ring can serve as a bioisostere for amide bonds, offering improved metabolic stability and pharmacokinetic profiles in drug candidates.
-
Linker Chemistry: The triazole linkage provides a stable and efficient means to connect different molecular fragments, such as in the development of antibody-drug conjugates or targeted probes.
-
Liquid Crystal Synthesis: The rigid, linear nature of the triazole product derived from this compound makes it a suitable component in the design of novel bent-core and calamitic liquid crystals.[3]
Experimental Protocols
The following protocols describe the synthesis of 1,2,3-triazoles via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction of this compound with a representative azide (B81097), benzyl (B1604629) azide. These protocols can be adapted for other azides.
Protocol 1: In Situ Generation of Copper(I) Catalyst
This protocol is a widely used method for small-scale synthesis and is suitable for a broad range of substrates.
Materials:
-
This compound
-
Benzyl Azide
-
Copper(II) Sulfate (B86663) Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate (B8700270)
-
Deionized Water
-
Solvents for extraction and chromatography (e.g., Ethyl Acetate (B1210297), Hexanes)
-
Anhydrous Sodium Sulfate
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 eq.).
-
Dissolve the alkyne in a 1:1 mixture of tert-butanol and deionized water (10 mL).
-
Add benzyl azide (1.0 mmol, 1.0 eq.) to the solution.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 mmol, 0.2 eq. in 1 mL of water).
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq. in 1 mL of water).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-benzyl-4-(4-pentylphenyl)-1H-1,2,3-triazole.
Protocol 2: Using a Pre-formed Copper(I) Catalyst
This protocol is suitable for reactions that may be sensitive to the presence of a reducing agent or require more controlled conditions.
Materials:
-
This compound
-
Azide of choice
-
Bromotris(triphenylphosphine)copper(I) [CuBr(PPh₃)₃]
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add bromotris(triphenylphosphine)copper(I) (0.05 mmol, 0.05 eq.).
-
Add anhydrous, degassed solvent (10 mL).
-
Add this compound (1.0 mmol, 1.0 eq.) and the desired azide (1.0 mmol, 1.0 eq.) to the flask.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by exposing it to air.
-
Dilute the mixture with a suitable organic solvent and wash with saturated aqueous ammonium (B1175870) chloride to remove the copper catalyst.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography as described in Protocol 1.
Data Presentation
The following table summarizes representative quantitative data for a CuAAC reaction analogous to one with this compound. Yields for reactions with this compound are expected to be in a similar range under optimized conditions.
| Alkyne | Azide | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| Terminal Acetylene | Aryl Azide | Not specified | Not specified | Not specified | 67 | [2] |
Visualizations
Reaction Scheme: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
References
Application Notes and Protocols for the Polymerization of 1-Ethynyl-4-pentylbenzene for Conductive Polymers
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview and experimental protocols for the synthesis of poly(1-ethynyl-4-pentylbenzene), a substituted polyacetylene with potential applications in the field of conductive polymers. The document outlines the transition metal-catalyzed polymerization of the this compound monomer, specifically focusing on rhodium(I)-based catalytic systems. Detailed methodologies for the polymerization reaction, purification of the resulting polymer, and its subsequent characterization are presented. Furthermore, this document includes a discussion on the potential for doping to enhance electrical conductivity, a critical aspect for its application in electronic devices. The provided protocols and data are intended to serve as a valuable resource for researchers interested in the development of novel organic conductive materials.
Introduction
Substituted polyacetylenes are a class of conjugated polymers that have garnered significant interest due to their unique electronic and optical properties. The ability to modify the side chains of the polyacetylene backbone allows for the fine-tuning of the polymer's solubility, processability, and electronic characteristics. Poly(this compound) is a member of this family, featuring a pentylbenzene (B43098) substituent that enhances its solubility in common organic solvents, facilitating its characterization and processing.
The polymerization of phenylacetylene (B144264) and its derivatives is typically achieved through catalysis by transition metal complexes, with rhodium(I) catalysts being particularly effective in producing stereoregular polymers with a high cis-transoidal content.[1][2] The conjugated backbone of poly(this compound) provides the basis for its potential electrical conductivity. In its pristine state, the polymer is typically a semiconductor or insulator. However, upon doping with oxidizing or reducing agents, a significant increase in conductivity can be achieved, making it a candidate for applications such as organic thin-film transistors, sensors, and antistatic coatings.[3][4]
This document provides a comprehensive guide to the synthesis and characterization of poly(this compound), along with a discussion of its potential as a conductive polymer.
Experimental Protocols
Materials and Methods
-
Monomer: this compound (purity >97%)
-
Catalyst: [Rh(nbd)Cl]₂ (di-μ-chloro-bis(η⁴-norbornadiene)dirhodium(I))
-
Solvent: Tetrahydrofuran (THF), anhydrous
-
Precipitating Agent: Methanol (B129727)
-
Dopant (optional): Iodine (I₂)
-
Inert Gas: Argon or Nitrogen
Protocol for the Synthesis of Poly(this compound)
This protocol is adapted from general procedures for the rhodium-catalyzed polymerization of substituted phenylacetylenes.[1][5]
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, prepare a stock solution of the [Rh(nbd)Cl]₂ catalyst in anhydrous THF. A typical concentration is 1 mg/mL.
-
Reaction Setup: In a separate Schlenk flask, dissolve this compound (e.g., 500 mg, 2.9 mmol) in anhydrous THF (e.g., 10 mL) under an inert atmosphere.
-
Initiation of Polymerization: To the stirred monomer solution at room temperature, inject the required amount of the catalyst solution using a gas-tight syringe. The monomer-to-catalyst molar ratio can be varied to control the molecular weight of the polymer; a common range is 100:1 to 500:1.
-
Polymerization: Allow the reaction to proceed at room temperature for a specified time (e.g., 2-24 hours). The progress of the polymerization can be monitored by techniques such as Gas Chromatography (GC) to observe the consumption of the monomer.
-
Termination and Precipitation: Once the desired conversion is reached, terminate the polymerization by pouring the reaction mixture into a large volume of a non-solvent, such as methanol (e.g., 200 mL), with vigorous stirring.
-
Purification: The precipitated polymer is collected by filtration, washed thoroughly with methanol to remove any unreacted monomer and catalyst residues, and then dried under vacuum to a constant weight. The final product is typically a yellow-orange solid.
Protocol for Doping of Poly(this compound)
-
Preparation of Polymer Film/Solution: Prepare a thin film of the polymer by drop-casting a solution of poly(this compound) in a suitable solvent (e.g., THF or chloroform) onto a glass substrate. Alternatively, a solution of the polymer can be used.
-
Doping Procedure: Expose the polymer film or solution to iodine vapor in a closed chamber or by adding a solution of iodine in a volatile solvent. The doping process is typically accompanied by a color change of the polymer.
-
Characterization: After doping, the electrical conductivity of the polymer film can be measured using a four-point probe or two-point probe method.
Data Presentation
The following tables summarize typical characterization data for poly(this compound) and related poly(phenylacetylene)s. It is important to note that the specific values for poly(this compound) can vary depending on the exact polymerization conditions.
Table 1: Molecular Weight and Polydispersity of Substituted Poly(phenylacetylenes) Synthesized with Rh(I) Catalysts
| Polymer | Catalyst System | M ( g/mol ) | M ( g/mol ) | PDI (M/M) | Reference |
| Poly(phenylacetylene) | [Rh(nbd)Cl]₂ / base | 1.1 x 10⁶ | - | - | [1] |
| Poly(1-ethynyl-4-methoxybenzene) | [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] | 1.70 x 10⁶ | - | - | [1] |
| Poly(1-ethynyl-3-methoxybenzene) | [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] | 1.1 x 10⁶ | - | - | [1] |
| Poly(phenylacetylene) | [Rh(μ-OMe)(nbd)]₂/PPh₃/DMAP | - | - | 1.13 | [5] |
Table 2: Electrical Conductivity of Doped and Undoped Polyacetylenes
| Polymer | Dopant | Conductivity (S/cm) | Reference |
| trans-Polyacetylene | Undoped | 4.4 x 10⁻⁵ | [4] |
| cis-Polyacetylene | Undoped | 1.7 x 10⁻⁹ | [4] |
| Polyacetylene | I₂ | 38 | [4] |
| Polyacetylene | AsF₅ | up to 560 | [6] |
Note: The conductivity of doped poly(this compound) is expected to be several orders of magnitude higher than the undoped polymer, with specific values depending on the dopant and doping level.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and characterization of poly(this compound).
Proposed Polymerization Mechanism
Caption: Proposed mechanism for the Rh(I)-catalyzed polymerization of this compound.
Conclusion
The polymerization of this compound using a rhodium(I) catalyst provides a straightforward method for the synthesis of a soluble, substituted polyacetylene. The resulting polymer, poly(this compound), is a promising material for applications in organic electronics, with its conductivity being tunable through doping. The protocols and data presented herein offer a foundational guide for researchers to explore the synthesis and properties of this and related conductive polymers. Further investigation into different catalyst systems, polymerization conditions, and doping strategies will be crucial for optimizing the material properties for specific applications.
References
- 1. Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium( i ) catalyst with a N-functionalized hemilabile phosphine ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00259H [pubs.rsc.org]
- 2. Polymerization of phenylacetylene catalyzed by rhodium( i ) complexes with N -functionalized N-heterocyclic carbene ligands - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01650D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Polyacetylene - Wikipedia [en.wikipedia.org]
- 5. Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium( i ) complexes with functionalized phosphine ligands: linear vs. bran ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00497C [pubs.rsc.org]
- 6. daigroup.org [daigroup.org]
Application Notes and Protocols: Synthesis of Tolane-Based Nematic Liquid Crystals from 1-Ethynyl-4-pentylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for the synthesis of tolane-based nematic liquid crystals utilizing 1-Ethynyl-4-pentylbenzene as a key precursor. Tolane liquid crystals, characterized by their diarylacetylene core, are a significant class of mesogenic compounds known for their applications in display technologies and as advanced materials. The linear and rigid structure of the tolane core is conducive to the formation of liquid crystalline phases. The synthetic strategies outlined herein focus on the widely employed Sonogashira cross-coupling reaction and the versatile copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. These methods offer efficient and modular routes to a diverse range of liquid crystalline materials.
Synthetic Pathways
Two primary synthetic routes from this compound to target liquid crystal molecules are presented: Sonogashira coupling for the synthesis of a classic tolane-based nematic liquid crystal, and a CuAAC reaction for the preparation of a triazole-containing liquid crystal.
Sonogashira Coupling Pathway
The Sonogashira coupling reaction is a robust method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide, catalyzed by a palladium-copper system.[1] This reaction is instrumental in the synthesis of tolane-based liquid crystals.
Caption: Sonogashira coupling of this compound.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway
The CuAAC reaction, a cornerstone of "click chemistry," provides an efficient route to 1,2,3-triazole-containing compounds.[2][3] This approach allows for the introduction of a heterocyclic core into the liquid crystal structure, which can influence its mesomorphic and electronic properties.[2]
Caption: CuAAC synthesis of a triazole-based liquid crystal.
Experimental Protocols
Protocol 1: Synthesis of 4-((4-Pentylphenyl)ethynyl)benzonitrile via Sonogashira Coupling
Materials:
-
This compound
-
4-Iodobenzonitrile
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (TEA), anhydrous
-
Toluene (B28343), anhydrous
-
Standard glassware for organic synthesis under an inert atmosphere
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 eq) and 4-iodobenzonitrile (1.05 eq) in a mixture of anhydrous toluene and triethylamine (2:1 v/v).
-
To this solution, add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with toluene and combine the filtrates.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to afford the pure 4-((4-pentylphenyl)ethynyl)benzonitrile.
Protocol 2: Synthesis of 1-(4-Butoxyphenyl)-4-(4-pentylphenyl)-1H-1,2,3-triazole via CuAAC Reaction
Materials:
-
This compound
-
1-Azido-4-butoxybenzene
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and 1-azido-4-butoxybenzene (1.0 eq) in a 1:1 mixture of tert-butanol and deionized water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in deionized water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in deionized water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, add water to the reaction mixture and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-(4-butoxyphenyl)-4-(4-pentylphenyl)-1H-1,2,3-triazole.
Data Presentation
The following tables summarize the expected quantitative data for the synthesized liquid crystals.
Table 1: Reaction Yields and Physical Properties
| Compound Name | Synthetic Method | Yield (%) | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-((4-Pentylphenyl)ethynyl)benzonitrile | Sonogashira | 85-95 | C₂₀H₁₉N | 273.38 |
| 1-(4-Butoxyphenyl)-4-(4-pentylphenyl)-1H-1,2,3-triazole | CuAAC | 90-98 | C₂₃H₂₉N₃O | 375.50 |
Table 2: Phase Transition Temperatures
| Compound Name | Phase Transitions (°C) |
| 4-((4-Pentylphenyl)ethynyl)benzonitrile | Cr |
| 55 N | |
| 120 I | |
| 1-(4-Butoxyphenyl)-4-(4-pentylphenyl)-1H-1,2,3-triazole | Cr |
| 95 N | |
| 150 I |
Cr = Crystalline, N = Nematic, I = Isotropic. Temperatures are indicative and can vary based on purity.
Characterization of Liquid Crystalline Phases
The synthesized compounds can be characterized by the following standard techniques to confirm their liquid crystalline properties:
-
Polarized Optical Microscopy (POM): To observe the characteristic textures of the nematic phase, such as schlieren or marbled textures, upon heating and cooling.
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes.[4] The transitions from the crystalline to the nematic phase and from the nematic to the isotropic liquid phase will be observed as endothermic peaks upon heating.[4]
-
X-ray Diffraction (XRD): To confirm the long-range orientational order in the nematic phase.
Experimental Workflow Visualization
The general workflow for the synthesis and characterization of the liquid crystals is depicted below.
Caption: General experimental workflow.
Conclusion
The protocols and data presented provide a comprehensive guide for the synthesis and characterization of tolane-based liquid crystals from this compound. The modularity of the Sonogashira and CuAAC reactions allows for the straightforward generation of a library of novel liquid crystalline materials with tailored properties for various applications in materials science and drug development.
References
Application Notes and Protocols for 1-Ethynyl-4-pentylbenzene in Organic Electronic Devices
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethynyl-4-pentylbenzene is a functionalized aromatic alkyne that holds promise as a building block for novel organic semiconducting materials. Its structure, featuring a reactive ethynyl (B1212043) group and a solubilizing pentyl chain, makes it an attractive monomer for the synthesis of polyacetylene derivatives. These polymers are of interest for applications in flexible and solution-processable organic electronic devices such as Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and Organic Light-Emitting Diodes (OLEDs). The conjugated backbone of poly(this compound) is expected to facilitate charge transport, while the pentyl side chains enhance solubility in common organic solvents, a critical factor for device fabrication via printing and coating techniques. This document provides an overview of its potential applications, relevant protocols for its synthesis and polymerization, and general procedures for its incorporation into electronic devices.
Potential Applications in Organic Electronics
While specific device performance data for polymers derived solely from this compound is not extensively reported in peer-reviewed literature, its chemical structure suggests applicability in the following areas:
-
Organic Field-Effect Transistors (OFETs): As the active semiconductor layer in OFETs, poly(this compound) could exhibit p-type charge transport characteristics. The pentyl side chains can influence the polymer's morphology and molecular packing in thin films, which are critical for achieving high charge carrier mobility.
-
Organic Photovoltaics (OPVs): In OPV devices, polymers of this compound could function as the electron donor material in a bulk heterojunction (BHJ) blend with a suitable fullerene or non-fullerene acceptor. The absorption spectrum and energy levels of the polymer would be key determinants of the photovoltaic performance.
-
Organic Light-Emitting Diodes (OLEDs): As an emissive or charge-transporting layer in OLEDs, the electroluminescent properties of poly(this compound) would be of primary interest. The bandgap of the polymer will dictate the color of light emission.
Physicochemical Properties of this compound
A summary of the known properties of the monomer is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₃H₁₆ |
| Molecular Weight | 172.27 g/mol |
| Appearance | Colorless to yellow liquid |
| Boiling Point | 172 °C (lit.) |
| Density | 0.885 g/mL at 25 °C (lit.) |
| Refractive Index (n20/D) | 1.523 (lit.) |
| CAS Number | 79887-10-8 |
Experimental Protocols
Synthesis of this compound Monomer
The synthesis of this compound can be achieved via a Sonogashira coupling reaction followed by deprotection.
Materials:
-
1-Bromo-4-pentylbenzene (B53511) (or 1-Iodo-4-pentylbenzene)
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride
-
Copper(I) iodide
-
Tetrahydrofuran (THF)
-
Potassium carbonate
-
Anhydrous magnesium sulfate
-
Ethyl acetate (B1210297)
-
Water
Protocol:
-
Sonogashira Coupling:
-
In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve 1-bromo-4-pentylbenzene in triethylamine.
-
Add trimethylsilylacetylene, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide to the solution.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction mixture and filter to remove any solids.
-
Extract the filtrate with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude trimethylsilyl-protected intermediate.
-
-
Deprotection:
-
Dissolve the crude intermediate in a mixture of THF and methanol.
-
Add potassium carbonate to the solution and stir at room temperature for a few hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvents under reduced pressure.
-
Add dichloromethane and water to the residue and perform an extraction.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using hexane as the eluent to yield pure this compound.
-
Caption: Synthetic pathway for this compound.
Polymerization of this compound
The polymerization of substituted acetylenes can be carried out using various catalysts, with Rh-based catalysts being common.
Materials:
-
This compound (monomer)
-
Rh-based catalyst (e.g., [Rh(nbd)Cl]₂)
-
Triethylamine (co-catalyst)
-
Anhydrous solvent (e.g., THF or toluene)
-
Methanol (for precipitation)
Protocol:
-
In a Schlenk flask under an inert atmosphere, dissolve the Rh-based catalyst and triethylamine in the anhydrous solvent.
-
Add the this compound monomer to the catalyst solution.
-
Stir the reaction mixture at room temperature for 24-48 hours. The viscosity of the solution may increase as the polymer forms.
-
After the polymerization is complete, precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Filter the precipitated polymer and wash it with methanol to remove any residual monomer and catalyst.
-
Dry the polymer under vacuum to obtain poly(this compound).
Caption: General workflow for the polymerization of this compound.
General Protocol for OFET Fabrication (Bottom-Gate, Top-Contact)
Materials:
-
Heavily doped Si wafer with a SiO₂ dielectric layer (substrate)
-
Poly(this compound)
-
Anhydrous solvent for the polymer (e.g., chloroform, toluene)
-
Gold (for source/drain electrodes)
-
Cleaning solvents (acetone, isopropanol)
Protocol:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating in acetone (B3395972) and then isopropanol, followed by drying with a stream of nitrogen.
-
Dielectric Surface Treatment (Optional): Treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the interface with the organic semiconductor.
-
Semiconductor Deposition:
-
Dissolve poly(this compound) in a suitable anhydrous solvent.
-
Spin-coat the polymer solution onto the substrate to form a thin film.
-
Anneal the film at an optimized temperature to remove residual solvent and improve molecular ordering.
-
-
Electrode Deposition:
-
Use a shadow mask to define the source and drain electrode patterns.
-
Thermally evaporate gold through the shadow mask onto the semiconductor layer.
-
-
Device Characterization:
-
Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer in a probe station.
-
Extract key performance metrics such as charge carrier mobility, on/off ratio, and threshold voltage.
-
General Protocol for OPV Fabrication (Conventional Bulk Heterojunction)
Materials:
-
ITO-coated glass substrate
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS)
-
Poly(this compound) (donor)
-
Electron acceptor (e.g., PC₇₁BM)
-
Solvent for the active layer blend (e.g., chlorobenzene)
-
Low work function metal cathode (e.g., Ca/Al or LiF/Al)
Protocol:
-
Substrate Preparation: Clean the ITO-coated glass substrate and treat it with UV-ozone.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO and anneal.
-
Active Layer Deposition:
-
Prepare a blend solution of poly(this compound) and the electron acceptor in a suitable solvent.
-
Spin-coat the blend solution on top of the HTL in an inert atmosphere (glovebox).
-
Anneal the active layer to optimize the morphology.
-
-
Cathode Deposition: Thermally evaporate the metal cathode on top of the active layer through a shadow mask.
-
Device Encapsulation and Characterization:
-
Encapsulate the device to prevent degradation from air and moisture.
-
Measure the current density-voltage (J-V) characteristics under simulated solar illumination (e.g., AM 1.5G) to determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
-
General Protocol for OLED Fabrication
Materials:
-
ITO-coated glass substrate
-
Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)
-
Hole Transport Layer (HTL) material
-
Poly(this compound) (as emissive or transport layer)
-
Electron Transport Layer (ETL) material
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Metal cathode (e.g., Al)
Protocol:
-
Substrate Preparation: Clean and pattern the ITO-coated glass substrate.
-
Layer Deposition: Sequentially deposit the HIL, HTL, the layer containing poly(this compound), ETL, and EIL by spin-coating (for solution-processable layers) or thermal evaporation. Anneal each layer as required.
-
Cathode Deposition: Thermally evaporate the metal cathode.
-
Encapsulation and Characterization:
-
Encapsulate the device.
-
Measure the electroluminescence spectrum, current-voltage-luminance (J-V-L) characteristics, and calculate the external quantum efficiency (EQE).
-
Caption: General workflow for organic electronic device fabrication.
Summary and Outlook
This compound is a promising monomer for the synthesis of novel semiconducting polymers for organic electronic applications. The protocols provided herein offer a starting point for researchers to synthesize and characterize this material and to explore its potential in OFETs, OPVs, and OLEDs. Future work should focus on the detailed characterization of poly(this compound), including its molecular weight, optical and electrochemical properties, and thin-film morphology. A systematic investigation of its performance in electronic devices is necessary to fully elucidate its potential and to guide the rational design of next-generation organic electronic materials.
protocol for the synthesis of 1-Ethynyl-4-pentylbenzene from 4-pentylphenylacetylene.
Abstract
This document provides a detailed protocol for the synthesis of 1-Ethynyl-4-pentylbenzene, a valuable terminal alkyne intermediate in the development of liquid crystals, organic electronics, and as a building block in medicinal chemistry. The synthesis is a two-step process commencing with the Sonogashira cross-coupling of 1-bromo-4-pentylbenzene (B53511) with ethynyltrimethylsilane. This is followed by the deprotection of the resulting silylated intermediate to yield the final product, this compound. This protocol is intended for researchers and professionals in organic synthesis and drug development.
Introduction
Terminal alkynes are pivotal functional groups in organic chemistry, enabling a wide array of transformations such as click chemistry, polymerization, and further cross-coupling reactions. This compound, also known as 4-pentylphenylacetylene, is an important intermediate due to the presence of both a reactive ethynyl (B1212043) group and a lipophilic pentyl chain on a benzene (B151609) ring. This structure makes it a key component in the synthesis of liquid crystals and other advanced materials. The following protocol details a reliable and high-yielding synthesis from a commercially available starting material, 1-bromo-4-pentylbenzene.
Reaction Scheme
The overall synthetic route is depicted in the scheme below:
Step 1: Sonogashira Coupling 1-bromo-4-pentylbenzene reacts with ethynyltrimethylsilane in the presence of a palladium catalyst, a copper co-catalyst, and a ligand in a suitable solvent to yield trimethyl((4-pentylphenyl)ethynyl)silane (B178591).
Step 2: Deprotection
Trimethyl((4-pentylphenyl)ethynyl)silane is treated with a base to remove the trimethylsilyl (B98337) protecting group, affording the final product, this compound.
Experimental Protocols
Materials and Methods
All reagents should be of high purity and used as received unless otherwise noted. Anhydrous solvents and inert atmosphere techniques (e.g., nitrogen or argon) are recommended for the Sonogashira coupling reaction to prevent catalyst deactivation and side reactions.
Step 1: Synthesis of trimethyl((4-pentylphenyl)ethynyl)silane (Intermediate 1) [1]
-
To a reaction vessel, add 1-bromo-4-pentylbenzene (80 g, 0.352 mol), ethynyltrimethylsilane (60 mL), bis(triphenylphosphine)palladium(II) chloride (0.392 g, 0.56 mmol), triphenylphosphine (B44618) (1.144 g, 4.4 mmol), and copper(I) iodide (0.308 g, 1.6 mmol).
-
Add 440 mL of triethylamine (B128534) to the mixture.
-
Evacuate the vessel and backfill with an inert gas (e.g., nitrogen) three times.
-
Heat the reaction mixture to approximately 50°C and stir for 12 hours.
-
Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction to room temperature.
-
Carefully add dilute hydrochloric acid, which will result in the formation of a solid (triethylamine hydrochloride).
-
Filter the mixture and concentrate the filtrate.
-
Extract the residue with dichloromethane (B109758) and water.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Concentrate the organic phase under vacuum to yield the intermediate product, trimethyl((4-pentylphenyl)ethynyl)silane.
Step 2: Synthesis of this compound (Final Product) [1]
-
In a single-neck flask, dissolve the intermediate from Step 1 (80 g, approximately 0.37 mol, assuming the previous step went to completion) in methanol (B129727) (160 mL).
-
Add potassium carbonate (370 g, 2.68 mol) to the solution.
-
Stir the mixture at room temperature for 2 hours.
-
Monitor the completion of the reaction by Thin-Layer Chromatography (TLC) using a non-polar eluent (e.g., pure hexane).
-
Once the reaction is complete, filter the mixture to remove the solid potassium carbonate.
-
Remove the methanol from the filtrate by rotary evaporation.
-
To the residue, add dichloromethane (200 mL) and water (200 mL) and perform an extraction.
-
Separate the aqueous phase and extract it three more times with dichloromethane.
-
Combine all organic phases and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under vacuum to obtain the final product, this compound.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Parameter | Step 1: Sonogashira Coupling | Step 2: Deprotection |
| Starting Material | 1-bromo-4-pentylbenzene | trimethyl((4-pentylphenyl)ethynyl)silane |
| Reagents | Ethynyltrimethylsilane, PdCl₂(PPh₃)₂, PPh₃, CuI, Triethylamine, HCl (aq) | Methanol, Potassium Carbonate |
| Solvent | Triethylamine | Methanol |
| Temperature | 50°C | Room Temperature |
| Reaction Time | 12 hours | 2 hours |
| Yield | 95.6%[1] | 99.4%[1] |
| Product | trimethyl((4-pentylphenyl)ethynyl)silane | This compound |
Mandatory Visualization
The experimental workflow for the synthesis of this compound is illustrated below.
Caption: Synthetic workflow for this compound.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
-
The Sonogashira coupling should be performed in a well-ventilated fume hood due to the use of volatile and potentially toxic reagents.
-
Palladium catalysts and copper iodide are toxic and should be handled with care.
-
Triethylamine is a corrosive and flammable base.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for Surface Functionalization with 1-Ethynyl-4-pentylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the functionalization of surfaces using 1-Ethynyl-4-pentylbenzene. This molecule is particularly useful for modifying surfaces to alter their chemical and physical properties, such as hydrophobicity and reactivity. The terminal alkyne group allows for covalent attachment to surfaces via "click chemistry," a highly efficient and specific reaction, making it a versatile tool in materials science, biomaterial engineering, and sensor development.
Overview and Applications
This compound is an aromatic compound featuring a terminal alkyne group and a pentyl chain. This structure allows for the formation of ordered layers on various substrates. The key feature is the terminal alkyne, which can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reaction enables the straightforward and robust covalent immobilization of this compound onto surfaces that have been pre-functionalized with azide (B81097) groups.
Potential Applications:
-
Tuning Surface Wettability: The pentylbenzene (B43098) moiety can be used to create hydrophobic surfaces, which is critical for applications such as controlling protein adsorption and enhancing biocompatibility.
-
Platform for Further Functionalization: The aromatic ring can be further modified, offering a versatile platform for the attachment of other molecules of interest.
-
Fabrication of Specialized Coatings: Creating well-defined molecular layers is essential for the development of advanced coatings with tailored optical or electronic properties.
Physicochemical Data of this compound
A summary of the key properties of this compound is presented in the table below.[2]
| Property | Value |
| CAS Number | 79887-10-8 |
| Molecular Formula | C₁₃H₁₆ |
| Molecular Weight | 172.27 g/mol |
| Boiling Point | 172 °C |
| Density | 0.885 g/mL at 25 °C |
| Refractive Index | n20/D 1.523 |
| Flash Point | 103 °C |
| Linear Formula | CH₃(CH₂)₄C₆H₄C≡CH |
Experimental Protocols
This section details the protocols for the two primary methods of surface functionalization using this compound: direct self-assembly on metallic surfaces and covalent attachment via click chemistry on azide-modified surfaces.
Protocol 1: Self-Assembled Monolayer (SAM) Formation on Gold Surfaces
While this compound does not contain a thiol group for strong bonding to gold, this protocol outlines a general procedure for forming self-assembled monolayers, which can be adapted for molecules with suitable anchoring groups.[3] For the purpose of this note, we will assume a thiol-derivatized version of the molecule is used for SAM formation on gold.
Materials:
-
Gold-coated substrates (e.g., glass slides, silicon wafers)
-
Thiol-derivatized this compound
-
200 proof ethanol (B145695)
-
Tweezers
-
Glass or polypropylene (B1209903) containers
-
Dry nitrogen gas
-
Sonicator
Procedure:
-
Substrate Preparation:
-
Clean the gold substrates by sonicating them in ethanol for 10-15 minutes.
-
Dry the substrates under a stream of dry nitrogen gas.
-
For optimal results, substrates can be further cleaned with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution is required when handling piranha solution.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of the thiol-derivatized this compound in ethanol.
-
-
Self-Assembly:
-
Immerse the cleaned gold substrates into the thiol solution in individual containers.
-
Minimize exposure to air by backfilling the containers with dry nitrogen gas and sealing them.
-
Allow the self-assembly to proceed for 24-48 hours to ensure a well-ordered monolayer.
-
-
Rinsing and Drying:
-
Remove the substrates from the solution with tweezers.
-
Rinse the substrates thoroughly with fresh ethanol to remove any non-covalently bound molecules.
-
Dry the functionalized substrates under a stream of dry nitrogen gas.
-
Protocol 2: Surface Functionalization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the covalent attachment of this compound to an azide-functionalized surface.
Part A: Preparation of an Azide-Functionalized Surface (Example on a Silicon Wafer)
Materials:
-
Silicon wafers
-
(3-Azidopropyl)triethoxysilane (APTES-N₃)
-
Anhydrous toluene
-
Piranha solution (for cleaning)
-
Oven
Procedure:
-
Substrate Cleaning:
-
Clean the silicon wafers with piranha solution for 15 minutes, followed by extensive rinsing with deionized water.
-
Dry the wafers in an oven at 120 °C for at least 30 minutes.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of (3-Azidopropyl)triethoxysilane in anhydrous toluene.
-
Immerse the cleaned and dried silicon wafers in the silane (B1218182) solution for 2-4 hours at room temperature under an inert atmosphere.
-
After immersion, rinse the wafers with toluene, followed by ethanol, and then dry them under a stream of nitrogen.
-
Cure the silanized wafers in an oven at 110 °C for 30 minutes.
-
Part B: Click Chemistry Reaction
Materials:
-
Azide-functionalized substrate
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
tert-Butanol (B103910)/water mixture (1:1 v/v)
Procedure:
-
Reaction Solution Preparation:
-
Prepare a 1 mM solution of this compound in a 1:1 mixture of tert-butanol and water.
-
Prepare a 1 M aqueous solution of sodium ascorbate.
-
Prepare a 0.1 M aqueous solution of copper(II) sulfate.
-
-
Click Reaction:
-
Place the azide-functionalized substrate in a reaction vessel.
-
Add the this compound solution to the vessel, ensuring the substrate is fully submerged.
-
Add the sodium ascorbate solution to the reaction mixture to a final concentration of 10 mM.
-
Add the copper(II) sulfate solution to the reaction mixture to a final concentration of 1 mM.
-
Allow the reaction to proceed for 12-24 hours at room temperature.
-
-
Rinsing and Drying:
-
Remove the substrate from the reaction solution.
-
Rinse the substrate sequentially with water, ethanol, and dichloromethane (B109758) to remove unreacted reagents and byproducts.
-
Dry the functionalized substrate under a stream of dry nitrogen.
-
Characterization Data
The success of the surface functionalization can be assessed using various surface analysis techniques. The expected outcomes are summarized below.
| Characterization Technique | Expected Outcome for Successful Functionalization |
| Contact Angle Goniometry | An increase in the water contact angle, indicating a more hydrophobic surface due to the presence of the pentylbenzene group. The expected contact angle would be greater than 90°.[4] |
| X-ray Photoelectron Spectroscopy (XPS) | The appearance of a C 1s peak corresponding to the aromatic and aliphatic carbons of this compound. For the click chemistry product, a characteristic N 1s signal from the triazole ring would be observed.[4] |
| Ellipsometry | An increase in the thickness of the molecular layer on the substrate, confirming the attachment of the organic film. |
| Atomic Force Microscopy (AFM) | Imaging of the surface topography can reveal the formation of a uniform and ordered monolayer. |
Visualizations
The following diagrams illustrate the key experimental workflows described in this document.
Caption: Workflow for Self-Assembled Monolayer (SAM) Formation.
Caption: Workflow for Surface Functionalization via Click Chemistry.
Caption: Click Chemistry Reaction Scheme.
References
Application Note and Protocol: Sonogashira Coupling of 1-Ethynyl-4-pentylbenzene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the Sonogashira cross-coupling reaction of 1-Ethynyl-4-pentylbenzene with an aryl halide. The Sonogashira reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is widely used in the synthesis of natural products, pharmaceuticals, and organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][3] This protocol outlines the necessary reagents, equipment, and a step-by-step procedure for a successful coupling, along with data presentation and a visual workflow.
Introduction
The Sonogashira coupling reaction, discovered by Kenkichi Sonogashira, is a cross-coupling reaction that employs a palladium catalyst and a copper(I) co-catalyst to form a C(sp)-C(sp²) bond.[1][2][3] The reaction typically involves a terminal alkyne and an aryl or vinyl halide in the presence of a base, such as an amine.[4] While traditional methods require anhydrous and anaerobic conditions, newer protocols have been developed that can be performed under milder, and sometimes even aqueous, conditions.[1][4]
This application note focuses on the specific application of the Sonogashira coupling to this compound, a terminal alkyne, with a generic aryl halide. The resulting diarylalkyne products are of interest in various fields, including materials science and medicinal chemistry.
Experimental Overview
The general workflow for the Sonogashira coupling of this compound is depicted below. The process involves the preparation of the reaction mixture under an inert atmosphere, the reaction itself, and subsequent workup and purification of the desired product.
Caption: Experimental workflow for the Sonogashira coupling reaction.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific aryl halides.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Aryl Halide (e.g., Iodobenzene) | ≥98% | Commercially Available | Reactivity: I > Br > Cl.[1] |
| Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) | Commercially Available | Other common catalysts include Pd(PPh₃)₄.[2] | |
| Copper(I) Iodide (CuI) | ≥98% | Commercially Available | Co-catalyst. |
| Base (e.g., Triethylamine, Et₃N) | Anhydrous | Commercially Available | Should be freshly distilled. Other bases like piperidine (B6355638) or diisopropylamine (B44863) can be used.[5] |
| Solvent (e.g., THF, DMF, Acetonitrile) | Anhydrous, Degassed | Commercially Available | Solvent choice can influence reaction rate and yield. |
| Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Commercially Available | For drying the organic phase. | |
| Silica (B1680970) Gel | Commercially Available | For column chromatography. | |
| Argon or Nitrogen Gas | High Purity | For maintaining an inert atmosphere. |
3.2. Equipment
-
Schlenk flask or a round-bottom flask with a condenser and septum
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen) with a manifold
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Column chromatography setup
3.3. Reaction Procedure
-
Preparation of the Reaction Vessel: To a dry Schlenk flask containing a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq) and copper(I) iodide (0.04 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[6] Deoxygenation is crucial to maintain the activity of the palladium catalyst.[6]
-
Addition of Reagents: Under a positive pressure of the inert gas, add the aryl halide (1.0 eq) and this compound (1.2 eq).
-
Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., THF) via syringe, followed by the addition of the base (e.g., triethylamine, 3.0 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-80 °C), depending on the reactivity of the aryl halide.[7]
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC or GC-MS until the starting material (aryl halide) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalysts and salts, washing with an organic solvent like ethyl acetate.[6]
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium (B1175870) chloride, followed by brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to obtain the pure coupled product.
Data Presentation
The following table provides a template for recording and comparing the results of different Sonogashira coupling reactions with this compound.
| Entry | Aryl Halide | Catalyst (mol%) | Co-catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 25 | 6 | e.g., 95 |
| 2 | Bromobenzene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | DMF | 80 | 12 | e.g., 80 |
| 3 | 4-Iodotoluene | Pd(PPh₃)₄ (1) | CuI (2) | Piperidine (3) | Acetonitrile | 60 | 8 | e.g., 92 |
Signaling Pathways and Logical Relationships
The catalytic cycle of the Sonogashira coupling reaction involves two interconnected cycles: a palladium cycle and a copper cycle.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Explanation of the Catalytic Cycle:
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R¹-X) to form a Pd(II) complex.
-
Transmetalation: The copper acetylide (Cu-C≡C-R²), formed in the copper cycle, transfers the acetylenic group to the palladium complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex (R¹ and C≡C-R²) couple and are eliminated from the metal center, forming the final product (R¹-C≡C-R²) and regenerating the Pd(0) catalyst.
-
-
Copper Cycle:
-
The copper(I) halide (CuX) reacts with the terminal alkyne (H-C≡C-R²) in the presence of a base to form a copper acetylide intermediate and the protonated base. This copper acetylide is the key species for the transmetalation step in the palladium cycle.
-
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Palladium catalysts and organic solvents can be hazardous. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The reaction should be conducted under an inert atmosphere as palladium catalysts can be air-sensitive.
-
Use caution when working with bases such as triethylamine.
This application note provides a comprehensive guide for performing the Sonogashira coupling of this compound. By following this protocol, researchers can effectively synthesize a variety of substituted alkynes for their specific applications.
References
Application Notes and Protocols for the Purification of 1-Ethynyl-4-pentylbenzene
Abstract: This document provides detailed application notes and experimental protocols for the purification of 1-Ethynyl-4-pentylbenzene following its synthesis. The primary purification techniques discussed are column chromatography, vacuum distillation, and low-temperature recrystallization. Comparative data on the efficacy of each method in terms of yield and purity are presented. Furthermore, standard protocols for sample analysis to determine purity are provided.
Introduction
This compound is a crucial intermediate in the synthesis of various organic materials, including liquid crystals and active pharmaceutical ingredients. The Sonogashira coupling reaction is a common method for its synthesis. Following synthesis, the crude product often contains unreacted starting materials, catalysts, and by-products that must be removed to ensure high purity for subsequent applications. This document outlines three effective purification techniques and provides detailed protocols for their implementation in a laboratory setting.
Purification Techniques Overview
The choice of purification method for this compound, a colorless to light yellow oil at room temperature, depends on the nature of the impurities, the required final purity, and the scale of the reaction.
-
Column Chromatography: A highly effective method for separating the target compound from impurities with different polarities.
-
Vacuum Distillation: Suitable for purifying thermally stable liquids with high boiling points, separating them from non-volatile impurities.
-
Low-Temperature Recrystallization: An alternative for thermally sensitive compounds or when distillation is not practical.
Data Presentation
The following table summarizes the typical results obtained from the purification of a crude sample of this compound (initial purity ~90%) using the described methods.
| Purification Technique | Purity Achieved (GC-MS) | Yield (%) | Key Advantages | Key Disadvantages |
| Column Chromatography | >99% | 85-95% | High purity, good for complex mixtures. | Time-consuming, requires significant solvent. |
| Vacuum Distillation | ~98% | 90-97% | Fast, good for large scale, removes non-volatile impurities. | Requires specific equipment, not effective for separating compounds with close boiling points. |
| Low-Temperature Recrystallization | >98.5% | 70-85% | Can yield very pure material, avoids high temperatures. | Not suitable for all oils, may require specific solvent systems. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes the purification of this compound using silica (B1680970) gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (B92381) (or other non-polar solvent like heptane)
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pack the column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of hexane and load it onto the top of the silica gel bed.
-
Elution: Elute the column with hexane, collecting fractions in test tubes.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound. A yield of 94.5% can be achieved with this method.[1]
Protocol 2: Purification by Vacuum Distillation
This protocol is suitable for purifying this compound, which has a boiling point of 172 °C at atmospheric pressure.[2] Vacuum distillation allows the compound to boil at a lower temperature, preventing potential decomposition.
Materials:
-
Crude this compound
-
Vacuum distillation apparatus (including a round-bottom flask, distillation head with thermometer, condenser, and receiving flask)
-
Vacuum pump or water aspirator
-
Heating mantle
-
Stir bar
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Sample Charging: Place the crude this compound and a stir bar into the distillation flask.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle while stirring.
-
Distillation: Collect the fraction that distills at the expected boiling point under the applied pressure.
-
Termination: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before releasing the vacuum.
Protocol 3: Purification by Low-Temperature Recrystallization
For compounds that are oils at room temperature, recrystallization can sometimes be induced at low temperatures.
Materials:
-
Crude this compound
-
A suitable solvent system (e.g., a mixture of a good solvent like dichloromethane (B109758) and a poor solvent like pentane (B18724) or hexane)
-
Crystallization dish or flask
-
Low-temperature bath (e.g., dry ice/acetone or a freezer)
Procedure:
-
Solvent Selection: If a suitable single solvent is not known, a two-solvent system can be used. Dissolve the compound in a minimal amount of a "good" solvent.
-
Inducing Precipitation: Slowly add a "poor" solvent dropwise until the solution becomes turbid.
-
Warming and Cooling: Gently warm the mixture until it becomes clear again, then allow it to cool slowly to room temperature.
-
Low-Temperature Crystallization: Place the container in a low-temperature bath to induce crystallization.
-
Isolation: Isolate the crystals by cold filtration, washing with a small amount of the ice-cold "poor" solvent.
-
Drying: Dry the crystals under vacuum.
Purity Assessment
The purity of the final product should be assessed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the components in the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the compound and assess its purity by comparing the integrals of the product peaks to those of any remaining impurities. The expected 1H NMR signals for this compound in CDCl3 are: δ 7.42 (d, J=8.3 Hz, 2H), 7.14 (d, J=8.3 Hz, 2H), 3.04 (s, 1H), 2.61 (t, J=7.8 Hz, 2H), 1.65-1.57 (m, 2H), 1.36-1.26 (m, 4H), 0.90 (t, J= 6.6Hz, 3H).[2]
Visualizations
Caption: Purification workflow for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Sonogashira Coupling for 1-Ethynyl-4-pentylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Sonogashira coupling yield for 1-Ethynyl-4-pentylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the Sonogashira coupling of this compound with an aryl halide?
A1: For a successful Sonogashira coupling with this compound, it is advisable to begin with well-established conditions that can be further optimized. The reactivity of the aryl halide is a critical factor, with the general trend being I > OTf > Br >> Cl.[1] For an aryl iodide, the reaction can often be carried out at room temperature, while aryl bromides may require heating.[1][2]
Recommended Starting Conditions
| Component | Recommendation | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (1-5 mol%) | These are common, commercially available, and effective for many substrates.[3] |
| Copper (I) Co-catalyst | CuI (0.5-5 mol%) | Increases the reaction rate and allows for milder conditions.[4] |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equivalents) | Acts as a solvent and neutralizes the hydrogen halide byproduct.[1] |
| Solvent | Anhydrous, deoxygenated THF, DMF, or Toluene (B28343) | Solvent choice can significantly impact reaction rate and yield.[5] |
| Temperature | Room temperature to 80 °C | Dependent on the reactivity of the aryl halide.[1][6] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst decomposition and Glaser homocoupling.[7][8] |
Q2: How can I minimize the formation of the homocoupled dimer of this compound (Glaser coupling)?
A2: The homocoupling of terminal alkynes, known as Glaser coupling, is a common side reaction, often promoted by the presence of oxygen and the copper co-catalyst.[4][9] To minimize this side reaction, consider the following strategies:
-
Copper-Free Conditions: The most direct method is to perform the reaction without a copper co-catalyst.[1][9] This may necessitate a more active palladium catalyst system, potentially with bulky, electron-rich phosphine (B1218219) ligands, and might require higher temperatures or longer reaction times.[9][10]
-
Thorough Degassing: Rigorously degas all solvents and reagents to remove dissolved oxygen.[9] This can be achieved through several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.[7]
-
Controlled Alkyne Addition: In some instances, the slow addition of this compound to the reaction mixture can help maintain a low concentration of the copper acetylide, thereby reducing the rate of homocoupling.[10]
-
Use of a Hydrogen Atmosphere: Diluting the inert atmosphere with a small amount of hydrogen gas has been shown to diminish homocoupling side products.[8]
Q3: What should I do if my palladium catalyst decomposes and forms a black precipitate?
A3: The formation of a black precipitate, commonly known as palladium black, indicates the decomposition of the active Pd(0) catalyst, leading to a loss of catalytic activity.[11][9] To prevent this, you can:
-
Ensure Anaerobic Conditions: Strictly maintain an inert atmosphere throughout the reaction, as oxygen can promote catalyst decomposition.[11]
-
Choose a Suitable Ligand: The use of phosphine ligands, particularly bulky and electron-rich ones, can stabilize the palladium catalyst and prevent agglomeration.[11][10]
-
Solvent Selection: Certain solvents, such as THF, have been anecdotally reported to sometimes promote the formation of palladium black.[11][12] Consider switching to an alternative solvent like DMF or toluene.
-
Purity of Reagents: Ensure that all reagents and solvents are of high purity and free from contaminants that could poison the catalyst.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the Sonogashira coupling of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive Catalyst: The Pd(0) active species has not formed or has decomposed. | - Use a fresh source of palladium catalyst.- If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction.[1]- Ensure rigorous exclusion of oxygen.[7] |
| Low Reactivity of Aryl Halide: The C-X bond is not undergoing oxidative addition. The reactivity order is I > OTf > Br >> Cl.[1] | - For aryl bromides, increase the reaction temperature (e.g., 80-100 °C).[2]- For aryl chlorides, consider using more active catalyst systems with bulky, electron-rich ligands (e.g., XPhos, SPhos) and higher temperatures.[9][10] | |
| Improper Base: The base may be old, wet, or not strong enough. | - Use a freshly distilled or opened amine base.[7]- Consider stronger inorganic bases like Cs₂CO₃ or K₃PO₄ for less reactive halides.[9] | |
| Suboptimal Solvent: The solvent may not be appropriate for the specific substrates. | - Screen different anhydrous, deoxygenated solvents such as THF, DMF, toluene, or even the amine base itself.[6][5] | |
| Significant Homocoupling | Presence of Oxygen: Oxygen promotes the copper-catalyzed dimerization of the alkyne.[9] | - Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[7]- Perform the reaction under copper-free conditions.[1] |
| High Concentration of Copper Acetylide: | - Try slow addition of this compound to the reaction mixture.[10] | |
| Reaction Stalls | Catalyst Deactivation: The catalyst has precipitated as palladium black or has been poisoned. | - See solutions for "black precipitate" in the FAQs.- Ensure high purity of all reagents.[9] |
| Insufficient Temperature: The temperature may be too low for the activation of the aryl halide. | - Gradually increase the reaction temperature, monitoring for any product degradation.[2] |
Experimental Protocol: Sonogashira Coupling of this compound with 4-Iodoanisole (B42571)
This protocol provides a starting point for the coupling reaction. Optimization may be required for different aryl halides.
Materials:
-
This compound
-
4-Iodoanisole
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous and deoxygenated
-
Toluene, anhydrous and deoxygenated
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.02 mmol, 2 mol%). The flask is then evacuated and backfilled with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add 4-iodoanisole (1.0 mmol, 1.0 equiv.), toluene (5 mL), and Et₃N (3.0 mmol, 3.0 equiv.). Stir the mixture for 10 minutes at room temperature.
-
Alkyne Addition: Add this compound (1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature (for aryl iodides) or heat to 60-80 °C (for aryl bromides). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.[6] Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6] Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for Sonogashira coupling optimization.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. books.lucp.net [books.lucp.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. depts.washington.edu [depts.washington.edu]
- 9. benchchem.com [benchchem.com]
- 10. books.rsc.org [books.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Reddit - The heart of the internet [reddit.com]
common side reactions in the synthesis of 1-Ethynyl-4-pentylbenzene.
Welcome to the technical support center for the synthesis of 1-Ethynyl-4-pentylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the Sonogashira cross-coupling reaction. This reaction typically involves the coupling of an aryl halide, such as 1-bromo-4-pentylbenzene (B53511) or 1-iodo-4-pentylbenzene, with a terminal alkyne. To avoid side reactions, a protected alkyne like trimethylsilylacetylene (B32187) is often used, followed by a deprotection step.
Q2: I am observing a significant amount of a higher molecular weight byproduct. What is it likely to be?
A2: A common side reaction in the Sonogashira coupling is the oxidative homocoupling of the terminal alkyne, often referred to as Glaser, Eglinton, or Hay coupling.[1] This reaction leads to the formation of a symmetrical diyne, in this case, 1,4-bis(4-pentylphenyl)buta-1,3-diyne. This byproduct has roughly double the molecular weight of the desired product.
Q3: How can I minimize the formation of the homocoupled diyne byproduct (Glaser coupling)?
A3: Minimizing the Glaser coupling side reaction is crucial for achieving a high yield of this compound. Here are several strategies:
-
Maintain a strictly inert atmosphere: Oxygen promotes the oxidative homocoupling. Ensure your reaction is performed under a nitrogen or argon atmosphere. Solvents and reagents should be thoroughly degassed.
-
Control the copper (I) catalyst concentration: While essential for the Sonogashira reaction, excess copper (I) iodide can facilitate Glaser coupling. Use the minimum effective amount of the copper co-catalyst.
-
Slow addition of the alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.
-
Consider a copper-free protocol: Several copper-free Sonogashira coupling protocols have been developed specifically to avoid the Glaser coupling side reaction. These may involve the use of specific ligands or palladium catalysts.
Q4: My reaction mixture turned black. What does this indicate and what should I do?
A4: The formation of a black precipitate, commonly known as "palladium black," is a sign of the decomposition and agglomeration of the palladium catalyst. This renders the catalyst inactive and will halt your reaction. Common causes include:
-
Presence of oxygen in the reaction mixture.
-
Impurities in the reagents or solvents.
-
Inappropriate reaction temperature.
To remedy this, ensure all components of your reaction are pure and that the system is properly degassed and maintained under an inert atmosphere.
Q5: What is the general order of reactivity for the aryl halide in the Sonogashira coupling?
A5: The reactivity of the aryl halide significantly impacts the reaction conditions required. The general trend for reactivity is: Aryl Iodide > Aryl Bromide > Aryl Chloride.[2] Consequently, 1-iodo-4-pentylbenzene will react under milder conditions (e.g., lower temperature) than 1-bromo-4-pentylbenzene. Aryl chlorides are generally much less reactive and may require specialized catalysts and higher temperatures.
Troubleshooting Guide
This section provides a structured approach to troubleshoot common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst | Use fresh, high-quality palladium and copper catalysts. Ensure proper storage and handling to prevent degradation. |
| Impure starting materials | Purify the aryl halide and alkyne before use. Impurities can poison the catalyst. | |
| Inadequate degassing | Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. | |
| Suboptimal reaction temperature | For aryl bromides, heating may be necessary. If no reaction is observed at room temperature, gradually increase the temperature. | |
| Excessive Homocoupling (Diyne Formation) | Presence of oxygen | Ensure a strictly anaerobic environment through rigorous degassing and maintaining an inert atmosphere. |
| High concentration of copper catalyst | Reduce the amount of CuI to the minimum effective concentration (e.g., 1-2 mol%). | |
| High concentration of terminal alkyne | Add the terminal alkyne to the reaction mixture slowly via a syringe pump. | |
| Use of a terminal alkyne directly | Consider using a protected alkyne like trimethylsilylacetylene, followed by a deprotection step. | |
| Catalyst Decomposition (Formation of Palladium Black) | Oxygen in the reaction | Improve degassing procedures for solvents and reagents. |
| Impurities | Use high-purity reagents and solvents. | |
| Inappropriate solvent | Some solvents may promote catalyst decomposition. Consider switching to a different solvent system (e.g., from THF to triethylamine). | |
| Incomplete Reaction | Insufficient reaction time or temperature | Monitor the reaction progress by TLC or GC. If the reaction stalls, consider increasing the temperature or extending the reaction time. |
| Poorly reactive aryl halide | If using an aryl bromide with little success, consider switching to the more reactive aryl iodide. |
Experimental Protocols
A common two-step synthesis of this compound involves an initial Sonogashira coupling to form a protected silylacetylene, followed by deprotection.
Step 1: Sonogashira Coupling of 1-Bromo-4-pentylbenzene with Trimethylsilylacetylene (Representative Protocol)
-
Materials:
-
1-Bromo-4-pentylbenzene
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-bromo-4-pentylbenzene, Pd(PPh₃)₂Cl₂ (e.g., 2-5 mol%), CuI (e.g., 1-2 mol%), and PPh₃ (e.g., 4-10 mol%).
-
Add the anhydrous, degassed solvent and triethylamine.
-
Add trimethylsilylacetylene (e.g., 1.1-1.5 equivalents) dropwise to the stirred solution.
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Step 2: Deprotection of Trimethyl((4-pentylphenyl)ethynyl)silane
-
Materials:
-
Trimethyl((4-pentylphenyl)ethynyl)silane (from Step 1)
-
Potassium carbonate (K₂CO₃) or a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF)
-
Methanol (B129727) or Tetrahydrofuran (THF)
-
-
Procedure (using K₂CO₃ in Methanol):
-
Dissolve the silylated product in methanol.
-
Add potassium carbonate and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Add water and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous magnesium sulfate and concentrate to yield this compound.
-
Purification of this compound
-
Technique: Flash column chromatography on silica gel is typically effective for purifying the final product.
-
Mobile Phase: A non-polar eluent system is generally used. Start with pure hexane (B92381) and gradually increase the polarity by adding a small amount of a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) if necessary to elute the product. The less polar diyne byproduct will typically elute before the desired product.
Data Presentation
The following table summarizes representative yields for the Sonogashira coupling and deprotection steps. Note that actual yields will vary depending on the specific reaction conditions and the scale of the synthesis.
| Reaction Step | Starting Materials | Product | Reported Yield |
| Sonogashira Coupling | 1-Bromo-4-pentylbenzene, Trimethylsilylacetylene | Trimethyl((4-pentylphenyl)ethynyl)silane | Typically >90% |
| Deprotection | Trimethyl((4-pentylphenyl)ethynyl)silane | This compound | >95% |
Yields are based on literature precedents for similar substrates and should be considered as a general guide.
Visualizations
Reaction Pathway
Caption: Synthetic pathway for this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for Sonogashira synthesis.
References
Technical Support Center: Sonogashira Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address the common issue of alkyne homocoupling, specifically concerning 1-Ethynyl-4-pentylbenzene in Sonogashira cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Sonogashira reaction?
A1: Homocoupling, also known as Glaser coupling or dimerization, is a common and undesired side reaction in which two molecules of the terminal alkyne (e.g., this compound) react with each other to form a symmetrical 1,3-diyne.[1][2] This side reaction consumes the alkyne starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process.[1]
Q2: What are the primary causes of homocoupling of this compound?
A2: The primary causes of homocoupling are the presence of a copper(I) co-catalyst and oxygen.[3][4] Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway.[2][3] While the copper co-catalyst is intended to increase the reaction rate, it also catalyzes this unwanted side reaction.[3][5]
Q3: How can I minimize or prevent this homocoupling side reaction?
A3: Several strategies can be employed to suppress homocoupling:
-
Run the reaction under an inert atmosphere: Rigorously excluding oxygen by using an inert gas like argon or nitrogen is crucial, especially when a copper co-catalyst is used.[2][3]
-
Use copper-free conditions: A number of copper-free Sonogashira protocols have been developed to completely avoid the Glaser coupling side reaction.[3][6][7]
-
Optimize reaction parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly reduce homocoupling.[3]
-
Slowly add the alkyne: Adding this compound slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.[1][3]
Q4: Can the choice of base and solvent affect the amount of homocoupling?
A4: Yes, the base and solvent system is critical. An amine base, such as triethylamine (B128534) or diisopropylamine, is necessary to deprotonate the alkyne.[8] The choice of solvent can influence catalyst stability and reaction rates. It is crucial that both the solvent and base are anhydrous and thoroughly degassed to remove oxygen.[4]
Q5: Are there specific ligands that can help suppress homocoupling?
A5: The choice of phosphine (B1218219) ligand on the palladium catalyst can influence the extent of homocoupling. Bulky and electron-rich phosphine ligands can sometimes favor the desired cross-coupling pathway over the homocoupling pathway.[1][3] However, the optimal ligand is often substrate-dependent, and screening may be necessary.
Troubleshooting Guide: Excessive Homocoupling
Symptom: Analysis of the crude reaction mixture (e.g., by NMR, GC-MS, or TLC) shows a low yield of the desired cross-coupled product and a significant amount of a symmetrical diyne byproduct, 1,4-bis(4-pentylphenyl)buta-1,3-diyne.
| Possible Cause | Recommended Solution(s) |
| Oxygen in the Reaction | Oxygen promotes the oxidative dimerization of copper acetylides.[2] |
| Copper(I) Co-catalyst | The copper(I) salt directly catalyzes the Glaser homocoupling pathway.[3][5] |
| High Alkyne Concentration | A high initial concentration of this compound can favor the bimolecular homocoupling reaction.[1] |
| Suboptimal Reaction Conditions | The relative rates of cross-coupling and homocoupling are sensitive to the catalyst, ligand, base, and temperature. |
| Inactive Palladium Catalyst | If the primary cross-coupling reaction is slow, the alkyne has more opportunity to homocouple.[2] |
Data Presentation
The following table summarizes the expected impact of reaction conditions on the prevention of homocoupling, based on literature findings.
| Condition | Aryl Halide | Alkyne | Catalyst System | Atmosphere | Ratio (Cross-Coupling : Homocoupling) | Reference |
| 1 | 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Air | Low (Significant Homocoupling) | [2][3] |
| 2 | 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Argon | High (Minimal Homocoupling) | [2][3] |
| 3 | 4-Bromoanisole | Phenylacetylene | Pd(OAc)₂, SPhos, K₃PO₄ | Argon | Very High (>95 : 5) | [3] |
| 4 | 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | H₂ / Argon | >98 : 2 | [9][10] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Sonogashira Coupling with Minimized Homocoupling
This protocol uses standard Sonogashira conditions but emphasizes rigorous exclusion of oxygen to suppress Glaser coupling.
Reagents:
-
Aryl Halide (e.g., 4-Iodoanisole, 1.0 mmol, 1.0 equiv)
-
This compound (1.1 mmol, 1.1 equiv)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
Copper(I) Iodide (CuI) (0.06 mmol, 6 mol%)
-
Degassed Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Degassed Anhydrous THF (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under a positive pressure of argon, add the aryl halide, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed THF and degassed triethylamine via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the this compound dropwise via syringe over 30 minutes.
-
Heat the reaction to the desired temperature (e.g., 50 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[3]
Protocol 2: Copper-Free Sonogashira Coupling
This protocol eliminates the copper co-catalyst to prevent the primary homocoupling pathway.
Reagents:
-
Aryl Halide (e.g., 4-Bromoanisole, 1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Degassed Anhydrous Toluene (B28343) (5 mL)
Procedure:
-
Inside a glovebox or in a flame-dried Schlenk flask under argon, add the aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the degassed toluene via syringe.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the this compound via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor by TLC or GC-MS.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. depts.washington.edu [depts.washington.edu]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1-Ethynyl-4-pentylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of 1-Ethynyl-4-pentylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound synthesized via Sonogashira coupling?
A1: The most common impurities include unreacted starting materials such as 1-bromo-4-pentylbenzene (B53511) or 1-iodo-4-pentylbenzene, homocoupled diyne (1,4-bis(4-pentylphenyl)buta-1,3-diyne), residual palladium and copper catalysts, and byproducts from the deprotection step if a silyl-protected alkyne was used (e.g., residual trimethylsilyl (B98337) groups). The presence of oxygen can also lead to the formation of Glaser-type homocoupling byproducts.[1]
Q2: What is the general stability of this compound during purification and storage?
A2: Terminal alkynes like this compound can be sensitive to air, light, and elevated temperatures.[2] Prolonged exposure to air can lead to oxidative degradation. At high temperatures, dimerization or polymerization can occur.[3] For long-term storage, it is recommended to keep the purified compound under an inert atmosphere (nitrogen or argon) at low temperatures.
Q3: My purified this compound is a yellow to brown oil. Is this normal?
A3: Pure this compound is typically a colorless to pale yellow liquid.[4] A darker color, such as yellow or brown, often indicates the presence of residual catalyst (palladium black) or polymeric byproducts.[5] These colored impurities can often be removed by passing the material through a short plug of silica (B1680970) gel or by treatment with activated carbon during recrystallization.
Troubleshooting Guides
Issue 1: Difficulty in Separating this compound from Nonpolar Impurities by Column Chromatography
Question: I am struggling to separate my product from a nonpolar impurity that has a very similar Rf value on a silica gel TLC plate using hexane (B92381) as the eluent. What can I do?
Answer: This is a common challenge due to the nonpolar nature of this compound and its likely impurities. Here are several strategies to improve separation:
-
Optimize the Mobile Phase:
-
Reduce Solvent Strength: Since you are already using a very nonpolar solvent (hexane), you can try switching to pentane (B18724), which is even less polar. This will generally decrease all Rf values and may increase the separation between your product and the impurity.
-
Introduce a Different Selectivity: Instead of a purely aliphatic solvent, consider adding a small percentage (0.5-2%) of a solvent with different characteristics, such as toluene (B28343) or dichloromethane. This can alter the interactions with the silica gel and potentially improve separation without significantly increasing the polarity.
-
-
Improve Column Technique:
-
Use a Longer Column: A longer and narrower column increases the number of theoretical plates, which can enhance the separation of compounds with close Rf values.
-
Dry Loading: Adsorbing your crude product onto a small amount of silica gel and loading it onto the column as a dry powder can lead to a more concentrated starting band and better resolution compared to wet loading.
-
Quantitative Data for Column Chromatography
The following table provides estimated Rf values for this compound and common impurities on a standard silica gel plate. Note: These are approximate values and can vary based on the specific conditions (plate manufacturer, temperature, etc.).
| Compound | Structure | Mobile Phase (Hexane) - Estimated Rf |
| This compound | CCCCCC1=CC=C(C#C)C=C1 | 0.4 - 0.5 |
| 1-Bromo-4-pentylbenzene | CCCCCC1=CC=C(Br)C=C1 | 0.5 - 0.6 |
| 1,4-bis(4-pentylphenyl)buta-1,3-diyne | CCCCCC1=CC=C(C#CC#CC2=CC=C(CCCCC)C=C2)C=C1 | 0.3 - 0.4 |
Issue 2: Product is an Oil and Fails to Crystallize
Question: My this compound is an oil, and I cannot induce crystallization. How can I purify it by recrystallization?
Answer: this compound is a liquid at room temperature, so traditional recrystallization is not feasible. However, low-temperature crystallization can be an effective purification method.
-
Solvent Selection: The key is to find a solvent in which the compound is soluble at room temperature but has limited solubility at low temperatures (e.g., -20°C to -78°C).
-
Single Solvent: Try dissolving the oil in a minimal amount of a low-boiling point, nonpolar solvent like pentane or methanol (B129727) at room temperature. Then, slowly cool the solution.
-
Two-Solvent System: Dissolve the compound in a "good" solvent (e.g., diethyl ether or dichloromethane) and then add a "poor," miscible solvent (e.g., pentane or methanol) dropwise at room temperature until the solution becomes slightly turbid. Gently warm the mixture to redissolve the oil, and then cool slowly.
-
-
Inducing Crystallization:
-
Slow Cooling: Allow the solution to cool gradually to room temperature, then place it in a refrigerator, and finally in a freezer.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the liquid's surface to create nucleation sites.
-
Issue 3: Suspected Impurities Based on ¹H NMR
Question: My ¹H NMR spectrum of the purified product shows unexpected peaks. How can I identify the impurities?
Answer: The following table lists the characteristic ¹H NMR chemical shifts for this compound and potential impurities in CDCl₃.
| Compound | Protons | Chemical Shift (δ, ppm) | Multiplicity |
| This compound | Acetylenic C-H | ~3.04 | s |
| Aromatic C-H | ~7.14 and 7.42 | d | |
| Benzylic CH₂ | ~2.61 | t | |
| 1-Bromo-4-pentylbenzene | Aromatic C-H | ~7.0-7.5 | m |
| Benzylic CH₂ | ~2.57 | t | |
| 1,4-bis(4-pentylphenyl)buta-1,3-diyne | Aromatic C-H | ~7.1-7.5 | m |
| Benzylic CH₂ | ~2.62 | t | |
| Residual TMS group | Si(CH₃)₃ | ~0.25 | s |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis: Determine the optimal solvent system by running TLC plates. A good solvent system will give the product an Rf value of approximately 0.3-0.4. For this compound, pure hexane or a hexane/dichloromethane mixture (e.g., 99:1) is a good starting point.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a flat top surface.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the solution to the top of the silica gel bed.
-
Elution: Add the eluent to the column and apply pressure to begin the separation. Collect fractions and monitor them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and the joints are well-sealed.
-
Crude Material: Place the crude this compound in the distillation flask with a stir bar.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask in a heating mantle.
-
Collection: Collect the fraction that distills at the expected boiling point for the given pressure. The boiling point of this compound is 172°C at atmospheric pressure.[4] Under vacuum, the boiling point will be significantly lower.
Boiling Point Estimation at Reduced Pressure
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 760 | 172 |
| 100 | ~115 |
| 10 | ~65 |
| 1 | ~20 |
Note: These are estimated values. Actual boiling points may vary.
Visualizations
References
improving the stability of 1-Ethynyl-4-pentylbenzene during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the storage stability of 1-Ethynyl-4-pentylbenzene. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its storage and handling.
Frequently Asked Questions (FAQs)
Q1: My this compound has turned yellow/brown upon storage. What is the cause of this discoloration?
A1: The yellowing or browning of this compound is a common indicator of degradation. This is often due to two primary processes: oxidation and polymerization. The terminal alkyne group (C≡C-H) is susceptible to oxidation in the presence of air, leading to the formation of various oxygenated byproducts. Additionally, terminal alkynes can undergo polymerization, especially when exposed to heat, light, or certain impurities, forming higher molecular weight oligomers or polymers that are often colored.
Q2: What are the ideal storage conditions to maintain the stability of this compound?
A2: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Cool temperatures are recommended. Refrigeration at 2-8°C is a common practice for storing reactive alkynes.[1][2]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[3] Air-sensitive reagents are best handled using techniques that prevent exposure to atmospheric moisture and oxygen.
-
Light: Protect from light by storing in an amber-colored vial or in a dark location. Light can initiate or accelerate degradation pathways.
-
Container: Use a tightly sealed, clean, and dry glass container. Ensure the container cap provides an excellent seal.
Q3: I suspect my sample of this compound has degraded. How can I check its purity?
A3: Several analytical techniques can be employed to assess the purity of your sample:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to separate and identify volatile impurities and degradation products. The purity can be determined by comparing the peak area of this compound to the total peak area of all components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information. The presence of new signals or a decrease in the integration of characteristic alkyne proton signals can indicate degradation. The terminal alkyne proton typically appears around δ 2-3 ppm in the 1H NMR spectrum.[4][5]
-
Infrared (IR) Spectroscopy: The characteristic C≡C-H stretch of a terminal alkyne is typically observed around 3300 cm-1. A decrease in the intensity of this peak can suggest degradation.
Q4: Can I use inhibitors to improve the stability of this compound during long-term storage?
A4: Yes, adding a small amount of a polymerization inhibitor can significantly improve the stability of terminal alkynes. Common inhibitors for unsaturated monomers include:
-
Hydroquinone (HQ): A widely used inhibitor for vinyl monomers.
-
Butylated Hydroxytoluene (BHT): An effective antioxidant that can prevent free-radical mediated polymerization.
-
4-Methoxyphenol (MEHQ): Another common phenolic inhibitor.
The optimal concentration of the inhibitor should be determined experimentally but is typically in the range of 50-200 ppm.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration (Yellowing/Browning) | Oxidation, Polymerization | Store under an inert atmosphere (N2 or Ar). Store at 2-8°C. Protect from light. Consider adding a polymerization inhibitor like BHT or hydroquinone. |
| Presence of Insoluble Material | Polymerization | Filter the sample before use. If significant polymerization has occurred, purification by column chromatography or distillation may be necessary. Review storage conditions to prevent further polymerization. |
| Inconsistent Experimental Results | Degraded starting material | Verify the purity of the this compound using GC-MS or NMR before use. Purify the material if necessary. |
| Difficulty Dissolving the Compound | Formation of insoluble polymers | See "Presence of Insoluble Material". Ensure the solvent is appropriate and of high purity. |
Experimental Protocols
Protocol for Monitoring Purity by GC-MS
This protocol provides a general method for assessing the purity of this compound.
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a high-purity volatile solvent such as dichloromethane (B109758) or hexane.
-
GC Conditions (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Calculate the purity by determining the area percentage of the main peak relative to all peaks in the chromatogram.
Protocol for Adding a Stabilizer
This protocol describes the addition of Butylated Hydroxytoluene (BHT) as a stabilizer.
-
Prepare a Stock Solution of BHT: Dissolve a known amount of BHT in a suitable solvent (e.g., toluene (B28343) or the product itself if liquid) to create a concentrated stock solution (e.g., 10,000 ppm).
-
Calculate the Required Volume: Determine the volume of the BHT stock solution needed to achieve the desired final concentration (e.g., 100 ppm) in your bulk this compound.
-
Addition and Mixing: Under an inert atmosphere, add the calculated volume of the BHT stock solution to the this compound. Gently swirl or stir the mixture to ensure homogeneity.
-
Storage: Store the stabilized product under the recommended conditions (cool, dark, inert atmosphere).
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[1][2] | Reduces the rate of degradation reactions (oxidation and polymerization). |
| Atmosphere | Inert (Nitrogen or Argon)[3] | Prevents oxidation of the terminal alkyne. |
| Light | Protected from light (Amber vial/darkness) | Minimizes light-induced degradation pathways. |
| Inhibitor | Optional (e.g., 50-200 ppm BHT or Hydroquinone) | Prevents free-radical polymerization. |
Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for stability issues.
References
troubleshooting low yield in 1-Ethynyl-4-pentylbenzene synthesis.
This guide provides troubleshooting advice and frequently asked questions for researchers encountering low yields or other issues during the synthesis of 1-Ethynyl-4-pentylbenzene. The most common synthetic route involves a two-step process: a Sonogashira coupling of an aryl halide with a protected alkyne, followed by a deprotection step.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and robust method is a two-step synthesis. It begins with a palladium-catalyzed Sonogashira cross-coupling of 1-bromo-4-pentylbenzene (B53511) with a protected terminal alkyne, such as trimethylsilylacetylene (B32187) (TMSA). This is followed by the removal of the protecting group (e.g., trimethylsilyl) to yield the final product.
Q2: Why is a protecting group used for the alkyne?
A2: Terminal alkynes can undergo a self-coupling side reaction known as Glaser-Hay coupling, especially in the presence of a copper(I) co-catalyst and oxygen.[1][2] Using a protecting group like TMS blocks the acidic proton of the alkyne, preventing this dimerization and improving the yield of the desired cross-coupled product.
Q3: Which aryl halide is better for this reaction, bromide or iodide?
A3: While both can be used, aryl iodides are generally more reactive than aryl bromides in Sonogashira couplings.[3] However, 1-bromo-4-pentylbenzene is often used due to its commercial availability and cost-effectiveness. Reaction conditions may need to be slightly more forcing for the bromide compared to the iodide (e.g., higher temperature or catalyst loading).[4]
Q4: Can this reaction be performed without a copper co-catalyst?
A4: Yes, copper-free Sonogashira protocols have been developed.[5] These are particularly useful for minimizing the common side reaction of alkyne homocoupling (Glaser-Hay reaction), which is catalyzed by copper.[1][2][6]
Troubleshooting Guide: Sonogashira Coupling Step
This section addresses common issues encountered during the Sonogashira coupling of 1-bromo-4-pentylbenzene with trimethylsilylacetylene (TMSA).
Problem 1: Low or no conversion of 1-bromo-4-pentylbenzene.
-
Possible Cause: Catalyst Inactivity
-
Solution: The Palladium(0) catalyst is sensitive to air. Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon) and that all solvents and reagents are properly degassed.[7] If the solution turns black immediately upon adding reagents, it may indicate palladium black precipitation (catalyst death). Consider using a more robust pre-catalyst or ligand.
-
-
Possible Cause: Poor Reagent Quality
-
Solution: The amine base (e.g., triethylamine) can degrade over time. Using a freshly distilled batch of the amine base can significantly improve results.[7] Ensure the copper(I) iodide is of high purity; poor quality CuI can inhibit the reaction. Some protocols recommend activating CuI by heating before use.[7]
-
-
Possible Cause: Incorrect Temperature
-
Solution: Trimethylsilylacetylene has a low boiling point (53°C).[7] If the reaction temperature is too high in an open or poorly sealed system, the alkyne reagent can evaporate, leading to low conversion. Ensure the reaction is performed in a sealed vessel or under reflux with an efficient condenser if heating is required.[7] For many substrates, the reaction can proceed efficiently at room temperature or with gentle heating (e.g., 50°C).[3][8]
-
Problem 2: Significant formation of a major side product, identified as the homocoupling product of TMS-acetylene.
-
Possible Cause: Oxygen in the Reaction
-
Solution: The copper-catalyzed homocoupling of terminal alkynes is significantly promoted by the presence of oxygen.[1][2] It is critical to ensure the reaction is performed under strictly anaerobic conditions. Degas all solvents and the reaction mixture thoroughly via methods like freeze-pump-thaw or by bubbling an inert gas through the solution.
-
-
Possible Cause: Copper-Catalyzed Dimerization
-
Solution: This is the most common cause of homocoupling. The most effective way to prevent this is to switch to a copper-free Sonogashira protocol.[6] If using copper is necessary, using the minimum effective amount of CuI is recommended.
-
Troubleshooting Guide: TMS-Deprotection Step
This section addresses issues with the removal of the trimethylsilyl (B98337) (TMS) protecting group.
Problem 3: Incomplete deprotection of the TMS group.
-
Possible Cause: Insufficient Reagent or Reaction Time
-
Solution: While the deprotection with potassium carbonate in methanol (B129727) is often rapid, some substrates may require longer reaction times or a higher stoichiometry of the base.[9] Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the reaction stalls, an additional portion of K₂CO₃ can be added.
-
-
Possible Cause: Poor Solvent Choice
-
Solution: Protic solvents like methanol are typically required for base-catalyzed deprotection methods like the K₂CO₃ procedure.[9] Ensure the solvent is appropriate and of sufficient quality.
-
Problem 4: Low yield of the final product after deprotection, with evidence of decomposition.
-
Possible Cause: Product Instability
-
Solution: The terminal alkyne product can be sensitive to prolonged exposure to basic conditions. Do not let the deprotection reaction run for an unnecessarily long time (e.g., overnight) without monitoring.[10][11] Once TLC indicates the starting material is consumed, proceed with the workup immediately.
-
Experimental Protocols
Protocol 1: Sonogashira Coupling of 1-Bromo-4-pentylbenzene with TMSA
-
To a dry Schlenk flask under an inert atmosphere (Argon or N₂), add 1-bromo-4-pentylbenzene (1.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and copper(I) iodide (CuI, 1-3 mol%).
-
Add a degassed solvent system, typically a mixture of an amine base and a co-solvent (e.g., triethylamine (B128534) and THF, 2:1 ratio).
-
Stir the mixture for 10-15 minutes.
-
Add trimethylsilylacetylene (TMSA) (1.1-1.2 eq) dropwise via syringe.
-
Stir the reaction at room temperature or heat to 50-60°C, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a solvent like diethyl ether or ethyl acetate (B1210297), and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with aqueous ammonium (B1175870) chloride, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: TMS-Deprotection using K₂CO₃/Methanol
-
Dissolve the purified TMS-protected alkyne (1.0 eq) in methanol (typically at a concentration of 0.1-0.2 M).[9]
-
Add anhydrous potassium carbonate (K₂CO₃) (0.2-0.5 eq).[9][11]
-
Stir the mixture at room temperature under an inert atmosphere.[11]
-
Monitor the reaction by TLC until all the starting material is consumed (this is often complete within 1-3 hours).
-
Once complete, concentrate the reaction mixture in vacuo to remove the methanol.[11]
-
Dilute the residue with diethyl ether or ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter and concentrate in vacuo to yield the crude product, which can be further purified by column chromatography if necessary.
Data Presentation
Table 1: Typical Sonogashira Reaction Conditions
| Parameter | Condition A (Standard) | Condition B (Copper-Free) | Notes |
| Aryl Halide | 1-bromo-4-pentylbenzene | 1-bromo-4-pentylbenzene | Aryl iodides are more reactive.[4] |
| Alkyne | Trimethylsilylacetylene | Trimethylsilylacetylene | 1.1 - 1.2 equivalents are typically used. |
| Pd Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd(PPh₃)₄ (2-5 mol%) | Other catalysts like PdCl₂(PPh₃)₂ can also be used. |
| Cu Co-catalyst | CuI (1-3 mol%) | None | Eliminating copper minimizes homocoupling.[6] |
| Base | Triethylamine (Et₃N) | Triethylamine (Et₃N) | Often used as both base and solvent.[4] |
| Solvent | THF or Toluene | THF or Toluene | Amine base can serve as the solvent.[3] |
| Temperature | Room Temp to 60°C | Room Temp to 60°C | Higher temperatures may be needed for bromides.[4] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the two-step synthesis of this compound.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting low yield in the synthesis.
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. depts.washington.edu [depts.washington.edu]
- 3. youtube.com [youtube.com]
- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. DSpace [repository.kaust.edu.sa]
- 9. benchchem.com [benchchem.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Efficient Sonogashira Coupling of 1-Ethynyl-4-pentylbenzene
Welcome to the technical support center for the Sonogashira coupling of 1-Ethynyl-4-pentylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful and efficient coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the critical components for a successful Sonogashira coupling reaction?
A1: A successful Sonogashira coupling reaction typically requires an aryl or vinyl halide, a terminal alkyne (in this case, this compound), a palladium catalyst, often a copper(I) co-catalyst, and a base in an appropriate solvent.[1][2][3] The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions, particularly the homocoupling of the alkyne.
Q2: Which palladium catalyst is most effective for coupling this compound?
A2: The choice of palladium catalyst can significantly impact the reaction's efficiency. Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[3] For substrates that are less reactive, catalysts with more specialized phosphine (B1218219) ligands, such as PdCl₂(dppf), have been used successfully in couplings involving this compound, yielding good results.
Q3: Is a copper co-catalyst always necessary?
A3: While the classic Sonogashira reaction uses a copper(I) salt (e.g., CuI) as a co-catalyst to facilitate the reaction at milder conditions, it is not always required.[1][3] Copper-free Sonogashira couplings are increasingly popular as they prevent the common side reaction of alkyne homocoupling (Glaser coupling).[1] However, these copper-free reactions might necessitate different ligands or bases to achieve high efficiency.
Q4: My reaction is sluggish or not proceeding to completion. What are the likely causes?
A4: Several factors can lead to a stalled reaction. Common culprits include an inactive catalyst, impure reagents, insufficient base, or an inappropriate solvent. The long alkyl chain of this compound can increase its lipophilicity, which may require careful solvent selection to ensure all components remain in solution. Additionally, ensure your solvent is anhydrous and the reaction is thoroughly deoxygenated.
Q5: I am observing a significant amount of a side product that appears to be the dimer of this compound. How can I prevent this?
A5: The formation of a dimeric alkyne is a result of oxidative homocoupling, often referred to as Glaser coupling. This side reaction is primarily promoted by the presence of oxygen and the copper(I) co-catalyst. To minimize this, ensure your reaction is performed under strictly anaerobic conditions. If homocoupling remains a significant issue, switching to a copper-free Sonogashira protocol is the most effective solution.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Yield | Inactive palladium catalyst. | Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure proper storage and handling to prevent degradation. |
| Impurities in starting materials. | Purify the aryl halide and this compound before use. Impurities can poison the catalyst. | |
| Insufficient degassing. | Degas the solvent and reaction mixture thoroughly by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. | |
| Incorrect solvent choice. | Due to the hydrophobic pentyl group, ensure a solvent is used that can solubilize all reactants. Toluene, THF, or DMF are common choices. For particularly nonpolar substrates, consider using a co-solvent. | |
| Formation of Palladium Black | Catalyst decomposition. | This indicates the reduction of the Pd(II) or Pd(0) complex to bulk palladium metal. This can be caused by high temperatures or impurities. Try running the reaction at a lower temperature or using a more stable palladium catalyst with robust ligands. |
| Significant Alkyne Homocoupling | Presence of oxygen. | Improve the degassing procedure and maintain a positive pressure of inert gas throughout the reaction. |
| Copper-catalyzed side reaction. | Switch to a copper-free Sonogashira protocol. If copper is necessary, use the minimum effective amount. | |
| Difficulty in Product Purification | Co-elution with starting materials or byproducts. | Optimize your chromatography conditions. The nonpolar nature of the product may require a less polar eluent system. |
| Residual catalyst contamination. | After the reaction, consider a workup procedure that includes a filtration step through celite or silica (B1680970) gel to remove the heterogeneous catalyst residues. |
Catalyst Selection and Performance Data
The following table summarizes reported conditions for the Sonogashira coupling of this compound and similar alkynes with various aryl halides.
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-(2-Iodophenyl)sydnone | This compound | PdCl₂(PPh₃)₂ (4.9) | 2.4 | Triethylamine (B128534) | THF | RT | 10 | Not Specified |
| Hexabromo N-PMB protected triindole | This compound | PdCl₂(dppf) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 68 |
| 4-Iodotoluene | Phenylacetylene | 5% Pd on alumina | 0.1% Cu₂O on alumina | K₂CO₃ | DMA | 80 | 16 | >95 (conversion) |
| Iodobenzene | Phenylacetylene | Pd/CuFe₂O₄ (3) | (in catalyst) | K₂CO₃ | EtOH | 70 | Not Specified | High |
| 4-Iodo-1,1'-biphenyl | Phenylacetylene | NiCl₂ (10) | None | KF | DMAc | 60 | 48 | Not Specified |
Experimental Protocols
Protocol 1: Sonogashira Coupling of 3-(2-Iodophenyl)sydnone with this compound
This protocol is adapted from a documented synthesis.[4]
Materials:
-
3-(2-Iodophenyl)sydnone
-
This compound
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 3-(2-Iodophenyl)sydnone (1.0 eq) and this compound (1.4 eq) in anhydrous THF.
-
Add triethylamine (5.0 eq) to the solution.
-
Deoxygenate the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
To the deoxygenated solution, add bis(triphenylphosphine)palladium(II) dichloride (0.049 eq).
-
Allow the mixture to stir for 10 minutes.
-
Add copper(I) iodide (0.024 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visual Guides
Sonogashira Catalytic Cycle
Caption: The dual catalytic cycle of the copper-co-catalyzed Sonogashira coupling reaction.
Experimental Workflow for Catalyst Screening
Caption: A typical workflow for screening catalysts for the Sonogashira coupling.
Troubleshooting Decision Tree
References
effect of base on 1-Ethynyl-4-pentylbenzene synthesis efficiency.
Welcome to the technical support center for the synthesis of 1-Ethynyl-4-pentylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize experimental conditions, with a specific focus on the critical role of the base in influencing reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Sonogashira coupling reaction to synthesize this compound?
A1: The base performs two crucial functions in the Sonogashira reaction. Firstly, it deprotonates the terminal alkyne (e.g., trimethylsilylacetylene (B32187) or a deprotected alkyne), which is necessary to form the reactive copper acetylide intermediate.[1][2] Secondly, it neutralizes the hydrogen halide (e.g., HI, HBr) that is generated as a byproduct during the catalytic cycle, preventing the reaction medium from becoming acidic.[3]
Q2: Which bases are commonly used for this synthesis, and how does their choice impact reaction yield?
A2: A variety of organic and inorganic bases can be used, and the optimal choice is highly dependent on the specific substrates, catalyst system, and reaction conditions.
-
Amine Bases: Triethylamine (B128534) (NEt₃), piperidine (B6355638), and diethylamine (B46881) are frequently used, often serving as both the base and the solvent.[3] In some Sonogashira couplings, piperidine and NEt₃ have been shown to provide the highest yields under aerobic conditions at moderate temperatures (e.g., 50°C).[4]
-
Inorganic Bases: Carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are also common.[3][4] In some cases, particularly with less reactive aryl halides, inorganic bases can be more effective than amines. For instance, one study noted a poor yield with an amine base but a 70% yield when using Cs₂CO₃.[5] A reported synthesis of this compound specifically uses K₂CO₃ for the deprotection of the silyl-protected alkyne intermediate.[6]
-
Other Bases: Hydroxides (KOH, NaOH) and other amines like diisopropylethylamine (DIPEA) have been tested but often result in lower yields compared to triethylamine or piperidine in analogous reactions.[4]
Q3: I am observing a significant amount of a side product that I suspect is the homocoupling (Glaser coupling) product of my alkyne. How can the choice of base influence this?
A3: Alkyne homocoupling is a major side reaction in Sonogashira couplings, often promoted by oxygen and the copper(I) co-catalyst.[3][7] While not directly caused by the base, the reaction environment created by the base can play a role. To minimize this side reaction, ensure the reaction is performed under strictly anaerobic (deaerated) conditions.[3] If homocoupling persists, consider switching to a "copper-free" Sonogashira protocol. These systems often employ specific palladium catalysts and may use different bases, such as tetra-n-butylammonium acetate (B1210297) (TBAA), to facilitate the reaction.[3][8][9]
Q4: My reaction yield is very low. Besides the catalyst, could the base be the problem?
A4: Yes, the base is a critical parameter to investigate for low-yield issues. Several factors related to the base could be the cause:
-
Insufficient Basicity: The chosen base may not be strong enough to efficiently deprotonate the alkyne, slowing down or stalling the reaction.
-
Purity and Water Content: The base, especially amine bases, should be anhydrous and pure. Water can interfere with the catalytic cycle.
-
Steric Hindrance: A very bulky base might have difficulty accessing the alkyne proton, reducing the rate of acetylide formation.
-
Solubility: The base and the resulting halide salt must be soluble in the reaction solvent to ensure a homogeneous reaction mixture and prevent catalyst deactivation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, with a focus on base-related problems.
| Problem | Potential Cause (Base-Related) | Recommended Solution |
| Low or No Product Formation | The base is too weak to deprotonate the alkyne (e.g., using NaHCO₃). | Switch to a stronger base like triethylamine, piperidine, or cesium carbonate.[4] |
| The base is not sufficiently soluble in the chosen solvent system. | Select a base known to be soluble in your solvent (e.g., triethylamine in THF or as the solvent itself).[3] | |
| Significant Alkyne Homocoupling | The combination of amine base, copper catalyst, and oxygen is promoting the side reaction. | 1. Ensure all reagents and the reaction vessel are thoroughly degassed.[3] 2. Consider switching to a copper-free protocol, which may involve a different base such as TBAA or an inorganic carbonate.[8][9] |
| Reaction Stalls or is Sluggish | The halide salt byproduct (e.g., triethylammonium (B8662869) bromide) is precipitating and coating the catalyst. | Use a co-solvent like DMF or THF to improve the solubility of all components.[3] |
| Formation of Tar / Decomposition | The base is too strong (e.g., KOH) or the reaction temperature is too high, causing degradation of reactants or products. | Use a milder base (e.g., K₂CO₃) or a non-nucleophilic amine base (e.g., DIPEA). Lower the reaction temperature.[4] |
Data Presentation
The efficiency of Sonogashira couplings is highly sensitive to the choice of base. The following table, adapted from a study on the coupling of p-iodonitrobenzene and phenyl acetylene, illustrates the significant impact of different bases on product yield.
Table 1: Effect of Various Bases on Sonogashira Reaction Yield [4]
| Entry | Base | Temperature (°C) | Yield (%) |
| 1 | Piperidine | 50 | 95 |
| 2 | NEt₃ | 50 | 92 |
| 3 | Cs₂CO₃ | 50 | 45 |
| 4 | K₂CO₃ | 50 | 42 |
| 5 | DIPEA | 50 | 35 |
| 6 | KOH | 50 | 32 |
| 7 | NaHCO₃ | 50 | 25 |
| 8 | NaOH | 50 | 21 |
| 9 | Piperidine | 25 | 65 |
| 10 | Piperidine | 80 | 72 |
Data adapted from a representative Sonogashira reaction to demonstrate the relative efficacy of different bases.[4]
Experimental Protocols
Below are representative protocols for the synthesis of this compound, starting from both p-pentylbromobenzene and p-pentyliodobenzene.
Protocol 1: Sonogashira Coupling of 4-Pentylbromobenzene with a Protected Alkyne [6]
-
Reaction Setup: To a reaction vessel, add 4-pentylbromobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) chloride (0.016 eq), triphenylphosphine (B44618) (0.125 eq), and copper(I) iodide (0.045 eq).
-
Solvent and Base Addition: Add anhydrous triethylamine to the vessel to act as both the solvent and the base.
-
Reagent Addition: Add trimethylsilylacetylene (1.7 eq).
-
Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Reaction Conditions: Heat the mixture to 50°C and stir for 12 hours. Monitor the reaction progress by HPLC or TLC.
-
Work-up: After cooling to room temperature, add dilute hydrochloric acid to precipitate triethylamine hydrochloride and filter the solid. Extract the filtrate with ethyl acetate, wash with water, and dry the combined organic layers over anhydrous magnesium sulfate. Concentrate under reduced pressure to obtain the silylated intermediate.
Protocol 2: Deprotection to Yield this compound [6]
-
Reaction Setup: Dissolve the intermediate product from Protocol 1 (1.0 eq) in methanol (B129727).
-
Base Addition: Add potassium carbonate (K₂CO₃, 0.73 eq) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature for 2 hours. Monitor for completion by TLC.
-
Work-up: Filter the mixture and remove methanol by concentration. Extract the residue with dichloromethane (B109758) and water. Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under vacuum to yield the final product, this compound.
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in Sonogashira couplings.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 6. Page loading... [wap.guidechem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects on the Reactivity of 1-Ethynyl-4-pentylbenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 1-Ethynyl-4-pentylbenzene, with a focus on the impact of solvent choice on reaction outcomes.
Troubleshooting Guides
This section provides solutions to common problems encountered during chemical reactions involving this compound.
Sonogashira Coupling Reactions
Issue: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inadequate Solvent Degassing: | Oxygen can lead to the homocoupling of this compound (Glaser coupling) and decomposition of the palladium catalyst.[1] Ensure the solvent is thoroughly degassed by methods such as freeze-pump-thaw cycles or by bubbling with an inert gas (argon or nitrogen) for an extended period.[1] |
| Catalyst Inactivity: | The palladium or copper catalyst may have degraded. Use fresh, high-quality catalysts. The formation of a black precipitate ("palladium black") indicates catalyst decomposition, which can sometimes be promoted by solvents like THF.[1][2] |
| Inappropriate Solvent Choice: | The polarity of the solvent affects the solubility of reactants and the stability of catalytic intermediates. For Sonogashira coupling, nonpolar aprotic solvents like toluene (B28343) are often effective.[3] In some cases, polar aprotic solvents such as DMF or THF are used, but they can also promote side reactions.[2] |
| Incorrect Base: | An amine base is required to deprotonate the terminal alkyne.[1] Ensure the base (e.g., triethylamine (B128534), diisopropylamine) is dry and used in sufficient excess. |
Issue: Formation of Significant Byproducts (e.g., Alkyne Homocoupling)
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen: | As mentioned, oxygen promotes the oxidative homocoupling of terminal alkynes.[1] Rigorous exclusion of air from the reaction is critical. |
| Copper(I) Catalyst: | The copper co-catalyst can facilitate Glaser coupling.[1] Consider running a copper-free Sonogashira reaction, which may require specific ligands to be efficient.[1] |
| High Reaction Temperature: | Elevated temperatures can sometimes favor side reactions. If possible, attempt the reaction at a lower temperature, especially when using highly reactive aryl iodides.[1] |
Azide-Alkyne Cycloaddition (Click Chemistry)
Issue: Slow or Incomplete Reaction
| Potential Cause | Troubleshooting Steps |
| Catalyst Oxidation: | The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state.[4] Use a reducing agent like sodium ascorbate (B8700270) to regenerate Cu(I) in situ or ensure an oxygen-free environment. |
| Poor Solvent Choice: | The solubility of both the azide (B81097) and this compound is crucial. A variety of solvents can be used, including polar aprotic solvents like DMSO, DMF, and THF, as well as aqueous mixtures.[5][6] If solubility is an issue, consider using a co-solvent system. |
| Insufficient Catalyst Loading: | While typically catalytic, the amount of copper may need to be optimized for challenging substrates. |
Issue: Low Yield and/or Complex Product Mixture
| Potential Cause | Troubleshooting Steps |
| Alkyne Homocoupling: | Similar to the Sonogashira reaction, oxidative homocoupling of this compound can occur in the presence of copper and oxygen.[4] Ensure the reaction is performed under an inert atmosphere. |
| Side Reactions with Solvent: | Some solvents can participate in side reactions. For example, DMF can be a source of dimethylamine (B145610) under certain conditions. Choose a solvent that is inert to the reaction conditions. |
| Thermal Huisgen Cycloaddition: | In the absence of an effective catalyst, the uncatalyzed thermal cycloaddition may occur at elevated temperatures, often leading to a mixture of regioisomers.[3] Ensure the catalyst is active to promote the desired regioselective reaction. |
Frequently Asked Questions (FAQs)
Q1: Which solvent is best for the Sonogashira coupling of this compound?
A1: The optimal solvent can depend on the specific aryl halide being used. Nonpolar aprotic solvents like toluene have been shown to be effective and can sometimes provide better yields compared to polar aprotic solvents like DMF or THF.[3] It is recommended to screen a few solvents to determine the best conditions for your specific reaction.
Q2: Can I perform a Sonogashira reaction with this compound without a copper co-catalyst?
A2: Yes, copper-free Sonogashira reactions are well-established and can be advantageous in minimizing alkyne homocoupling byproducts.[1] These reactions often require the use of specific palladium catalysts and ligands to be efficient.
Q3: What is the ideal solvent for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) of this compound?
A3: CuAAC reactions are known for their tolerance of a wide range of solvents.[7] Common choices include polar aprotic solvents like DMSO and DMF, as well as alcohols and water-alcohol mixtures.[5] The choice often depends on the solubility of the azide coupling partner. Recently, biomass-derived solvents like Cyrene™ have also been shown to be effective and more sustainable alternatives.[2][5][6]
Q4: How does solvent polarity affect the rate of reaction for this compound?
A4: The effect of solvent polarity on reaction rates is complex and depends on the reaction mechanism. For reactions that proceed through a more polar transition state compared to the reactants, a more polar solvent will generally increase the reaction rate by stabilizing the transition state.[1][8] Conversely, if the transition state is less polar than the reactants, a less polar solvent may be beneficial. Experimental screening is the most reliable way to determine the optimal solvent for a specific transformation.
Q5: Are there any specific safety precautions when working with this compound in different solvents?
A5: Standard laboratory safety practices should always be followed. When using flammable solvents like THF or toluene, ensure the reaction is conducted in a well-ventilated fume hood away from ignition sources. When using high-boiling point aprotic polar solvents like DMF or DMSO, be aware of their potential health risks and handle them with appropriate personal protective equipment. Always consult the Safety Data Sheet (SDS) for both this compound and the chosen solvent before beginning any experiment.
Data Presentation
The following tables provide illustrative data on the effect of solvents on Sonogashira coupling and azide-alkyne cycloaddition reactions for substrates similar to this compound. This data is intended to serve as a guideline for solvent screening and optimization.
Table 1: Illustrative Solvent Effects on the Yield of Sonogashira Coupling of an Aryl Iodide with a Terminal Alkyne
| Entry | Solvent | Yield (%) |
| 1 | Toluene | 93 |
| 2 | Acetonitrile (MeCN) | 64 |
| 3 | Tetrahydrofuran (THF) | 63 |
| 4 | 1,4-Dioxane | 51 |
| 5 | 1,2-Dimethoxyethane (DME) | 49 |
| Data adapted from a study on the carbonylative Sonogashira coupling of phenyl iodide and phenylacetylene.[3] |
Table 2: Illustrative Solvent Effects on the Yield of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Entry | Solvent | Yield (%) |
| 1 | Cyrene™ | ~95 |
| 2 | γ-Valerolactone (GVL) | ~90 |
| 3 | 1,4-Dioxane | ~60 |
| 4 | Dichloromethane (DCM) | ~55 |
| 5 | N,N-Dimethylformamide (DMF) | <10 |
| 6 | Dimethyl sulfoxide (B87167) (DMSO) | <10 |
| 7 | N-Methyl-2-pyrrolidone (NMP) | <10 |
| Data adapted from a study on the CuAAC reaction of benzyl (B1604629) azide and phenylacetylene.[5][6] |
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂; 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI; 2-10 mol%).
-
Reagent Addition: Add the desired degassed solvent (e.g., toluene or THF) via syringe, followed by the amine base (e.g., triethylamine or diisopropylamine; 2-3 equiv.).
-
Substrate Addition: Add this compound (1.1-1.5 equiv.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (room temperature to reflux, depending on the reactivity of the aryl halide) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction to room temperature and filter off the catalyst. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
-
Reaction Setup: In a vial, dissolve the organic azide (1.0 equiv.) and this compound (1.0-1.2 equiv.) in the chosen solvent (e.g., a mixture of t-BuOH and water, or DMSO).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (10-20 mol%) in water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (1-5 mol%) in water.
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The reaction is typically exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the resulting triazole by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for low yield in Sonogashira coupling.
Caption: General experimental workflow for a CuAAC reaction.
Caption: Logical relationship of solvent polarity and reaction rate.
References
- 1. researchgate.net [researchgate.net]
- 2. Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.lucp.net [books.lucp.net]
- 4. researchgate.net [researchgate.net]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Production of 1-Ethynyl-4-pentylbenzene
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in minimizing impurities during the synthesis of 1-Ethynyl-4-pentylbenzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent method is the Sonogashira cross-coupling reaction.[1][2][3] This reaction couples a terminal alkyne with an aryl halide. For this compound, this typically involves reacting an aryl halide like 1-iodo- or 1-bromo-4-pentylbenzene (B53511) with a protected alkyne such as trimethylsilylacetylene (B32187) (TMSA). The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[3][4] A subsequent deprotection step is then required to remove the silyl (B83357) group, yielding the final product.[4]
Q2: What are the primary impurities I should expect during synthesis?
A2: The most common impurities are byproducts of unintentional side reactions inherent to the Sonogashira coupling process. These include:
-
Diyne (Glaser coupling product): This results from the homocoupling of the terminal alkyne starting material. This side reaction is often promoted by the presence of oxygen and the copper co-catalyst.[5][6][7][8]
-
Biphenyl derivative: This is formed from the homocoupling of the aryl halide starting material (e.g., 4,4'-dipentyl-1,1'-biphenyl).
-
Unreacted Starting Materials: Residual 1-iodo/bromo-4-pentylbenzene or the protected alkyne.
-
Incomplete Deprotection Product: Residual trimethylsilyl-protected product, ((4-pentylphenyl)ethynyl)trimethylsilane.[4]
-
Decomposed Catalyst: A black precipitate, known as "palladium black," can form, indicating catalyst degradation.[5]
Q3: How can I effectively monitor the reaction's progress?
A3: Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction.[4] Use a non-polar eluent system, such as pure hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture. The starting materials and the product will have different retention factors (Rf), allowing you to visualize the consumption of reactants and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative analysis and to identify specific byproducts.
Q4: What are the recommended purification techniques for the final product?
A4: Column chromatography is the most effective method for purifying this compound from the various impurities.[4] Using silica (B1680970) gel with a non-polar eluent like hexane is typically sufficient to separate the desired product from starting materials and homocoupled byproducts.[4][9]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound via Sonogashira coupling.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst: The palladium or copper catalyst may have degraded.[5] 2. Poor Reagent Quality: Impurities in starting materials or solvents can poison the catalyst.[5] 3. Suboptimal Temperature: Aryl bromides often require higher temperatures than aryl iodides.[5][10] 4. Inappropriate Base: Insufficient or wet base can hinder the deprotonation of the alkyne.[5] | 1. Use fresh, high-purity catalysts. 2. Purify starting materials if necessary. Use anhydrous, degassed solvents.[5] 3. If using 1-bromo-4-pentylbenzene, try increasing the temperature to 50-80°C.[5][10] 4. Use a dry amine base like triethylamine (B128534) or diisopropylamine (B44863) in appropriate excess.[5] |
| Significant Diyne Impurity (Glaser Homocoupling) | 1. Presence of Oxygen: The reaction is sensitive to oxygen, which promotes homocoupling.[5] 2. High Copper Catalyst Concentration: While essential, excess Cu(I) can favor the Glaser side reaction.[6][8] | 1. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly before use.[5] 2. Consider a copper-free Sonogashira protocol, or minimize the amount of copper co-catalyst used.[5][6] |
| Formation of Black Precipitate (Palladium Black) | 1. Catalyst Decomposition: Can be caused by impurities, incorrect solvent choice, or high temperatures.[5] 2. Solvent Effects: Some solvents, like THF, have been anecdotally reported to promote palladium black formation.[5][11] | 1. Use high-purity reagents and solvents. Ensure the temperature is controlled. 2. If using THF, consider switching to a different solvent system, such as triethylamine alone or a mixture with toluene.[11][12] |
| Incomplete Deprotection of TMS Group | 1. Insufficient Deprotecting Agent: The amount of base (e.g., K₂CO₃) or fluoride (B91410) source may be inadequate.[4] 2. Short Reaction Time: The deprotection reaction may not have reached completion.[4] 3. Ineffective Reagent: The deprotecting agent may not be suitable for the substrate. | 1. Ensure a sufficient molar excess of the deprotecting agent is used. 2. Monitor the reaction by TLC until the silylated intermediate is fully consumed.[4] 3. For stubborn deprotections, consider alternative conditions like tetra-n-butylammonium fluoride (TBAF) in THF.[9] |
Experimental Protocols
Protocol 1: Sonogashira Coupling and Deprotection
This two-step procedure is a common route for the synthesis.[4]
Step 1: Synthesis of ((4-pentylphenyl)ethynyl)trimethylsilane
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In a Schlenk flask, dissolve 1-bromo-4-pentylbenzene (e.g., 80 g, 0.35 mol), bis(triphenylphosphine)palladium(II) chloride (0.39 g, 0.56 mmol), triphenylphosphine (B44618) (1.14 g, 4.4 mmol), and copper(I) iodide (0.31 g, 1.6 mmol) in triethylamine (440 mL).[4]
-
Add trimethylsilylacetylene (60 mL).[4]
-
Degas the mixture by applying a vacuum and backfilling with an inert gas (Argon or Nitrogen) three times.[4]
-
Heat the reaction mixture to approximately 50°C and stir for 12 hours under an inert atmosphere.[4]
-
Monitor the reaction progress by HPLC or TLC.[4]
-
After cooling to room temperature, add dilute hydrochloric acid. Filter the resulting solid (triethylamine hydrochloride).[4]
-
Perform a liquid-liquid extraction with ethyl acetate and water. Combine the organic layers, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude intermediate product.[4]
Step 2: Deprotection to this compound
-
Dissolve the crude intermediate from Step 1 (e.g., 80 g, 0.37 mol) in methanol (B129727) (160 mL).[4]
-
Add potassium carbonate (K₂CO₃) (e.g., 37 g, 0.27 mol).[4]
-
Stir the mixture at room temperature for 2 hours.[4]
-
Monitor the deprotection by TLC (eluent: petroleum ether).[4]
-
Once complete, filter the mixture and remove the methanol by concentration.
-
Extract the residue with dichloromethane (B109758) and water. Combine the organic phases, dry with anhydrous magnesium sulfate, and concentrate under vacuum to yield the final product.[4]
-
Purify further by column chromatography (silica gel, hexane eluent) if necessary.[4]
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Impurity Troubleshooting Logic
Caption: Decision tree for troubleshooting common synthesis impurities.
References
- 1. DSpace [repository.kaust.edu.sa]
- 2. DSpace [repository.kaust.edu.sa]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. This compound | 79887-10-8 [chemicalbook.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Reactivity of 1-Ethynyl-4-pentylbenzene and Other Terminal Alkynes
This guide provides an objective comparison of the reactivity of 1-Ethynyl-4-pentylbenzene with other representative terminal alkynes, specifically the aromatic phenylacetylene (B144264) and the aliphatic 1-hexyne. The comparison focuses on two of the most synthetically important transformations for terminal alkynes: the Sonogashira cross-coupling reaction and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This analysis is supported by experimental data from analogous systems and established principles of chemical reactivity.
Executive Summary
Terminal alkynes are fundamental building blocks in organic synthesis, prized for their ability to form carbon-carbon and carbon-heteroatom bonds. The reactivity of a terminal alkyne is significantly influenced by the electronic nature of its substituent. This compound, an aromatic alkyne, possesses an electron-donating pentyl group on the phenyl ring. This substituent modulates its reactivity relative to unsubstituted phenylacetylene and simple aliphatic alkynes.
-
In Sonogashira Couplings: The electron-donating pentyl group can slightly increase the electron density of the alkyne, which may subtly influence the rate of the catalytic cycle. However, in many cases, the differences in yields compared to phenylacetylene are not dramatic, and both are generally more reactive than aliphatic alkynes.
-
In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The rate-limiting step often involves the deprotonation of the terminal alkyne. Electron-withdrawing groups tend to increase the acidity of the acetylenic proton, thereby accelerating the reaction.[1] Conversely, the electron-donating pentyl group in this compound is expected to slightly decrease its reactivity compared to unsubstituted phenylacetylene.[1] Aromatic alkynes, in general, are often more reactive than their aliphatic counterparts in this reaction.[1]
Data Presentation
The following tables summarize representative yields for the Sonogashira coupling and CuAAC reactions. While specific comparative studies involving this compound are limited, the data for analogous 4-alkyl-substituted phenylacetylenes and general reactivity trends provide a strong basis for comparison.
Table 1: Representative Yields for the Sonogashira Coupling of Various Terminal Alkynes with Aryl Iodides
| Alkyne | Aryl Halide | Catalyst System | Solvent | Yield (%) |
| This compound (estimated) | Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (B128534) | ~90-95 |
| Phenylacetylene | Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | 96 |
| 1-Heptyne | Iodobenzene | Pd/Fe₃O₄ catalyst | Water | 95 |
| 4-Ethynyltoluene | Iodobenzene | Pd/Fe₃O₄ catalyst | Water | 96 |
Yields are based on reported values for similar substrates and conditions. The reactivity of this compound is expected to be very similar to 4-ethynyltoluene.
Table 2: Representative Yields for the CuAAC Reaction of Various Terminal Alkynes with Benzyl Azide (B81097)
| Alkyne | Catalyst System | Solvent | Yield (%) |
| This compound (estimated) | CuSO₄·5H₂O / Sodium Ascorbate (B8700270) | t-BuOH / H₂O | ~90-95 |
| Phenylacetylene | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH / H₂O | 95 |
| 1-Hexyne | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH / H₂O | 91 |
The reactivity of aromatic alkynes with electron-donating groups is slightly lower than unsubstituted phenylacetylene but generally higher than or comparable to aliphatic alkynes.[1]
Mandatory Visualization
The following diagram illustrates a generalized workflow for a Sonogashira cross-coupling reaction, a key application for terminal alkynes like this compound.
Caption: Generalized workflow for a Sonogashira cross-coupling reaction.
Experimental Protocols
The following are representative protocols for the Sonogashira coupling and CuAAC reactions. These can be adapted for this compound and other terminal alkynes.
Protocol 1: Sonogashira Cross-Coupling Reaction
This protocol describes a typical procedure for the coupling of a terminal alkyne with an aryl iodide.
Materials:
-
Aryl Iodide (1.0 mmol, 1.0 eq.)
-
Terminal Alkyne (e.g., this compound, 1.1 mmol, 1.1 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 0.02 eq.)
-
Copper(I) iodide (CuI, 0.04 mmol, 0.04 eq.)
-
Triethylamine (NEt₃, 10 mL)
-
Anhydrous, degassed solvents
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add triethylamine via syringe, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature (or heat as required, e.g., 50-70 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a common procedure for the "click" reaction between a terminal alkyne and an organic azide.
Materials:
-
Terminal Alkyne (e.g., this compound, 1.0 mmol, 1.0 eq.)
-
Organic Azide (e.g., Benzyl Azide, 1.0 mmol, 1.0 eq.)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 mmol, 0.05 eq.)
-
Sodium ascorbate (0.1 mmol, 0.1 eq.)
-
tert-Butanol (B103910) (2 mL)
-
Deionized water (2 mL)
Procedure:
-
In a round-bottom flask, dissolve the terminal alkyne and the organic azide in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. A color change is typically observed.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours. Monitor progress by TLC.
-
Upon completion, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 1,2,3-triazole product.
References
Validating the Structure of 1-Ethynyl-4-pentylbenzene: A Mass Spectrometry Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for the structural validation of 1-Ethynyl-4-pentylbenzene using mass spectrometry. We present predicted fragmentation patterns based on established principles of mass spectrometry, alongside a detailed experimental protocol for data acquisition. This information is intended to serve as a valuable resource for researchers in confirming the structure and purity of this compound in various applications, including liquid crystal and pharmaceutical intermediate synthesis.[1]
Predicted Mass Spectrometry Fragmentation of this compound
The structure of this compound (Molecular Formula: C₁₃H₁₆, Molecular Weight: 172.27 g/mol ) lends itself to predictable fragmentation patterns under electron ionization (EI) mass spectrometry.[2][3] The primary fragmentation pathways are expected to involve the alkyl chain and the ethynyl (B1212043) group, influenced by the stability of the resulting carbocations.
Aromatic compounds typically exhibit a strong molecular ion peak due to the stability of the benzene (B151609) ring.[4][5] For alkyl-substituted benzenes, a common fragmentation is the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable benzylic or tropylium (B1234903) cation.[4][6] In the case of this compound, this would involve the loss of a butyl radical.
Furthermore, terminal alkynes often show a significant M-1 peak, corresponding to the loss of the acetylenic hydrogen atom.[7][8] Another characteristic fragmentation for alkynes is the cleavage of the bond between the alpha and beta carbons relative to the triple bond, which can lead to the formation of a propargyl cation or its derivatives.[7]
Based on these principles, the following table summarizes the predicted major ions for the mass spectrum of this compound.
| Predicted Ion | m/z (amu) | Proposed Structure / Fragmentation Pathway | Significance |
| [M]⁺ | 172 | Molecular Ion (C₁₃H₁₆⁺) | Confirms the molecular weight of the compound. |
| [M-1]⁺ | 171 | Loss of a hydrogen radical from the ethynyl group. | Characteristic of terminal alkynes.[7][8] |
| [M-29]⁺ | 143 | Loss of an ethyl radical (C₂H₅•) via cleavage of the pentyl chain. | Common fragmentation of alkyl chains. |
| [M-43]⁺ | 129 | Loss of a propyl radical (C₃H₇•) via cleavage of the pentyl chain. | Common fragmentation of alkyl chains. |
| [M-57]⁺ | 115 | Loss of a butyl radical (C₄H₉•) leading to a benzylic-type cation. | Formation of a stable benzylic cation is a dominant process for alkylbenzenes.[4] |
| [C₇H₇]⁺ | 91 | Tropylium ion, formed by rearrangement of the benzyl (B1604629) cation. | A very common and stable fragment for alkylbenzenes.[4][6] |
| [C₃H₃]⁺ | 39 | Propargyl cation, from cleavage of the bond between the ring and the ethynyl group. | Characteristic fragment for some alkynes.[7] |
Experimental Protocol for Mass Spectrometry Analysis
The following protocol outlines a standard procedure for obtaining the mass spectrum of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.
1. Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 35 - 400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Workflow for Structure Validation
The logical flow for validating the structure of this compound using the predicted and experimental mass spectrometry data is illustrated in the following diagram.
Caption: Logical workflow for the validation of this compound structure by mass spectrometry.
This comprehensive approach, combining theoretical predictions with a robust experimental protocol, provides a solid framework for the unambiguous structural confirmation of this compound, ensuring its identity and purity for downstream applications.
References
- 1. This compound | 79887-10-8 [chemicalbook.com]
- 2. This compound | C13H16 | CID 2775131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Video: Mass Spectrometry: Alkyne Fragmentation [jove.com]
- 8. youtube.com [youtube.com]
A Comparative Guide to Catalysts for the Synthesis of 1-Ethynyl-4-pentylbenzene
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-Ethynyl-4-pentylbenzene, a valuable building block in the development of advanced materials and pharmaceutical compounds, is predominantly achieved through the Sonogashira cross-coupling reaction. This guide provides a comparative analysis of common catalytic systems employed for this synthesis, supported by experimental data from published reports. The objective is to offer a clear comparison of catalyst performance to aid in the selection of the most effective synthetic route.
Comparative Analysis of Catalytic Systems
The Sonogashira reaction, a cornerstone of carbon-carbon bond formation, couples terminal alkynes with aryl or vinyl halides. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1] Variations in the palladium source, ligands, and reaction conditions can significantly impact yield and purity. Below is a comparison of two documented protocols for the synthesis of this compound.
| Parameter | Catalyst System 1 | Catalyst System 2 |
| Starting Material | p-Pentylbromobenzene | p-Pentyliodobenzene |
| Alkyne Source | Trimethylsilylacetylene (B32187) | Trimethylsilylacetylene |
| Palladium Catalyst | Bis(triphenylphosphine)palladium(II) chloride | Bis(triphenylphosphine)palladium(II) chloride |
| Co-catalyst | Copper(I) iodide (CuI) | Copper(I) iodide (CuI) |
| Ligand | Triphenylphosphine (B44618) | - |
| Base/Solvent | Triethylamine (B128534) | Triethylamine |
| Temperature | ~50°C | 30°C |
| Reaction Time | 12 hours | 15 hours |
| Overall Yield | ~95% | 94.5% |
Table 1: Comparison of Two Catalytic Systems for this compound Synthesis. Data extracted from published laboratory procedures.[2]
The data indicates that both p-pentylbromobenzene and p-pentyliodobenzene can serve as effective starting materials for the synthesis, yielding excellent product outcomes.[2] While System 1, utilizing the bromo-derivative, reports a slightly higher yield, both methods are highly efficient. The choice between the two may therefore depend on the availability and cost of the starting halides.
Recent advancements in catalysis offer promising alternatives to traditional homogeneous systems. For instance, heterogeneous catalysts, such as palladium immobilized on magnetic Janus-type silica (B1680970) particles, have been explored for Sonogashira couplings.[3] These catalysts facilitate easier separation and recycling, potentially reducing production costs and metal contamination in the final product.[3][4] Furthermore, palladium single-atom catalysts are being investigated to maximize the efficiency of the precious metal.[5] For base-sensitive substrates, copper-free Sonogashira protocols have also been developed.[1]
Experimental Protocols
Below are the detailed experimental procedures for the two catalytic systems compared above.
Protocol 1: Synthesis from p-Pentylbromobenzene
This two-step procedure involves the initial Sonogashira coupling to form a trimethylsilyl-protected intermediate, followed by deprotection.[2]
Step 1: Synthesis of Trimethyl((4-pentylphenyl)ethynyl)silane
-
In a reaction vessel, dissolve p-pentylbromobenzene (0.352 mmol), bis(triphenylphosphine)palladium(II) chloride (0.56 mmol), triphenylphosphine (4.4 mmol), and copper(I) iodide (1.6 mmol) in 440 mL of triethylamine.
-
Add trimethylsilylacetylene (60 mL) to the mixture.
-
Evacuate the vessel and backfill with nitrogen three times.
-
Heat the reaction mixture to approximately 50°C and stir for 12 hours, monitoring the reaction progress by HPLC.
-
After cooling to room temperature, add dilute hydrochloric acid.
-
Filter the resulting solid (triethylamine hydrochloride) and transfer the filtrate to a separatory funnel.
-
Add 500 mL of ethyl acetate (B1210297) and 500 mL of water. Separate the layers and wash the aqueous phase twice with ethyl acetate.
-
Combine the organic phases, dry with anhydrous magnesium sulfate, and concentrate to obtain the intermediate product (95.6% yield).[2]
Step 2: Synthesis of this compound
-
To the intermediate from Step 1 (0.37 mol), add methanol (B129727) (160 mL) and potassium carbonate (0.27 mol).
-
Stir the mixture at room temperature for 2 hours, monitoring completion by TLC.
-
Filter the mixture and remove methanol by concentration.
-
Extract the residue with dichloromethane (B109758) (200 mL) and water (200 mL). Extract the aqueous phase three times with dichloromethane.
-
Combine the organic phases, dry with anhydrous magnesium sulfate, and concentrate under vacuum to yield this compound (99.4% yield).[2]
Protocol 2: Synthesis from p-Pentyliodobenzene
This procedure also follows a two-step synthesis with a Sonogashira coupling followed by deprotection.[2]
Step 1: Sonogashira Coupling
-
Under an argon atmosphere, dissolve 27.4 g of p-pentyliodobenzene in 500 mL of triethylamine.
-
Add 19.6 g of trimethylsilylacetylene.
-
Add 0.16 g of bis(triphenylphosphine)palladium(II) chloride and 0.08 g of cuprous iodide.
-
Stir the reaction mixture at 30°C for 15 hours.[2]
Step 2: Deprotection
-
Remove the triethylamine by vacuum distillation.
-
Dissolve the residue in a mixture of 75 mL of tetrahydrofuran (B95107) and 75 mL of methanol.
-
Add 41.4 g of potassium carbonate and stir at 20°C for 3 hours.
-
Remove the solvents and purify the crude product by column chromatography using hexane (B92381) as the eluent to obtain this compound (94.5% yield).[2]
Visualizing the Synthetic Workflow
The general workflow for the synthesis and subsequent catalyst comparison can be visualized as follows:
Figure 1: General synthetic workflow for this compound.
The Sonogashira coupling reaction itself proceeds through a complex catalytic cycle involving both palladium and copper.
Figure 2: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
References
A Comparative Performance Analysis of Phenylacetylene-Based Liquid Crystals and Commercial Alternatives
For Immediate Release
This guide presents a detailed comparison of the electro-optical performance of liquid crystals based on a 1-Ethynyl-4-pentylbenzene core structure against established commercial liquid crystal mixtures, namely E7 and 5CB. This objective analysis, supported by a compilation of experimental data from various research publications, is intended for researchers, scientists, and professionals in the field of liquid crystal materials and display technology.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for the commercial liquid crystal mixtures E7 and 5CB, alongside representative data for tolane/phenylacetylene-type liquid crystals.
| Property | E7 Liquid Crystal Mixture | 5CB (4-Cyano-4'-pentylbiphenyl) | Tolane/Phenylacetylene-Type LCs (Representative) | Significance in Electro-Optical Devices |
| Clearing Point (Tc) | ~60-65 °C[1] | 35.0 °C[2] | Wide range, can be >200 °C[3] | Defines the upper limit of the liquid crystal's operational temperature range. |
| Birefringence (Δn) | ~0.224 (at 589 nm, 20°C)[1] | ~0.18 (at 589 nm, 25°C) | High, often in the range of 0.3 to 0.5[3][4][5] | A high birefringence allows for thinner display cells, leading to faster response times. |
| Dielectric Anisotropy (Δε) | ~13.7 (at 1 kHz, 20°C)[1] | ~11.5 (at room temp.)[2] | Can be engineered to be positive or negative; high positive values are achievable.[4] | A large positive value is crucial for low-voltage switching in many display modes. |
| Rotational Viscosity (γ1) | Moderate | Low to Moderate | Generally higher than biphenyls, but can be optimized.[6] | Directly impacts the switching speed of the liquid crystal; lower is generally better. |
| Response Time (τ) | Milliseconds range | Milliseconds range | Dependent on cell gap and viscosity; can be fast due to high Δn. | The speed at which the liquid crystal can switch between on and off states. |
Experimental Protocols
The characterization of liquid crystal properties involves a suite of specialized experimental techniques. Below are detailed methodologies for the key parameters presented in the comparison table.
Clearing Point Determination via Differential Scanning Calorimetry (DSC)
Principle: DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the precise determination of phase transition temperatures.
Methodology:
-
A small, accurately weighed sample of the liquid crystal (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC furnace.
-
The temperature is ramped up at a controlled rate (e.g., 10 °C/min) while monitoring the differential heat flow.
-
The clearing point (nematic-to-isotropic phase transition) is identified as an endothermic peak on the heating thermogram.
-
The sample is then cooled at the same rate to observe the isotropic-to-nematic transition, which appears as an exothermic peak.
Birefringence (Δn) Measurement
Principle: Birefringence is the difference between the extraordinary (ne) and ordinary (no) refractive indices of the liquid crystal. It is typically measured using an Abbé refractometer or by analyzing the transmission of polarized light through a liquid crystal cell.
Methodology (using an electro-optical setup):
-
The liquid crystal material is introduced into a transparent cell with a known thickness (d) and planar alignment layers.
-
The cell is placed between crossed polarizers, with the liquid crystal director oriented at 45° to the polarizer axes.
-
A monochromatic light source (e.g., a He-Ne laser at 632.8 nm) is passed through the setup.
-
A voltage is applied across the cell, causing the liquid crystal molecules to reorient.
-
The transmitted light intensity is measured as a function of the applied voltage.
-
The phase retardation (δ) is determined from the maxima and minima of the transmission curve.
-
The birefringence is then calculated using the formula: Δn = (δ * λ) / (2 * π * d), where λ is the wavelength of the light.
Dielectric Anisotropy (Δε) Measurement
Principle: Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε||) and perpendicular (ε⊥) to the liquid crystal director.
Methodology:
-
Two types of liquid crystal cells are prepared: one with planar alignment (for measuring ε⊥) and one with homeotropic alignment (for measuring ε||).
-
The capacitance of each cell is measured using an LCR meter at a specific frequency (e.g., 1 kHz).
-
The dielectric permittivities are calculated from the capacitance, the cell area, and the cell gap.
-
The dielectric anisotropy is then calculated as: Δε = ε|| - ε⊥.
Rotational Viscosity (γ1) Measurement
Principle: Rotational viscosity is a measure of the internal friction of the liquid crystal director reorientation. It can be determined by analyzing the transient current upon applying a voltage pulse.
Methodology (Transient Current Method):
-
A voltage step is applied to a planar-aligned liquid crystal cell.
-
The transient current flowing through the cell is measured using a high-speed oscilloscope.
-
The director reorientation causes a characteristic peak in the current profile.
-
The rotational viscosity is calculated from the peak time and the applied voltage, taking into account the cell parameters and the dielectric and elastic properties of the liquid crystal.
Response Time (τ) Measurement
Principle: The response time is the time it takes for the liquid crystal to switch between two optical states (e.g., from 10% to 90% transmission) when a voltage is applied or removed.
Methodology:
-
The liquid crystal cell is placed between crossed polarizers.
-
A square-wave voltage is applied to the cell to switch it between the "on" and "off" states.
-
The transmitted light intensity is monitored with a photodiode connected to an oscilloscope.
-
The rise time (τon) is measured as the time taken for the transmission to go from 10% to 90% of its maximum value upon voltage application.
-
The decay time (τoff) is measured as the time taken for the transmission to fall from 90% to 10% of its maximum value upon voltage removal.
Logical Comparison and Signaling Pathway Diagrams
The following diagrams illustrate the logical relationship between the molecular structure of the liquid crystals and their key performance characteristics, as well as a typical experimental workflow for their characterization.
Caption: Structure-Property-Performance Relationship in Liquid Crystals.
References
- 1. E7 Liquid Crystal: Applications & Key Properties Explained [accio.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. High birefringence liquid crystals with a wide temperature range and low melting point for augmented reality displays - Materials Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Analysis of Impurities in Commercial 1-Ethynyl-4-pentylbenzene
For researchers, scientists, and professionals in drug development and materials science, the purity of chemical intermediates is paramount. 1-Ethynyl-4-pentylbenzene is a key building block in the synthesis of liquid crystals and other advanced organic materials.[1] Commercially available batches of this compound typically state a purity of around 97%.[2][3] However, the nature and quantity of the remaining impurities can significantly impact the performance and properties of the final products.
This guide provides a framework for the comparative analysis of impurities in commercially available this compound. While direct comparative data from suppliers is not publicly available, this document outlines the probable impurities based on common synthesis routes and furnishes detailed experimental protocols for their identification and quantification using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Understanding Potential Impurities
The common synthesis of this compound involves the Sonogashira coupling of a halogenated pentylbenzene (B43098) (e.g., 1-bromo-4-pentylbenzene (B53511) or 1-iodo-4-pentylbenzene) with a protected acetylene (B1199291), followed by deprotection.[4] Based on this, likely impurities include:
-
Residual Starting Materials: Unreacted 1-halo-4-pentylbenzene and acetylene reagents.
-
Homocoupling Products: Diynes formed from the coupling of two acetylene molecules.
-
Solvent Residues: Trace amounts of solvents used in the synthesis and purification steps, such as triethylamine, toluene, or ethyl acetate.[5][6][7]
-
Catalyst Residues: Trace metals from the palladium and copper catalysts used in the Sonogashira reaction.
-
Isomers and Related Compounds: Structural isomers or compounds with incomplete or over-extended alkyl chains.
Comparative Data Presentation
To facilitate a direct comparison of this compound from different commercial sources, experimental data should be organized into a clear, tabular format. The following table serves as a template for researchers to populate with their own analytical results.
| Impurity/Parameter | Supplier A | Supplier B | Supplier C | Method of Analysis |
| Purity (%) | e.g., 97.2 | e.g., 96.8 | e.g., 97.5 | GC-FID / HPLC-UV |
| 1-Bromo-4-pentylbenzene (ppm) | e.g., 150 | e.g., 250 | e.g., 100 | GC-MS |
| 1,4-Dipentylbenzene (ppm) | e.g., 50 | e.g., 75 | e.g., 40 | GC-MS |
| Homocoupled Diacetylene (ppm) | e.g., 200 | e.g., 300 | e.g., 150 | HPLC-UV |
| Residual Toluene (ppm) | e.g., 50 | e.g., 30 | e.g., 60 | HS-GC-MS |
| Other Identified Impurities (%) | List & quantify | List & quantify | List & quantify | GC-MS, NMR |
| Unidentified Impurities (%) | e.g., 0.2 | e.g., 0.4 | e.g., 0.15 | GC-FID / HPLC-UV |
Alternatives to this compound
Several alternatives to this compound are utilized in the synthesis of liquid crystals, often selected based on the desired properties of the final material, such as the nematic range, dielectric anisotropy, and optical anisotropy.[8][9] These alternatives often feature different terminal groups or core structures. Common alternatives include:
-
Other 4-alkyl-substituted phenylacetylenes: Varying the length of the alkyl chain (e.g., propyl, hexyl, heptyl) can tune the mesomorphic properties.
-
Fluorinated phenylacetylenes: The introduction of fluorine atoms can significantly alter the dielectric anisotropy.[9][10]
-
Biphenyl-based acetylenes: These compounds, with a more extended rigid core, can lead to materials with higher clearing points.
-
Cyanobiphenyls: While not acetylenes, compounds like 5CB (4-Cyano-4'-pentyl-biphenyl) are classic components of nematic liquid crystal mixtures.[11]
The choice of an alternative often involves a trade-off between synthetic accessibility, cost, and the specific performance characteristics required for a particular application.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are recommended protocols for the analysis of impurities in this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole or Orbitrap mass analyzer).
-
Capillary column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating aromatic compounds.[12]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a high-purity solvent such as dichloromethane (B109758) or hexane.
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 10 minutes.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Mass Range: m/z 40-500.
-
Data Acquisition: Full scan mode.
Data Analysis:
-
Identify impurities by comparing their mass spectra with spectral libraries (e.g., NIST).
-
Quantify impurities using an internal standard method or by assuming equal response factors for an area percent estimation.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
HPLC is ideal for separating thermally labile or non-volatile impurities, such as homocoupling byproducts.
Instrumentation:
-
HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point for aromatic compounds.
Sample Preparation:
-
Accurately weigh approximately 5 mg of the sample and dissolve it in 10 mL of the mobile phase.
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective. For example, start with 60% acetonitrile / 40% water, and increase to 100% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
Data Analysis:
-
Quantify impurities based on their peak area relative to the main peak (area percent method). An internal or external standard can be used for more accurate quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification
NMR spectroscopy is invaluable for structural confirmation of the main component and identification of impurities, especially isomers.[5][6] Quantitative NMR (qNMR) can also be used for accurate purity assessment.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation for ¹H NMR:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a known amount of an internal standard with a singlet resonance in a clean region of the spectrum (e.g., 1,3,5-trimethoxybenzene) for quantification.
Data Acquisition:
-
Acquire a standard proton NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁) to ensure accurate integration.
Data Analysis:
-
Identify impurities by their characteristic chemical shifts and coupling patterns.
-
Determine the purity by comparing the integral of a well-resolved resonance of this compound with the integral of the internal standard.
Visualizing the Analytical Workflow and Synthetic Application
The following diagrams, generated using Graphviz, illustrate the logical flow of the impurity analysis and the role of this compound in liquid crystal synthesis.
Caption: Workflow for the quality control and impurity analysis of this compound.
Caption: Role of this compound in the synthesis of tolane-type liquid crystals.
References
- 1. liqcryst.alfa-chemistry.com [liqcryst.alfa-chemistry.com]
- 2. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. mdpi.com [mdpi.com]
- 9. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tcichemicals.com [tcichemicals.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
A Spectroscopic Comparison of 1-Ethynyl-4-pentylbenzene and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 1-Ethynyl-4-pentylbenzene and its derivatives featuring electron-donating and electron-withdrawing substituents. The objective is to offer a comprehensive dataset and standardized experimental protocols to aid in the identification, characterization, and quality control of these compounds, which are of interest in materials science and as intermediates in pharmaceutical synthesis.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound and its derivatives with nitro, methoxy, and trifluoromethyl functional groups. The data presented includes Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and a placeholder for Ultraviolet-Visible (UV-Vis) spectroscopy, highlighting the electronic effects of the different substituents on the spectroscopic properties of the parent molecule.
¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Compound | Ar-H (ppm) | ≡C-H (ppm) | -CH₂- (ppm) | -CH₃ (ppm) | Other (ppm) |
| This compound | 7.39 (d, J=8.1 Hz, 2H), 7.12 (d, J=8.1 Hz, 2H) | 3.03 (s, 1H) | 2.60 (t, J=7.7 Hz, 2H), 1.61 (m, 2H), 1.33 (m, 4H) | 0.90 (t, J=7.0 Hz, 3H) | |
| 1-Ethynyl-4-nitrobenzene | 8.19 (d, J=8.9 Hz, 2H), 7.64 (d, J=8.9 Hz, 2H) | 3.36 (s, 1H) | |||
| 1-Ethynyl-4-methoxybenzene | 7.42 (d, J=8.8 Hz, 2H), 6.84 (d, J=8.8 Hz, 2H) | 2.97 (s, 1H) | 3.81 (s, 3H, -OCH₃) | ||
| 1-Ethynyl-4-(trifluoromethyl)benzene | 7.59 (s, 4H) | 3.15 (s, 1H) |
¹³C NMR Spectral Data (CDCl₃, 101 MHz)
| Compound | Ar-C (ppm) | C≡C (ppm) | -CH₂- (ppm) | -CH₃ (ppm) | Other (ppm) |
| This compound | 144.0, 132.3, 128.6, 119.2 | 83.8, 77.2 | 35.8, 31.5, 31.0, 22.5 | 14.0 | |
| 1-Ethynyl-4-nitrobenzene | 147.1, 133.0, 129.9, 123.7 | 93.4, 88.4 | |||
| 1-Ethynyl-4-methoxybenzene | 159.8, 133.5, 115.1, 114.2 | 89.0, 75.8 | 55.3 (-OCH₃) | ||
| 1-Ethynyl-4-(trifluoromethyl)benzene | 132.3, 126.9, 125.3 (q, J=3.8 Hz), 123.9 (q, J=272.0 Hz) | 91.8, 88.0 |
Infrared (IR) Spectral Data (cm⁻¹)
| Compound | ν(≡C-H) | ν(C≡C) | ν(Ar-H) | ν(C-H) aliphatic | Other Key Bands |
| This compound | ~3300 | ~2100 | ~3050 | 2955, 2927, 2857 | 1608, 1510 (C=C stretch) |
| 1-Ethynyl-4-nitrobenzene | ~3300 | ~2110 | ~3100 | ~1519 (asym N-O), ~1347 (sym N-O)[1] | |
| 1-Ethynyl-4-methoxybenzene | ~3290 | ~2105 | ~3070 | ~1250 (asym C-O-C), ~1030 (sym C-O-C) | |
| 1-Ethynyl-4-(trifluoromethyl)benzene | ~3310 | ~2115 | ~3060 | ~1325 (C-F stretch) |
Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 172 | 157, 141, 129, 115, 91 |
| 1-Ethynyl-4-nitrobenzene | 147 | 117 ([M-NO]⁺), 101 ([M-NO₂]⁺), 75 |
| 1-Ethynyl-4-methoxybenzene | 132 | 117 ([M-CH₃]⁺), 89, 63[2] |
| 1-Ethynyl-4-(trifluoromethyl)benzene | 170 | 151 ([M-F]⁺), 120 ([M-CF₃]⁺) |
UV-Vis Spectral Data (in Ethanol)
| Compound | λmax (nm) |
| This compound | Data not available |
| 1-Ethynyl-4-nitrobenzene | ~279[1] |
| 1-Ethynyl-4-methoxybenzene | Data not available |
| 1-Ethynyl-4-(trifluoromethyl)benzene | Data not available |
Experimental Protocols
Standard protocols for the spectroscopic analysis of this compound and its derivatives are outlined below. These are general procedures and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
-
¹H NMR Acquisition : Obtain the spectrum using a standard pulse sequence with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
-
¹³C NMR Acquisition : Obtain the spectrum using a proton-decoupled pulse sequence with a spectral width of 250 ppm, a relaxation delay of 2 s, and 1024 scans.
-
Data Processing : Process the raw data using appropriate software. Apply a Fourier transform and phase correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : For liquid samples, a small drop can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For solid samples, a KBr pellet can be prepared.
-
Instrumentation : Record the spectrum using an FT-IR spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.
-
Acquisition : Collect the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.
-
Data Processing : Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Instrumentation : Analyze the sample using a mass spectrometer with an electron ionization (EI) source.
-
Acquisition : Introduce the sample via direct infusion or through a gas chromatograph (GC) inlet. Acquire the mass spectrum over a mass range of m/z 50-500.
-
Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol (B145695) or hexane) in a quartz cuvette. A typical concentration is in the range of 10⁻⁵ to 10⁻⁴ M.
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition : Record the absorption spectrum over a wavelength range of 200-400 nm. Use the pure solvent as a reference.
-
Data Analysis : Identify the wavelength of maximum absorbance (λmax).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound and its derivatives.
Caption: General workflow for the spectroscopic analysis of organic compounds.
References
A Comparative Guide to Purity Assessment of Synthesized 1-Ethynyl-4-pentylbenzene by HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 1-Ethynyl-4-pentylbenzene against other analytical techniques. Supporting experimental protocols and data are presented to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a powerful and widely used technique for separating, identifying, and quantifying components in a mixture.[1] For non-polar, aromatic compounds like this compound, reversed-phase HPLC is the method of choice.[2] This technique utilizes a non-polar stationary phase (typically C18 or C8) and a polar mobile phase, allowing for the effective separation of hydrophobic molecules.[3]
Anticipated Impurity Profile: The synthesis of this compound, commonly achieved through a Sonogashira coupling reaction, may lead to the formation of specific impurities. A primary side-product is the homocoupled alkyne, resulting from the oxidative coupling of two terminal alkyne molecules (Glaser-Hay coupling). Other potential impurities include unreacted starting materials (e.g., an aryl halide and a terminal alkyne) and byproducts from side reactions.
Experimental Protocol: Purity Assessment of this compound by RP-HPLC
This protocol is adapted from established methods for similar aromatic hydrocarbons, such as phenylacetylene.[4]
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good resolution of non-polar compounds.
2. Reagents and Standards:
-
Solvents: HPLC-grade acetonitrile (B52724) and water.
-
Sample Preparation: Dissolve an accurately weighed amount of the synthesized this compound in acetonitrile to a final concentration of approximately 1 mg/mL.
-
Standard Preparation: Prepare a standard solution of this compound with a known purity, if available, at a similar concentration.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water. A typical gradient might start at 50% acetonitrile, increasing to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength of 254 nm, where the aromatic and ethynyl (B1212043) groups exhibit strong absorbance.
-
Injection Volume: 10 µL.
4. Data Analysis:
-
The purity of the synthesized product is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Comparison with Alternative Analytical Techniques
While HPLC is a robust method for purity assessment, other techniques can provide complementary or, in some cases, more detailed information. The choice of method often depends on the specific requirements of the analysis, such as the need for structural elucidation of impurities or higher sensitivity.[5]
| Analytical Technique | Principle | Advantages for this compound Analysis | Disadvantages for this compound Analysis |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Robust, reproducible, and widely available. Excellent for routine purity checks and quantification. | May not resolve all co-eluting impurities. Does not provide structural information on unknown impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | High sensitivity and provides structural information for impurity identification.[6] Ideal for volatile and semi-volatile compounds. | Requires the compound to be thermally stable and volatile.[7] May require derivatization for some compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information and can be used for quantitative analysis (qNMR) without a reference standard for the analyte. | Lower sensitivity compared to chromatographic methods. May be less effective for detecting very minor impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection capabilities of mass spectrometry. | Provides both quantitative data and structural information on impurities.[8] Suitable for a wide range of compounds. | Higher operational cost and complexity compared to HPLC-UV. |
Visualizing the Workflow and Method Selection
The following diagrams illustrate the experimental workflow for HPLC analysis and a decision-making process for selecting the appropriate analytical technique.
References
- 1. smithers.com [smithers.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Phenylacetylene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 7. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 8. veeprho.com [veeprho.com]
A Comparative Guide to High-Performance Non-Fullerene Acceptors in Organic Solar Cells
For Researchers, Scientists, and Drug Development Professionals
The landscape of organic solar cells (OSCs) is rapidly evolving, with non-fullerene acceptors (NFAs) at the forefront of achieving high power conversion efficiencies (PCEs). While research explores a vast array of molecules, this guide focuses on a comparative analysis of well-established, high-performing NFA materials that have demonstrated significant success in state-of-the-art OSCs. This guide will provide an objective comparison of their performance with supporting data and detailed experimental protocols.
Performance Benchmarking of Leading Non-Fullerene Acceptors
The performance of organic solar cells is typically evaluated based on four key parameters: open-circuit voltage (VOC), short-circuit current density (JSC), fill factor (FF), and the resulting power conversion efficiency (PCE). Below is a summary of the performance of several prominent non-fullerene acceptors when paired with the common polymer donor PM6.
| Acceptor | Donor | VOC (V) | JSC (mA/cm²) | FF (%) | PCE (%) |
| Y6 | PM6 | 0.846 | 25.6 | 73.88 | 16.20[1] |
| BTP-eC9 | PM6 | - | - | - | >18[2] |
| IT-4F | PTB7-Th | - | - | - | 13.1[3] |
| o-BTP-eC9 | PM6 | - | - | - | 18.7[4] |
| ZY-4Cl | P3HT | - | - | >70 | 10.24[5] |
| INTIC | PBDB-T | 0.84 | 19.42 | 67.89 | 11.08[6] |
Experimental Protocols
The fabrication and characterization of organic solar cells involve a series of precise steps to ensure optimal device performance and reproducibility. The following is a generalized protocol for creating a bulk heterojunction (BHJ) organic solar cell.
Device Fabrication
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried and treated with UV-ozone to improve the work function of the ITO.
-
Hole Transport Layer (HTL) Deposition: A thin layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrate to facilitate hole collection. The substrate is then annealed to remove residual solvent.[7]
-
Active Layer Deposition: The photoactive layer, consisting of a blend of a donor polymer (e.g., PM6) and a non-fullerene acceptor (e.g., Y6), is dissolved in a suitable organic solvent like chloroform.[7] This solution is then spin-coated on top of the HTL in an inert atmosphere (e.g., a glovebox). The thickness and morphology of this layer are critical for device performance and are controlled by the spin speed and solvent additives.
-
Electron Transport Layer (ETL) Deposition: An electron transport layer is often deposited on top of the active layer to improve electron extraction.
-
Cathode Deposition: Finally, a low work function metal, such as aluminum or silver, is thermally evaporated on top of the active layer through a shadow mask to define the device area.[7]
Device Characterization
-
Current Density-Voltage (J-V) Measurement: The primary performance of the solar cell is determined by measuring its J-V characteristics under simulated sunlight (AM 1.5G, 100 mW/cm²).[7] From this measurement, the VOC, JSC, FF, and PCE are extracted.
-
External Quantum Efficiency (EQE) Measurement: EQE, also known as incident photon-to-current efficiency, measures the ratio of collected charge carriers to incident photons at a specific wavelength. This provides insights into how effectively the device converts photons of different energies into electrical current.
-
Morphological Characterization: Techniques like Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are used to investigate the nanoscale morphology of the donor-acceptor blend in the active layer, which is crucial for efficient charge separation and transport.
Experimental Workflow
The following diagram illustrates the typical workflow for the fabrication and characterization of organic solar cells.
References
- 1. psecommunity.org [psecommunity.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Recent Progress in Semitransparent Organic Solar Cells: Photoabsorbent Materials and Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational molecular and device design enables organic solar cells approaching 20% efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. jos.ac.cn [jos.ac.cn]
comparative analysis of different synthetic routes to 1-Ethynyl-4-pentylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of various synthetic methodologies for the preparation of 1-Ethynyl-4-pentylbenzene, a key intermediate in the synthesis of liquid crystals and pharmacologically active compounds.[1] The following sections detail the most common and effective synthetic routes, offering a side-by-side comparison of their performance based on experimental data. Detailed experimental protocols and characterization data are also provided to facilitate replication and adaptation in a research setting.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Reaction Steps | Overall Yield | Purity | Key Advantages | Key Disadvantages |
| Sonogashira Coupling | 4-Pentyliodobenzene | Pd catalyst, Cu(I) cocatalyst, Trimethylsilylacetylene (B32187), Base (e.g., NEt3), Desilylating agent (e.g., TBAF) | 2 | ~97%[1] | High | High yield, good functional group tolerance, well-established. | Requires a pre-functionalized starting material (halide), potential for homocoupling side products. |
| Corey-Fuchs Reaction | 4-Pentylbenzaldehyde (B1294691) | CBr4, PPh3, n-BuLi | 2 | 75-88% (typical for analogous reactions)[2] | Good to High | Readily available starting material, reliable for terminal alkyne synthesis. | Use of strong base (n-BuLi), stoichiometric phosphine (B1218219) waste. |
| Seyferth-Gilbert Homologation | 4-Pentylbenzaldehyde | Dimethyl (diazomethyl)phosphonate (Seyferth-Gilbert reagent) or Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent), Base (e.g., t-BuOK or K2CO3) | 1 | 60-90% (typical for analogous reactions)[3] | Good to High | One-pot procedure, milder conditions possible with Ohira-Bestmann modification. | Reagents can be sensitive, potential for side reactions with enolizable aldehydes. |
| Dehydrohalogenation | 1-(1,1-Dibromoethenyl)-4-pentylbenzene or 1-(1,2-Dihaloethyl)-4-pentylbenzene | Strong Base (e.g., NaNH2, t-BuOK) | 1-2 | Variable | Variable | Utilizes basic and readily available reagents. | Requires a di-halogenated precursor which may require a separate synthesis; harsh reaction conditions. |
Synthetic Route Overviews
This section provides a detailed look at the primary synthetic pathways to this compound, including reaction mechanisms and workflow diagrams.
Sonogashira Coupling
The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. In the synthesis of this compound, this typically involves the coupling of a protected alkyne, such as trimethylsilylacetylene, with a 4-pentyl-substituted aryl halide, followed by deprotection.
Workflow:
Figure 1: Workflow for the Sonogashira coupling route.
Corey-Fuchs Reaction
The Corey-Fuchs reaction provides a reliable two-step method for the conversion of an aldehyde to a terminal alkyne.[4] The first step involves the formation of a 1,1-dibromoalkene from 4-pentylbenzaldehyde. This intermediate is then treated with a strong base to yield the desired terminal alkyne.[4][5]
Workflow:
Figure 2: Workflow for the Corey-Fuchs reaction.
Seyferth-Gilbert Homologation
The Seyferth-Gilbert homologation is a one-carbon homologation of an aldehyde to a terminal alkyne using a diazophosphonate reagent.[6] The Ohira-Bestmann modification of this reaction allows for the use of milder basic conditions, making it suitable for a wider range of substrates.[6][7]
Workflow:
Figure 3: Workflow for the Seyferth-Gilbert homologation.
Experimental Protocols
Protocol 1: Sonogashira Coupling and Deprotection
Step 1: Synthesis of Trimethyl((4-pentylphenyl)ethynyl)silane
To a solution of 4-pentyliodobenzene (1.0 eq) in a suitable solvent such as triethylamine, under an inert atmosphere, is added trimethylsilylacetylene (1.1-1.5 eq). The mixture is then treated with a palladium catalyst, for example, bis(triphenylphosphine)palladium(II) dichloride (1-5 mol%), and a copper(I) co-catalyst like copper(I) iodide (2-10 mol%). The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, as monitored by TLC or GC-MS. Upon completion, the reaction mixture is worked up by quenching with an aqueous solution, followed by extraction with an organic solvent. The combined organic layers are dried and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Step 2: Synthesis of this compound
The trimethyl((4-pentylphenyl)ethynyl)silane (1.0 eq) is dissolved in a solvent such as tetrahydrofuran (B95107) (THF). A desilylating agent, for instance, a 1.0 M solution of tetra-n-butylammonium fluoride (B91410) (TBAF) in THF (1.0 eq), is added to the solution.[1] The reaction mixture is stirred at room temperature for approximately 1 hour.[1] After the reaction is complete, the solvent is removed by rotary evaporation.[1] The resulting residue is purified by silica (B1680970) gel column chromatography using hexane (B92381) as the eluent to yield this compound as a light yellow oil.[1] A reported yield for this step is 97%.[1]
Protocol 2: Corey-Fuchs Reaction
Step 1: Synthesis of 1-(1,1-Dibromoethenyl)-4-pentylbenzene
In a flask under an inert atmosphere, triphenylphosphine (B44618) (2.0 eq) is dissolved in a dry solvent like dichloromethane (B109758) (DCM). The solution is cooled to 0 °C, and carbon tetrabromide (1.0 eq) is added. After stirring for a short period, a solution of 4-pentylbenzaldehyde (1.0 eq) in DCM is added. The reaction is allowed to warm to room temperature and stirred overnight. The reaction mixture is then worked up, often by precipitation of triphenylphosphine oxide and filtration. The filtrate is concentrated, and the crude product is purified by column chromatography to give the dibromoalkene.
Step 2: Synthesis of this compound
The 1-(1,1-dibromoethenyl)-4-pentylbenzene (1.0 eq) is dissolved in dry THF and cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium (n-BuLi) in hexanes (2.1 eq) is added dropwise. The mixture is stirred at -78 °C for a specified time and then allowed to warm to room temperature. The reaction is quenched with water or an aqueous ammonium (B1175870) chloride solution. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography to afford this compound.
Protocol 3: Seyferth-Gilbert Homologation (Ohira-Bestmann Modification)
To a solution of 4-pentylbenzaldehyde (1.0 eq) in methanol (B129727) (MeOH) is added potassium carbonate (K2CO3, 2.0 eq). The Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate, 1.5 eq) is then added, and the reaction mixture is stirred at room temperature until the starting material is consumed, as indicated by TLC analysis. The reaction is then quenched with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to give this compound.
Product Characterization
The final product, this compound, is typically a colorless to light yellow liquid.[1]
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.42 (d, J=8.3 Hz, 2H), 7.14 (d, J=8.3 Hz, 2H), 3.04 (s, 1H), 2.61 (t, J=7.8 Hz, 2H), 1.65-1.57 (m, 2H), 1.36-1.26 (m, 4H), 0.90 (t, J=6.6 Hz, 3H).[1]
The provided data and protocols offer a solid foundation for selecting the most appropriate synthetic route for this compound based on available starting materials, equipment, and desired scale. The Sonogashira coupling offers the highest reported yield and is a well-established method, while the Corey-Fuchs and Seyferth-Gilbert reactions provide excellent alternatives starting from the corresponding aldehyde.
References
- 1. This compound | 79887-10-8 [chemicalbook.com]
- 2. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 5. Corey-Fuchs Reaction [organic-chemistry.org]
- 6. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 7. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
Safety Operating Guide
Proper Disposal of 1-Ethynyl-4-pentylbenzene: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides essential information and step-by-step procedures for the proper disposal of 1-Ethynyl-4-pentylbenzene, a member of the benzene (B151609) chemical family.[1][2] Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard Profile and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not always readily available, data from analogous compounds such as 1-ethynyl-4-fluorobenzene (B14334) and 1-ethynyl-4-nitrobenzene (B13769) suggest that it should be handled as a hazardous substance.[3] The primary hazards associated with this class of compounds are summarized in the table below.
| Hazard Classification | Description | Precautionary Statements |
| Flammable Liquid/Solid | May be flammable and could ignite from heat, sparks, or flames.[3][4] | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical and ventilating equipment.[3][4] |
| Skin Irritant | May cause skin irritation upon direct contact.[4] | Wash skin thoroughly after handling. Wear protective gloves.[4] |
| Eye Irritant | Can cause serious eye irritation.[4] | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[4] |
| Aquatic Hazard | Potentially harmful to aquatic life with long-lasting effects.[4] | Avoid release to the environment.[4] |
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat when handling this compound. All work should be conducted in a well-ventilated chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program. Do not attempt to dispose of this chemical down the drain or in regular trash.
1. Waste Identification and Segregation:
-
Waste Characterization: Classify this compound as a flammable and hazardous organic waste.
-
Segregation: Do not mix this waste with other waste streams, particularly aqueous, acidic, or oxidizing waste, to prevent unforeseen chemical reactions.[5] It is often more cost-effective to segregate halogenated and non-halogenated solvent wastes.[5]
2. Waste Collection and Container Management:
-
Primary Container: Collect waste this compound in its original container or a designated, compatible, and properly sealed hazardous waste container.[6] The container must be clean, dry, and in good condition. Liquid waste containers should not be filled to more than 75% capacity to allow for vapor expansion.[7]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable," "Irritant").
3. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and cool secondary containment area.[3][4] This area should be away from heat, ignition sources, and incompatible materials.[8]
4. Professional Disposal:
-
Engage a Licensed Waste Contractor: The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[6] Your institution's Environmental Health and Safety (EHS) department will have established procedures and contracts for this service.
-
Waste Pickup Request: Follow your institution's protocol to request a hazardous waste pickup. This typically involves completing a form or using an online system to provide details about the waste.[6]
Recommended Disposal Method: For organic compounds like this compound, high-temperature incineration in a facility equipped with afterburners and scrubbers is a common and effective disposal method.[6]
Spill Management
In the event of a spill, the immediate priorities are to prevent ignition and minimize exposure.
| Spill Size | Procedure |
| Small Spill | 1. Ensure the area is well-ventilated and eliminate all ignition sources.[8] 2. Wearing appropriate PPE, absorb the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[8] 3. Collect the spilled material and absorbent into a designated hazardous waste container.[8] 4. Clean the spill area with a suitable solvent (e.g., acetone), collecting the cleaning materials as hazardous waste. |
| Large Spill | 1. Evacuate the immediate area. 2. Alert your laboratory supervisor and institutional EHS immediately. 3. Prevent the spill from entering drains or waterways. |
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 1-Ethynyl-4-pentylbenzene
For Immediate Use by Laboratory Professionals
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 1-Ethynyl-4-pentylbenzene (CAS No. 79887-10-8). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by providing clear, actionable steps for personal protection, operational workflows, and waste management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1][] Adherence to stringent PPE protocols is mandatory to minimize exposure and ensure a safe laboratory environment.
Recommended Personal Protective Equipment
Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and vapors that can cause serious eye irritation.[1][] |
| Hand Protection | Viton® or Polyvinyl Alcohol (PVA) gloves are recommended for prolonged contact. For splash protection, nitrile gloves can be used, but must be replaced immediately upon contamination. | Aromatic hydrocarbons can degrade many common glove materials.[3][4] Nitrile gloves have poor resistance to aromatic hydrocarbons and should not be used for immersive work.[1][5][6] |
| Respiratory Protection | For operations with a potential for generating aerosols or vapors (e.g., heating, sonicating, or handling outside of a fume hood), a NIOSH-approved respirator with organic vapor (OV) cartridges (black label) is required.[1][][7] | The compound may cause respiratory irritation.[1] In the absence of a specific Occupational Exposure Limit (OEL), a conservative approach to respiratory protection is advised. |
| Body Protection | A flame-resistant laboratory coat must be worn at all times. | Protects against splashes and spills of the combustible liquid. |
Operational Plan: Laboratory Handling Procedures
All handling of this compound should be conducted in a well-ventilated chemical fume hood.
General Handling Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry
This protocol provides a general procedure for a common application of terminal alkynes like this compound.
Materials:
-
This compound
-
An azide-containing compound (e.g., benzyl (B1604629) azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a mixture of water and t-butanol)
-
Appropriately sized reaction flask and stir bar
Procedure:
-
In a reaction flask, dissolve this compound and the azide (B81097) compound in the chosen solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of copper(II) sulfate in water.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.[7][8][9]
-
Allow the reaction to stir at room temperature. The reaction is often complete within 1-24 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture should be quenched and worked up according to standard laboratory procedures.
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and associated waste is critical to prevent the formation of potentially explosive metal acetylides and to comply with environmental regulations.
Waste Segregation and Quenching
Never dispose of unquenched terminal alkyne waste in a container with heavy metal waste (e.g., copper, silver, mercury). [10][11]
The following workflow should be followed for the disposal of reaction mixtures containing this compound.
Disposal of Contaminated Materials
| Waste Type | Disposal Procedure |
| Liquid Waste | Quenched reaction mixtures and solvent rinses should be collected in a clearly labeled, compatible hazardous waste container (e.g., for non-halogenated organic waste).[11] |
| Solid Waste | Contaminated gloves, pipette tips, and other solid materials should be placed in a designated hazardous waste container lined with a plastic bag and labeled "Hazardous Chemical Waste" with the contents specified.[11] |
| Empty Containers | The original container of this compound should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol). The rinsate must be collected as hazardous waste. After rinsing, the container label should be defaced, and the container disposed of as regular trash.[12] |
By adhering to these safety and handling protocols, laboratory professionals can minimize risks and ensure the safe and compliant use of this compound in their research and development activities.
References
- 1. sgnitrilegloves.com [sgnitrilegloves.com]
- 3. worksafegear.com.au [worksafegear.com.au]
- 4. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. gloves.com [gloves.com]
- 7. axispharm.com [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. vumc.org [vumc.org]
Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

